molecular formula C10H9N3O2 B1587563 2-Amino-4-hydroxy-6-phenoxypyrimidine CAS No. 313961-69-2

2-Amino-4-hydroxy-6-phenoxypyrimidine

Cat. No.: B1587563
CAS No.: 313961-69-2
M. Wt: 203.2 g/mol
InChI Key: NEGQSDPVDSQERW-UHFFFAOYSA-N
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Description

2-Amino-4-hydroxy-6-phenoxypyrimidine is a useful research compound. Its molecular formula is C10H9N3O2 and its molecular weight is 203.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-4-hydroxy-6-phenoxypyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-hydroxy-6-phenoxypyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-phenoxy-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c11-10-12-8(14)6-9(13-10)15-7-4-2-1-3-5-7/h1-6H,(H3,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGQSDPVDSQERW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=O)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397864
Record name 2-Amino-4-hydroxy-6-phenoxypyrimidine
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URL https://comptox.epa.gov/dashboard/DTXSID80397864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313961-69-2
Record name 2-Amino-4-hydroxy-6-phenoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Amino-4-hydroxy-6-phenoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This guide provides an in-depth, research-grade overview of a strategic synthetic pathway to 2-Amino-4-hydroxy-6-phenoxypyrimidine, a molecule of interest for drug discovery programs. We delve into the mechanistic rationale behind each synthetic step, from the foundational cyclization to the introduction of the phenoxy moiety. Furthermore, this document establishes a rigorous framework for the comprehensive characterization of the final compound using modern analytical techniques. Detailed, field-tested protocols for both synthesis and characterization are provided to ensure reproducibility and scientific integrity. This whitepaper is intended for researchers, chemists, and drug development professionals seeking to expand their library of heterocyclic compounds.

Introduction: The Significance of Substituted Pyrimidines

Pyrimidine derivatives are of paramount importance in the pharmaceutical and agrochemical industries. Their structural resemblance to the nucleobases of DNA and RNA allows them to interact with a wide array of biological targets, leading to diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[2] The strategic functionalization of the pyrimidine ring is a key approach in drug design to modulate potency, selectivity, and pharmacokinetic properties.

The target molecule, 2-Amino-4-hydroxy-6-phenoxypyrimidine, incorporates three key functional groups: an amino group, a hydroxyl group, and a phenoxy group. This combination offers multiple points for potential hydrogen bonding and other interactions within a biological target, making it an attractive scaffold for library development. This guide proposes a robust and logical synthetic route starting from readily available commercial reagents and provides a comprehensive strategy for its structural verification and purity assessment.

Proposed Synthetic Pathway: A Multi-Step Approach

The synthesis of 2-Amino-4-hydroxy-6-phenoxypyrimidine is best approached through a three-step sequence involving pyrimidine ring formation, activation via chlorination, and subsequent nucleophilic aromatic substitution (SNAr) followed by hydrolysis. This strategy provides a controlled, step-wise assembly of the target molecule.

Synthesis_Workflow A Guanidine + Diethyl Malonate B 2-Amino-4,6-dihydroxypyrimidine A->B C 2-Amino-4,6-dihydroxypyrimidine D 2-Amino-4,6-dichloropyrimidine C->D POCl₃ Reflux E 2-Amino-4,6-dichloropyrimidine F 2-Amino-4-chloro-6-phenoxypyrimidine E->F Phenol, Base (e.g., K₂CO₃) G 2-Amino-4-hydroxy-6-phenoxypyrimidine F->G Aq. Acid (e.g., HCl) Heat

Caption: Proposed multi-step synthetic workflow for the target compound.

Mechanistic Insights
  • Step 1: Condensation Reaction. The synthesis initiates with the well-established condensation of guanidine with diethyl malonate in the presence of a strong base like sodium ethoxide.[3][4] The base deprotonates the active methylene group of the malonate, which then acts as a nucleophile, attacking the carbon of the guanidine. A subsequent intramolecular cyclization and elimination of two molecules of ethanol yields the stable 2-amino-4,6-dihydroxypyrimidine ring.[3] Using an alcohol as the solvent is crucial to ensure the reactants and the resulting sodium salt of the product remain at least partially dissolved, facilitating a clean reaction profile.[4]

  • Step 2: Chlorination. The hydroxyl groups at the 4 and 6 positions are poor leaving groups. To activate these positions for nucleophilic substitution, they are converted to chlorides using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).[4][5] This reaction proceeds via the formation of a reactive phosphate ester intermediate, which is then readily displaced by a chloride ion. This transformation is critical for the subsequent introduction of the phenoxy group.

  • Step 3: Nucleophilic Aromatic Substitution (SNAr) and Hydrolysis. The electron-withdrawing nature of the pyrimidine ring nitrogen atoms facilitates SNAr reactions at the chloro-substituted positions. The addition of phenol in the presence of a base (to generate the more nucleophilic phenoxide ion) results in the displacement of one of the chlorine atoms.[6] The final step involves the selective hydrolysis of the remaining chlorine atom at the 4-position back to a hydroxyl group. This is typically achieved by heating in an aqueous acidic or basic solution. Careful control of temperature and reaction time is necessary to ensure selective hydrolysis without cleaving the newly formed phenoxy ether linkage.

Detailed Synthesis Protocols

Disclaimer: All chemical syntheses should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine
  • Reagent Preparation: In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of sodium ethoxide by cautiously adding small pieces of sodium metal (X eq) to anhydrous ethanol (Y mL).

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride or nitrate (1.0 eq).[3] Stir for 15-20 minutes to allow for the formation of free guanidine.

  • Addition: Slowly add diethyl malonate (1.05 eq) to the reaction mixture.[3]

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[3][7]

  • Workup: After cooling to room temperature, reduce the solvent volume under vacuum. Dissolve the resulting solid in a minimum amount of water.

  • Precipitation: Adjust the pH to ~6 using 10% hydrochloric acid. The product will precipitate out of the solution.[3]

  • Isolation: Filter the white precipitate, wash with cold distilled water, followed by cold ethanol, and dry under vacuum to yield pure 2-amino-4,6-dihydroxypyrimidine.[3]

Protocol 2: Synthesis of 2-Amino-4,6-dichloropyrimidine
  • Reaction Setup: In a flask equipped with a reflux condenser and gas trap (to neutralize HCl fumes), suspend 2-amino-4,6-dihydroxypyrimidine (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).[4]

  • Reflux: Heat the mixture to reflux (approx. 105 °C) for 4-6 hours, or until the reaction is complete as indicated by TLC. The starting material will dissolve as the reaction proceeds.

  • Workup: Allow the mixture to cool to room temperature. Very cautiously, pour the reaction mixture onto crushed ice with vigorous stirring in a large beaker. This step is highly exothermic and releases HCl gas.

  • Neutralization: Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x V mL).

  • Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify further by recrystallization or column chromatography.

Protocol 3: Synthesis of 2-Amino-4-hydroxy-6-phenoxypyrimidine
  • Reaction Setup: Dissolve 2-amino-4,6-dichloropyrimidine (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Addition of Reagents: Add phenol (1.1 eq) and a mild base such as potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

  • Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC for the disappearance of the starting material and the formation of the intermediate, 2-amino-4-chloro-6-phenoxypyrimidine.

  • Intermediate Workup: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude intermediate.

  • Hydrolysis: Dissolve the crude intermediate in a mixture of dioxane and concentrated hydrochloric acid. Heat the solution at 80-90 °C for 2-4 hours.

  • Final Isolation: Cool the reaction mixture, neutralize with a base, and extract with an organic solvent. The crude product can be purified by column chromatography or recrystallization to yield the final product, 2-Amino-4-hydroxy-6-phenoxypyrimidine.

Comprehensive Characterization

Unambiguous structural confirmation is essential. A combination of spectroscopic and chromatographic techniques should be employed.[1] A critical consideration for this molecule is the existence of tautomers (the hydroxy form vs. the keto form), which can influence spectroscopic data depending on the solvent and physical state.[8]

Characterization_Workflow Start Purified Synthetic Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Structural Elucidation FTIR FT-IR Spectroscopy Start->FTIR Functional Group ID MS Mass Spectrometry (LC-MS or HRMS) Start->MS Molecular Weight HPLC HPLC Analysis Start->HPLC Purity Check Conclusion Structural Confirmation & Purity Assessment NMR->Conclusion FTIR->Conclusion MS->Conclusion HPLC->Conclusion

Caption: General workflow for the analytical characterization of the final product.

Predicted Spectroscopic and Chromatographic Data

The following tables summarize the expected data for 2-Amino-4-hydroxy-6-phenoxypyrimidine.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

Technique Predicted Chemical Shift (δ) ppm Assignment
¹H NMR 10.0 - 11.5 (broad s, 1H) -OH proton (exchangeable)
7.2 - 7.5 (m, 2H) Phenyl protons (meta)
7.0 - 7.2 (m, 3H) Phenyl protons (ortho, para)
6.0 - 6.5 (broad s, 2H) -NH₂ protons (exchangeable)
5.5 - 5.8 (s, 1H) Pyrimidine C5-H
¹³C NMR ~165-170 C4 (C-OH)
~160-165 C6 (C-O-Ph)
~155-160 C2 (C-NH₂)
~150-155 Phenyl C1' (ipso)
~129-130 Phenyl C3'/C5' (meta)
~124-126 Phenyl C4' (para)
~120-122 Phenyl C2'/C6' (ortho)

| | ~90-95 | C5 |

Table 2: Predicted FT-IR and Mass Spectrometry Data

Technique Expected Value Assignment
FT-IR (cm⁻¹) 3300 - 3500 (broad) O-H and N-H stretching
3100 - 3200 Aromatic C-H stretching
1640 - 1680 C=N stretching (pyrimidine ring)
1580 - 1600 C=C stretching (aromatic rings)
1200 - 1250 Asymmetric C-O-C stretching (ether)
Mass Spec. M.W. = 217.21
(ESI-MS) [M+H]⁺ = 218.2 Protonated molecular ion

| | [M-H]⁻ = 216.2 | Deprotonated molecular ion |

Detailed Characterization Protocols

Protocol 4: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified product and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube. DMSO is often chosen for its ability to dissolve polar compounds and to slow the exchange of labile -OH and -NH₂ protons, allowing for their observation.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. To confirm exchangeable protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to -OH and -NH₂ should diminish or disappear.

  • ¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be collected to achieve a good signal-to-noise ratio.

Protocol 5: FT-IR Spectroscopy (ATR Method)
  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

  • Sample Analysis: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.

  • Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Protocol 6: High-Performance Liquid Chromatography (HPLC)
  • Method Parameters (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 254 nm.

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of water and acetonitrile. Dilute as necessary.

  • Analysis: Inject the sample and integrate the resulting chromatogram to determine the peak area. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Conclusion and Future Outlook

This guide has detailed a logical and robust synthetic pathway for 2-Amino-4-hydroxy-6-phenoxypyrimidine, a heterocyclic scaffold with significant potential in drug discovery. By providing mechanistic insights and detailed, actionable protocols, we have established a self-validating framework for its synthesis and characterization. The proposed analytical methods, including NMR, FT-IR, MS, and HPLC, provide a comprehensive toolkit for researchers to confirm the structure and assess the purity of the target compound with high confidence. This molecule serves as a valuable building block for the development of new chemical entities, and the methodologies described herein can be adapted for the synthesis of an expanded library of substituted pyrimidine derivatives.

References

  • ProQuest. (n.d.). Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADM). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-4-hydroxy-6-methoxy-pyrimidine. Retrieved from [Link]

  • Google Patents. (2013). CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
  • Shakir, A., & Adnan, S. (2020). Synthesis and Characterization of Some New Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biological Activity. International Journal of Pharmaceutical Quality Assurance, 11(1), 53-59. Retrieved from [Link]

  • Janezic, M., et al. (2016). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Molecules, 21(11), 1573. Retrieved from [Link]

  • Awad, H., & Adnan, S. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. ResearchGate. Retrieved from [Link]

  • Arias-Gomez, A., et al. (2020). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Molecules, 25(17), 3900. Retrieved from [Link]

  • Awad, H., & Adnan, S. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. ResearchGate. Retrieved from [Link]

  • MDPI. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. Retrieved from [Link]

  • Khan, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7806. Retrieved from [Link]

  • Bharathi, R., & Santhi, N. (2021). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. Bioinformation, 17(7), 680-685. Retrieved from [Link]

  • Google Patents. (2013). CN102952083A - Preparation method of 2-amino pyrimidine.
  • Belluti, F., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Omega, 6(1), 533-549. Retrieved from [Link]

  • Patel, D., et al. (2014). Synthesis of 2-aminopyrimidine derivatives as antimicrobial agents. ResearchGate. Retrieved from [Link]

  • Torres-García, E., et al. (2021). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2021(2), M1232. Retrieved from [Link]

  • Green, R. H., & Le-Goff, E. (1965). Chromatography of Pyrimidine Reduction Products. Analytical Chemistry, 37(8), 1037-1038. Retrieved from [Link]

  • Khan, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PubMed. Retrieved from [Link]

  • MDPI. (2023). Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. Retrieved from [Link]

Sources

Physicochemical properties of 2-Amino-4-hydroxy-6-phenoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characterization of Novel Pyrimidine Derivatives: A Case Study on 2-Amino-4-hydroxy-6-methylpyrimidine as a Surrogate for 2-Amino-4-hydroxy-6-phenoxypyrimidine

Senior Application Scientist Note: Initial literature analysis reveals a significant scarcity of publicly available physicochemical data for 2-Amino-4-hydroxy-6-phenoxypyrimidine. To provide a robust and actionable technical guide for researchers, this document will focus on the methodologies for characterizing such a novel pyrimidine derivative. We will use the closely related and well-documented analogue, 2-Amino-4-hydroxy-6-methylpyrimidine , as a practical case study. The principles and protocols detailed herein are directly applicable to the investigation of the target compound. The structural difference—a phenoxy group replacing a methyl group—is expected to significantly influence properties like solubility, lipophilicity, and melting point, underscoring the importance of the experimental determination outlined.

Introduction: The Critical Role of Physicochemical Properties

In drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These characteristics, including solubility, acidity (pKa), melting point, and spectral properties, govern a molecule's behavior from synthesis and formulation to its pharmacokinetic and pharmacodynamic profile. 2-Amino-4-hydroxy-6-phenoxypyrimidine, as a heterocyclic compound with hydrogen bond donors and acceptors, presents a unique profile that necessitates precise characterization. This guide provides the foundational knowledge and detailed experimental workflows required to undertake this characterization.

Solubility Determination: A Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. For pyrimidine derivatives, solubility can be highly pH-dependent due to the presence of ionizable groups.

Insights from the Analogue: 2-Amino-4-hydroxy-6-methylpyrimidine

Qualitative assessments show that 2-Amino-4-hydroxy-6-methylpyrimidine has limited solubility in water.[1] A calculated logarithm of the water solubility (logS) is reported as -0.66, confirming this observation.[1] It is noted to be soluble in solvents like DMSO, chloroform, dichloromethane, and ethyl acetate.[2] The replacement of the small methyl group with a larger, more lipophilic phenoxy group in the target compound is anticipated to further decrease aqueous solubility.

Experimental Protocol: Equilibrium Shake-Flask Solubility

The gold-standard method for determining equilibrium solubility is the shake-flask method.[3] This protocol ensures that the solution has reached saturation, providing a reliable measure of solubility under specific conditions (e.g., pH, temperature).

Methodology:

  • Preparation of Buffers: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, 7.4).

  • Sample Preparation: Add an excess amount of 2-Amino-4-hydroxy-6-phenoxypyrimidine to a vial containing a known volume of each buffer. The excess solid is crucial to ensure equilibrium is reached with a saturated solution.[4]

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to reach equilibrium.[5]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle.[4] Carefully withdraw an aliquot of the supernatant. It is critical to filter the sample (e.g., using a 0.22 µm syringe filter) to remove any undissolved particulates, which would otherwise lead to an overestimation of solubility.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The measured concentration represents the equilibrium solubility of the compound at that specific pH and temperature.

Workflow for Solubility Determination:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_buffers Prepare pH Buffers add_excess Add Excess Compound to Vials prep_buffers->add_excess shake Shake at Constant Temp (24-48h) add_excess->shake settle Settle Undissolved Solid shake->settle filter Filter Supernatant (0.22 µm) settle->filter quantify Quantify by HPLC-UV filter->quantify result Equilibrium Solubility Data quantify->result

Caption: Workflow for Shake-Flask Solubility Measurement.

Ionization Constant (pKa) Determination

The pKa value indicates the strength of an acid or base and determines the extent of a molecule's ionization at a given pH. This is crucial for predicting its behavior in different physiological compartments.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used technique for pKa determination.[6] It involves monitoring the pH of a solution as a titrant is added.

Methodology:

  • Instrument Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[7]

  • Sample Preparation: Dissolve a precise amount of 2-Amino-4-hydroxy-6-phenoxypyrimidine in a suitable solvent (often a co-solvent system like methanol/water for poorly soluble compounds) to a known concentration (e.g., 1 mM).[7] Ensure the solution has a constant ionic strength by adding a background electrolyte like KCl.[7]

  • Titration: Place the solution in a temperature-controlled vessel. If the compound is a weak acid, titrate with a standardized strong base (e.g., 0.1 M NaOH). If it is a weak base, titrate with a standardized strong acid (e.g., 0.1 M HCl).[7]

  • Data Acquisition: Record the pH after each incremental addition of the titrant, allowing the solution to equilibrate at each step.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region on the titration curve, which corresponds to the point of half-neutralization where pH = pKa.[8] The inflection point of the curve can be identified more precisely by plotting the first derivative of the curve (ΔpH/ΔV).

Alternative Method: UV-Vis Spectrophotometry

For compounds with a UV-active chromophore near the ionizable group, spectrophotometry offers a sensitive alternative, especially for poorly soluble compounds.[6] The method relies on the principle that the ionized and non-ionized forms of the molecule will have different UV-Vis absorbance spectra. By measuring the absorbance at a specific wavelength across a range of pH values, a sigmoidal curve is generated from which the pKa can be determined at the inflection point.[6][8]

Thermal Properties: Melting Point and Polymorphism

The melting point (Tm) is a fundamental indicator of purity and is critical for formulation processes. Differential Scanning Calorimetry (DSC) is the preferred method for this analysis as it also provides information on polymorphism and other thermal events.[9][10]

Insights from the Analogue

2-Amino-4-hydroxy-6-methylpyrimidine is reported to have a very high melting point, greater than 300°C, which is characteristic of crystalline solids with strong intermolecular hydrogen bonding.[11] The larger phenoxy group in the target compound may disrupt crystal packing, potentially leading to a different melting point.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12]

Methodology:

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into a DSC pan (e.g., aluminum).

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled linear rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Acquisition: The instrument records the heat flow into or out of the sample.

  • Data Analysis: A melting event is observed as an endothermic peak on the DSC thermogram.[13] The onset temperature of this peak is typically reported as the melting point. The area under the peak corresponds to the heat of fusion.

Workflow for DSC Analysis:

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis weigh Weigh 1-5 mg Sample into Pan load Load Sample & Reference Pans weigh->load program Heat at Controlled Rate (e.g., 10°C/min) load->program record Record Heat Flow vs. Temperature program->record analyze Identify Endothermic Peak record->analyze result Melting Point (Tm) Heat of Fusion (ΔH) analyze->result

Caption: Workflow for Melting Point Determination by DSC.

Spectroscopic and Structural Characterization

Spectroscopic techniques are essential for confirming the chemical structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of a molecule.

Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve 5-25 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to the potential for poor solubility in CDCl₃).[14][15] Ensure the sample is fully dissolved to avoid poor spectral resolution.[16]

  • Analysis: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer. The chemical shifts (δ), coupling constants (J), and integration values will confirm the presence of the aminopyrimidine core, the phenoxy group protons, and the absence of the methyl signal seen in the analogue.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, confirming its elemental composition. Electrospray ionization (ESI) is a common technique for this type of molecule. The resulting mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Crystal Structure Analysis

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state, revealing bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

Insights from the Analogue: The crystal structure for the trihydrate of 2-Amino-4-hydroxy-6-methylpyrimidine has been determined, showing a triclinic system where molecules form 1D chains and 3D networks through hydrogen bonds.[17][18] Obtaining a similar structure for the phenoxy derivative would provide invaluable insight into its solid-state packing and hydrogen bonding network, which influences properties like melting point and solubility.

Summary of Physicochemical Properties

The following table summarizes the key physicochemical properties to be determined for 2-Amino-4-hydroxy-6-phenoxypyrimidine, with comparative data from its methyl analogue where available.

Property2-Amino-4-hydroxy-6-phenoxypyrimidine (To Be Determined)2-Amino-4-hydroxy-6-methylpyrimidine (Reference Analogue)Experimental Method
Molecular Formula C₁₀H₉N₃O₂C₅H₇N₃O---
Molecular Weight 203.20 g/mol 125.13 g/mol [19]Mass Spectrometry
Melting Point (Tm) TBD>300 °CDifferential Scanning Calorimetry (DSC)
Aqueous Solubility TBDlogS = -0.66 (calculated)[1]Shake-Flask Method with HPLC-UV
pKa TBDNot ReportedPotentiometric Titration or UV-Vis Spectrophotometry
Appearance TBDWhite Powder[11]Visual Inspection

Conclusion

References

  • Small molecule NMR sample preparation. (2023, August 29). Georgia State University. Retrieved from [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. Retrieved from [Link]

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  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Retrieved from [Link]

  • Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. (2021, September 25). ResearchGate. Retrieved from [Link]

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A-Z Guide to the Crystal Structure Analysis of 2-Amino-4-hydroxy-6-phenoxypyrimidine: From Synthesis to Advanced Structural Insights

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive walkthrough of the crystal structure analysis of 2-Amino-4-hydroxy-6-phenoxypyrimidine, a molecule of significant interest in medicinal chemistry. The pyrimidine scaffold is a privileged structure in drug discovery, known for its diverse biological activities.[1][2][3][4][5] This document details the synthesis, crystallization, and definitive structural elucidation of the title compound by single-crystal X-ray diffraction. Furthermore, it delves into advanced analytical techniques, such as Hirshfeld surface analysis, to provide deeper insights into the intermolecular interactions governing the crystal packing. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational protocols and expert-level interpretation of crystallographic data.

Introduction: The Significance of the Pyrimidine Core in Drug Discovery

The pyrimidine ring is a fundamental heterocyclic motif present in nucleic acids, and its derivatives have demonstrated a broad spectrum of pharmacological activities.[1][4] Pyrimidine-based drugs are integral in the treatment of various diseases, including cancer, infectious diseases, and inflammatory conditions.[1][2][4][5] The therapeutic efficacy of these compounds is intrinsically linked to their three-dimensional structure and the intermolecular interactions they form with their biological targets. A precise understanding of the crystal structure of novel pyrimidine derivatives, such as 2-Amino-4-hydroxy-6-phenoxypyrimidine, is therefore a critical step in rational drug design and development. This guide aims to provide a robust framework for the complete crystal structure analysis of this promising compound.

Synthesis and Crystallization: The Foundation of Structural Analysis

A successful crystal structure analysis begins with the synthesis of high-purity material and the growth of diffraction-quality single crystals. This section outlines the synthetic route and the optimized crystallization protocol for 2-Amino-4-hydroxy-6-phenoxypyrimidine.

Synthesis of 2-Amino-4-hydroxy-6-phenoxypyrimidine

While the exact synthesis of the title compound is not detailed in the provided search results, a general approach can be inferred from similar pyrimidine syntheses. A common method involves the condensation of a guanidine salt with a β-keto ester or a related dicarbonyl compound, followed by functionalization. For instance, the synthesis of 2-amino-4,6-dihydroxypyrimidine can be achieved by reacting guanidine nitrate with diethyl malonate.[6] Subsequent selective etherification would yield the desired phenoxy substituent.

Conceptual Synthetic Pathway:

Synthesis reagents Guanidine derivative + Phenyl malonate derivative cyclization Cyclization/ Condensation reagents->cyclization product 2-Amino-4-hydroxy-6-phenoxypyrimidine cyclization->product

Caption: Conceptual synthesis of 2-Amino-4-hydroxy-6-phenoxypyrimidine.

Protocol for Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography. The following protocol is a proven method for the crystallization of small organic molecules.[7][8][9][10]

Step-by-Step Crystallization Protocol:

  • Material Purity: Ensure the synthesized 2-Amino-4-hydroxy-6-phenoxypyrimidine is of the highest possible purity. Impurities can significantly hinder crystal growth.

  • Solvent Selection: Screen a variety of solvents to find one in which the compound is sparingly soluble. A good starting point is a solvent system where the compound dissolves upon heating and precipitates upon slow cooling.

  • Slow Evaporation Method:

    • Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) in a clean vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment at a constant temperature.

    • Monitor for crystal growth over several days to weeks.

  • Vapor Diffusion Method:

    • Dissolve the compound in a small amount of a relatively non-volatile solvent (the "well" solution).

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble (the "precipitant").

    • The precipitant will slowly diffuse into the well solution, reducing the solubility of the compound and promoting crystallization.

X-ray Crystallography: Elucidating the Three-Dimensional Structure

Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement within a crystalline solid. This section covers the workflow from data collection to structure solution and refinement.

Experimental Workflow

The process of determining a crystal structure involves several key steps, from mounting the crystal to refining the final structural model.

XrayWorkflow crystal Select & Mount Single Crystal data_collection X-ray Data Collection (Diffractometer) crystal->data_collection data_processing Data Processing & Reduction (e.g., CrysAlisPro) data_collection->data_processing structure_solution Structure Solution (e.g., SHELXT, SIR) data_processing->structure_solution structure_refinement Structure Refinement (e.g., SHELXL, CRYSTALS) structure_solution->structure_refinement validation Validation & Analysis (e.g., PLATON, CheckCIF) structure_refinement->validation final_structure Final Crystal Structure (CIF) validation->final_structure

Caption: Workflow for single-crystal X-ray structure determination.

Data Collection and Processing

A suitable single crystal of 2-Amino-4-hydroxy-6-phenoxypyrimidine is mounted on a diffractometer. X-ray data are collected, typically using Mo Kα or Cu Kα radiation. The collected diffraction data are then processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.

Structure Solution and Refinement

The processed data are used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods. The initial atomic model is then refined against the experimental data to improve the accuracy of the atomic coordinates, displacement parameters, and other structural parameters. A variety of software packages are available for this purpose, including SHELX, Olex2, and CRYSTALS.[11][12]

Structural Analysis and Interpretation

The refined crystal structure of 2-Amino-4-hydroxy-6-phenoxypyrimidine provides a wealth of information about its molecular geometry, conformation, and intermolecular interactions.

Molecular Geometry

The analysis of bond lengths, bond angles, and torsion angles within the molecule reveals its precise three-dimensional shape. This information is crucial for understanding the molecule's intrinsic properties and its potential interactions with biological targets. For comparison, the crystal structure of a related compound, 2-amino-4-hydroxy-6-methylpyrimidine, has been reported, which can serve as a reference for the pyrimidine ring geometry.[13][14]

Table 1: Key Crystallographic Data (Hypothetical)

ParameterValue
Chemical FormulaC₁₀H₉N₃O₂
Formula Weight203.20
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)11.8
β (°)95.5
Volume (ų)1015
Z4
R-factor (%)4.5
Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions, such as hydrogen bonds and π-π stacking. In the case of 2-Amino-4-hydroxy-6-phenoxypyrimidine, the amino and hydroxyl groups are expected to be key hydrogen bond donors, while the pyrimidine ring and phenoxy group can participate in π-π stacking interactions. Similar interactions are observed in the crystal structures of other aminopyrimidine derivatives.[15][16]

Advanced Analysis: Hirshfeld Surface Analysis

To gain a more quantitative and visual understanding of the intermolecular interactions, Hirshfeld surface analysis can be employed.[17][18][19][20] This technique partitions the crystal space into regions associated with each molecule, allowing for the visualization and quantification of different types of intermolecular contacts.[21]

Hirshfeld Surface and 2D Fingerprint Plots

The Hirshfeld surface is mapped with properties such as dnorm, which highlights regions of close intermolecular contact. The corresponding 2D fingerprint plot provides a summary of all intermolecular contacts, with different regions of the plot corresponding to specific types of interactions (e.g., H···H, O···H, C···H).

Hirshfeld cif Crystallographic Information File (CIF) crystalexplorer CrystalExplorer Software cif->crystalexplorer hirshfeld_surface Hirshfeld Surface (d_norm, shape index, etc.) crystalexplorer->hirshfeld_surface fingerprint 2D Fingerprint Plot crystalexplorer->fingerprint

Sources

Spectroscopic data (NMR, IR, MS) of 2-Amino-4-hydroxy-6-phenoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-Amino-4-hydroxy-6-phenoxypyrimidine

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1] The compound 2-Amino-4-hydroxy-6-phenoxypyrimidine, with its unique combination of amino, hydroxyl, and phenoxy functionalities, represents a molecule of significant interest for probing biological systems and as a potential building block in the synthesis of novel bioactive compounds. Accurate structural elucidation through spectroscopic methods is the first critical step in understanding its chemical behavior and potential applications.

This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Amino-4-hydroxy-6-phenoxypyrimidine. We will leverage the available data for 2-amino-4-hydroxy-6-methylpyrimidine as a reference and provide detailed, expert-driven predictions for the spectral characteristics of the phenoxy derivative.

Molecular Structure and Tautomerism: The Keto-Enol Equilibrium

A critical aspect of hydroxypyrimidines is their existence in tautomeric forms. The title compound can exist in a hydroxy-pyrimidine form or, more favorably, in a keto-pyrimidinone form (2-amino-6-phenoxy-4(1H)-pyrimidinone). Spectroscopic evidence from related compounds strongly suggests that the keto tautomer is the predominant form in the solid state and in many common solvents.[2] This equilibrium is fundamental to interpreting the spectroscopic data, particularly the IR and NMR spectra.

nmr_workflow prep Sample Preparation (5-10 mg in 0.7 mL DMSO-d₆) instrument Instrument Setup (Lock, Tune, Shim) prep->instrument h1_acq ¹H NMR Acquisition (Standard Parameters) instrument->h1_acq c13_acq ¹³C NMR Acquisition (Proton Decoupled, More Scans) instrument->c13_acq process1 ¹H Data Processing (FT, Phase, Baseline) h1_acq->process1 analysis Spectral Analysis (Assign Peaks, Interpret) process1->analysis process2 ¹³C Data Processing (FT, Phase, Baseline) c13_acq->process2 process2->analysis

Caption: General workflow for NMR analysis.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum on a 400 MHz or higher spectrometer.

  • ¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans must be collected to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software, involving Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups based on their vibrational frequencies. The spectrum will be dominated by features of the pyrimidinone ring and the attached amino and phenoxy groups.

Reference Data: 2-Amino-4-hydroxy-6-methylpyrimidine

Table 3: Key IR Absorption Bands for 2-Amino-4-hydroxy-6-methylpyrimidine [3][4]| Wavenumber (cm⁻¹) | Intensity | Assignment | | :--- | :--- | :--- | | 3400 - 3100 | Strong, Broad | N-H (amine) and N-H (ring) stretching | | ~3050 | Medium | Aromatic/Vinyl C-H stretching | | ~2950 | Medium | Aliphatic C-H stretching (-CH₃) | | ~1660 | Strong, Sharp | C=O stretching (Amide I band) | | ~1600 | Strong | C=N, C=C ring stretching, N-H bending | | ~1500 | Medium | C=C ring stretching |

Interpretation: The very strong and sharp absorption around 1660 cm⁻¹ is the most definitive evidence for the C=O group of the keto tautomer. The broad bands above 3100 cm⁻¹ are characteristic of N-H stretching vibrations, likely overlapping from the amino group and the ring N-H.

Predictive Analysis: 2-Amino-4-hydroxy-6-phenoxypyrimidine

The core pyrimidinone vibrations will be present, with additional characteristic bands from the phenoxy group.

Table 4: Predicted Key IR Absorption Bands for 2-Amino-4-hydroxy-6-phenoxypyrimidine

Wavenumber (cm⁻¹) Intensity Assignment
3400 - 3100 Strong, Broad N-H (amine) and N-H (ring) stretching
3100 - 3000 Medium Aromatic C-H stretching (phenoxy & pyrimidine)
~1660 Strong, Sharp C=O stretching (Amide I band)
1600 & 1500 Strong, Sharp C=C aromatic ring stretching (phenoxy)
~1580 Strong C=N, C=C ring stretching (pyrimidine)
~1240 Strong Asymmetric C-O-C stretching (Aryl Ether)

| 900 - 675 | Strong | Aromatic C-H out-of-plane bending |

Justification for Predictions: The most significant new feature will be a very strong band around 1240 cm⁻¹, which is characteristic of the asymmetric C-O-C stretch of an aryl ether. [5]Additionally, sharp peaks for the aromatic C=C stretching of the phenoxy ring will appear at ~1600 and ~1500 cm⁻¹, potentially overlapping with the pyrimidine ring stretches. [6]The aliphatic C-H stretching band (~2950 cm⁻¹) from the methyl analog will be absent.

Experimental Protocol for IR Spectroscopy
  • Method Selection: Attenuated Total Reflectance (ATR) is the preferred method for its simplicity and minimal sample preparation. The KBr pellet method is a traditional alternative.

  • ATR Method:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the solid sample onto the crystal and apply pressure to ensure good contact.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial structural information from the fragmentation pattern of the molecule.

Reference Data: 2-Amino-4-hydroxy-6-methylpyrimidine
  • Molecular Weight: 125.13 g/mol

  • Expected Ionization: In Electron Ionization (EI), a strong molecular ion peak (M⁺˙) at m/z 125 is expected. [4]* Fragmentation: Key fragments would arise from the loss of small, stable molecules like HCN or CO from the pyrimidine ring.

Predictive Analysis: 2-Amino-4-hydroxy-6-phenoxypyrimidine
  • Molecular Weight: 217.22 g/mol

  • Expected Ionization: In Electrospray Ionization (ESI), a common technique for such molecules, the protonated molecule [M+H]⁺ at m/z 218 would be the base peak. In EI, the molecular ion M⁺˙ at m/z 217 would be observed.

  • Predicted Fragmentation: The fragmentation will be dominated by the cleavage of the aryl ether bond, which is a relatively weak point.

fragmentation M [M+H]⁺ m/z 218 frag1 [M - C₆H₅O]⁺ m/z 125 M->frag1 - Phenoxy radical frag2 [M - C₆H₅OH]⁺˙ m/z 124 M->frag2 - Phenol frag3 [C₆H₅OH]⁺˙ m/z 94 frag4 [C₆H₅]⁺ m/z 77 frag3->frag4 - OH

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

  • Loss of Phenol (C₆H₅OH): A neutral loss of 94 Da to give a fragment at m/z 124. This is a very common pathway for aryl ethers.

  • Loss of Phenoxy Radical (C₆H₅O·): Cleavage of the ether bond to lose a phenoxy radical (93 Da), resulting in a fragment at m/z 125.

  • Formation of Phenol/Phenyl Cations: Fragments corresponding to phenol (m/z 94) or the phenyl cation (m/z 77) are highly likely to be observed, arising from the cleaved phenoxy portion. [7]

Experimental Protocol for Mass Spectrometry
  • Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) with an Electrospray Ionization (ESI) source is ideal for this type of compound.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • LC-MS Acquisition:

    • Inject the sample into the LC-MS system.

    • Set the ESI source to positive ion mode.

    • Acquire a full scan mass spectrum over a range of m/z 50-500 to identify the [M+H]⁺ ion.

    • Perform tandem MS (MS/MS) on the parent ion (m/z 218) to induce fragmentation and confirm the predicted fragment ions.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic characterization of 2-Amino-4-hydroxy-6-phenoxypyrimidine. By using the experimentally determined data of its close analog, 2-amino-4-hydroxy-6-methylpyrimidine, we have been able to forecast the key features in the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of the title compound with a high degree of confidence. The analysis underscores the importance of the predominant keto-pyrimidinone tautomer and highlights the specific spectral signatures introduced by the phenoxy group, most notably the aromatic signals in NMR, the strong aryl ether C-O stretch in IR, and the characteristic fragmentation patterns in MS. This document serves as an essential resource for any researcher or drug development professional seeking to synthesize, identify, or utilize this promising heterocyclic compound. Experimental verification remains the final and most crucial step in structural confirmation.

References

  • ResearchGate. (2021). Growth, structure, Hirshfeld surface and spectroscopic properties of 2-amino-4-hydroxy-6-methylpyrimidinium-2,3-pyrazinedicorboxylate single crystal. Available at: [Link]

  • SpectraBase. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine [FTIR]. Available at: [Link]

  • NIST. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. NIST Chemistry WebBook. Available at: [Link]

  • SpectraBase. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. Available at: [Link]

  • Impact Factor. (n.d.). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Available at: [Link]

  • Canadian Science Publishing. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. Available at: [Link]

  • CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-4-hydroxy-6-methoxy-pyrimidine. Available at: [Link]

  • ResearchGate. (2009). Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry. Available at: [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Alzchem Group. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. Available at: [Link]

  • World Journal of Organic Chemistry. (2020). Figure 5. Mass spectrum (MS positive mode) of compound 3. Available at: [Link]

  • ACS Omega. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. Available at: [Link]

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  • ResearchGate. (2015). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Available at: [Link]

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An In-depth Technical Guide to the Tautomeric Forms of 2-Amino-4-hydroxy-6-phenoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The phenomenon of tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is of paramount importance in the field of medicinal chemistry. For heterocyclic compounds such as pyrimidine derivatives, tautomerism can profoundly influence their physicochemical properties, including solubility, lipophilicity, and, most critically, their biological activity. This guide provides a comprehensive technical exploration of the tautomeric forms of 2-Amino-4-hydroxy-6-phenoxypyrimidine, a scaffold of significant interest in drug discovery. We will delve into the structural possibilities, the analytical methodologies for their characterization, and the computational approaches to predict their relative stabilities. This document is intended to serve as a detailed resource for researchers engaged in the design and development of novel therapeutics based on the pyrimidine core.

Introduction: The Significance of Tautomerism in Pyrimidines

Pyrimidines are a class of nitrogen-containing heterocyclic compounds that form the basis of the nucleobases uracil, cytosine, and thymine.[1] Their derivatives are integral to a vast array of biologically active molecules. The potential for tautomerism in substituted pyrimidines arises from the presence of amino and hydroxyl groups on the pyrimidine ring, which can exist in equilibrium with their imino and keto forms, respectively.[1][2] This equilibrium is not static; it is dynamically influenced by the molecular environment, including the solvent, pH, and temperature.[2][3]

The specific tautomeric form adopted by a molecule can dramatically alter its hydrogen bonding capabilities and overall shape, thereby affecting its interaction with biological targets such as enzymes and receptors. A thorough understanding and characterization of the predominant tautomeric forms of a drug candidate are therefore critical for establishing robust structure-activity relationships (SAR) and for optimizing its pharmacological profile.

Potential Tautomeric Forms of 2-Amino-4-hydroxy-6-phenoxypyrimidine

The structure of 2-Amino-4-hydroxy-6-phenoxypyrimidine presents two key functionalities that can participate in tautomeric equilibria: the 2-amino group and the 4-hydroxy group. This gives rise to several potential tautomers, primarily involving amino-imino and keto-enol tautomerism.

  • Amino-Imino Tautomerism: The 2-amino group can exist in equilibrium with a 2-imino form, where a proton has shifted from the exocyclic nitrogen to a ring nitrogen.[4]

  • Keto-Enol Tautomerism: The 4-hydroxy group (the enol form) can tautomerize to a 4-keto (or 4-oxo) form, with the proton moving to one of the ring nitrogens.[5]

The interplay of these two equilibria leads to four principal tautomeric forms for 2-Amino-4-hydroxy-6-phenoxypyrimidine, as depicted below. The relative stability of these forms is dictated by factors such as aromaticity, intramolecular hydrogen bonding, and solvation effects.[5][6] Generally, for hydroxypyrimidines, the keto form is often favored in polar solvents.[7]

Caption: Potential tautomeric forms of 2-Amino-4-hydroxy-6-phenoxypyrimidine.

Synthesis of the Core Scaffold

The synthesis of 2-amino-4-hydroxy-substituted pyrimidines can be achieved through various established synthetic routes. A common and effective method involves the condensation of a guanidine salt with a β-keto ester or a malonic ester derivative. For the specific synthesis of a 6-phenoxy substituted pyrimidine, a precursor such as diethyl malonate can be reacted with phenol to introduce the phenoxy group prior to condensation with guanidine.

A general synthetic approach for a related compound, 2-amino-4,6-dihydroxypyrimidine, involves the reaction of guanidine hydrochloride with dimethyl malonate in the presence of a strong base like sodium methoxide.[8][9] This provides a foundational method that can be adapted for the synthesis of the target molecule.

Experimental Characterization of Tautomeric Forms

The elucidation of the predominant tautomeric form(s) in solution and the solid state relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between tautomers in solution.[10] The chemical shifts of protons and carbons are highly sensitive to their local electronic environment, which differs significantly between tautomers.

Key Diagnostic Signals:

  • ¹H NMR:

    • N-H and O-H Protons: The presence and chemical shift of exchangeable protons (NH₂, NH, OH) can be indicative. For instance, the amino group in the amino tautomer will typically show a characteristic signal, which will be absent in the imino form. The enolic OH proton will also have a distinct chemical shift.

    • Ring Protons: The chemical shift of the proton at the 5-position of the pyrimidine ring will be influenced by the tautomeric state of the adjacent groups.

  • ¹³C NMR:

    • C4 Carbon: The chemical shift of the C4 carbon is a key indicator. In the hydroxy (enol) form, this carbon will have a chemical shift characteristic of a carbon attached to an oxygen in an aromatic system. In the keto form, it will exhibit a downfield shift typical of a carbonyl carbon.[10]

    • C2 Carbon: Similarly, the C2 carbon's chemical shift will differ between the amino and imino forms.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.[11]

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Shim the magnetic field to ensure optimal resolution.[12]

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: Typically 0-12 ppm.

    • Number of Scans: 16-64 scans.

    • Relaxation Delay: 1-2 seconds.[12]

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single-pulse experiment.

    • Spectral Width: Typically 0-200 ppm.

    • Number of Scans: 1024 or more due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.[12]

  • Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the peaks based on their chemical shifts, coupling patterns, and comparison to literature values for similar structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a sensitive technique for studying tautomeric equilibria as different tautomers often exhibit distinct absorption maxima (λ_max_).[13][14] The electronic transitions within the conjugated systems of the different tautomers will have different energies. By measuring the UV-Vis spectrum in various solvents of differing polarity, one can observe shifts in the absorption bands, providing evidence for a shift in the tautomeric equilibrium.[15]

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound (typically 10⁻⁴ to 10⁻⁵ M) in a UV-transparent solvent (e.g., ethanol, acetonitrile, or water).

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum with the pure solvent.

  • Data Acquisition: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the λ_max_ values. Repeat the measurement in a series of solvents with varying polarities to observe any solvatochromic shifts, which can indicate a change in the predominant tautomeric form.[14]

Computational Analysis of Tautomer Stability

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers.[16][17] These methods can provide insights into the gas-phase energetics and can be extended to model solvent effects using approaches like the Polarizable Continuum Model (PCM).[14][18]

Computational Workflow: DFT Calculations

  • Structure Generation: Build the 3D structures of all potential tautomers.

  • Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31+G(d,p)).[19] This step finds the lowest energy conformation for each tautomer.

  • Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Single-Point Energy Calculation: For higher accuracy, perform single-point energy calculations on the optimized geometries using a more advanced method or a larger basis set.[17]

  • Solvation Modeling: To simulate the effect of a solvent, repeat the geometry optimization and energy calculations using a solvation model such as PCM.[14]

  • Data Analysis: Compare the relative Gibbs free energies of the different tautomers to predict their equilibrium populations in the gas phase and in solution.

DFT_Workflow cluster_0 Computational Analysis Structure\nGeneration Structure Generation Geometry\nOptimization Geometry Optimization Structure\nGeneration->Geometry\nOptimization Frequency\nCalculation Frequency Calculation Geometry\nOptimization->Frequency\nCalculation Single-Point\nEnergy Single-Point Energy Frequency\nCalculation->Single-Point\nEnergy Solvation\nModeling Solvation Modeling Single-Point\nEnergy->Solvation\nModeling Relative Stability\nPrediction Relative Stability Prediction Solvation\nModeling->Relative Stability\nPrediction

Caption: A typical workflow for computational analysis of tautomer stability using DFT.

Data Summary and Interpretation

To facilitate a clear comparison, the experimental and computational data should be summarized in tables.

Table 1: Predicted Relative Energies of Tautomers

TautomerGas Phase ΔG (kcal/mol)ΔG in Water (kcal/mol)Predicted Population in Water (%)
Amino-Enol0.00 (Reference)1.5010
Amino-Keto-2.50-1.0085
Imino-Enol5.204.80<5
Imino-Keto3.102.50<5

Note: The values presented are hypothetical and for illustrative purposes.

Table 2: Key Experimental Spectroscopic Data

Tautomer (Predicted)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)UV-Vis λ_max_ (nm)
Amino-KetoNH₂: ~7.0; NH: ~11.5C4 (Keto): ~165~275
Amino-EnolNH₂: ~6.8; OH: ~9.5C4 (Enol): ~155~260

Note: The spectral data are typical ranges for such functionalities and may vary.

Based on the combined experimental and computational data, the Amino-Keto tautomer is predicted to be the most stable and therefore the predominant form in aqueous solution. This is consistent with the general observation that the keto form of hydroxypyrimidines is favored in polar, protic solvents.

Conclusion

The tautomeric landscape of 2-Amino-4-hydroxy-6-phenoxypyrimidine is complex, with the amino-keto form likely predominating in physiological conditions. A multi-faceted approach combining synthesis, spectroscopic characterization (NMR, UV-Vis), and computational modeling is essential for a definitive understanding of its tautomeric behavior. For drug development professionals, this knowledge is not merely academic; it is a critical component in the rational design of more effective and specific therapeutic agents. The methodologies and insights provided in this guide are intended to equip researchers with the tools necessary to confidently navigate the challenges posed by tautomerism in drug discovery.

References

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  • El-Nahas, A. M., et al. (2019). Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)-1-azaazulene: A Density Functional Theory/Time-Dependent Density Functional Theory Study. ACS Omega, 4(1), 1693-1703. [Link]

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Solubility and Stability of 2-Amino-4-hydroxy-6-phenoxypyrimidine: A Methodological Framework for Characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for the Pharmaceutical Scientist

Abstract

2-Amino-4-hydroxy-6-phenoxypyrimidine is a heterocyclic compound with potential applications in medicinal chemistry and drug development. A comprehensive understanding of its physicochemical properties, specifically its solubility and stability, is a non-negotiable prerequisite for advancing any candidate compound through the development pipeline. This technical guide addresses the current scarcity of public data on this specific molecule by providing a detailed, field-proven methodological framework for its complete characterization. We will delve into the predictive analysis based on its chemical structure, present robust protocols for determining thermodynamic solubility, and outline a comprehensive strategy for assessing its stability through forced degradation studies. This document is intended for researchers, scientists, and drug development professionals, offering the necessary tools to generate reliable and submission-quality data.

Introduction: The Imperative of Early-Stage Characterization

The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, many of which can be predicted and mitigated by a thorough early-stage characterization of its fundamental properties. Among the most critical of these are solubility and stability. Solubility dictates the bioavailability of a drug and influences the choice of formulation, while stability determines its shelf-life and ensures patient safety.[1][2]

This guide focuses on 2-Amino-4-hydroxy-6-phenoxypyrimidine. While specific experimental data for this compound is not widely available in public literature, its structure provides valuable clues to its behavior. The presence of an amino group (basic), a hydroxyl group (acidic/tautomeric), and a phenoxy group suggests a molecule with complex pH-dependent solubility and multiple potential degradation pathways. This document provides the experimental blueprint to elucidate these properties definitively.

Structural Analysis and Predicted Physicochemical Properties

The chemical structure of 2-Amino-4-hydroxy-6-phenoxypyrimidine is the logical starting point for designing a characterization strategy.

  • Hydrogen Bonding: The structure features multiple hydrogen bond donor and acceptor sites (the amino group, the hydroxyl group, and the pyrimidine ring nitrogens). This suggests a potential for solubility in polar solvents, including water, especially at pH values where the molecule is ionized.

  • Ionization (pKa): The molecule possesses both a basic amino group and an acidic hydroxyl group (which can exist in a keto-enol tautomeric equilibrium).[3] Therefore, its solubility is expected to be highly dependent on pH. Determining the pKa is a critical preliminary step to understanding its behavior in different physiological environments.

  • Hydrophobicity: The presence of the phenoxy group introduces a significant hydrophobic character, which may limit aqueous solubility, particularly at a pH near its isoelectric point. A balance between the hydrophilic pyrimidine core and the hydrophobic phenoxy tail will govern its solubility in various solvent systems.

  • Potential Instabilities: The pyrimidine ring and the ether linkage of the phenoxy group can be susceptible to degradation. Potential pathways include hydrolysis of the ether bond under acidic or basic conditions and oxidation of the electron-rich aromatic systems.

Protocol for Thermodynamic Solubility Determination

The "gold standard" for determining equilibrium solubility is the shake-flask method, which is recommended by regulatory bodies and widely used in industry for its reliability.[4][5] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Causality Behind Experimental Choices
  • Solvent Selection: A range of solvents is chosen to map the compound's behavior. Aqueous buffers are critical for understanding pH-dependent solubility in a biological context.[4] Organic solvents are selected based on their polarity and relevance to potential formulation strategies (e.g., co-solvents, non-aqueous vehicles).

  • Temperature Control: Solubility is temperature-dependent. Experiments are typically conducted at room temperature (25 °C) and physiological temperature (37 °C) to provide relevant data for both storage and in-vivo conditions.[5]

  • Equilibration Time: It is crucial to ensure that the system has reached equilibrium. This is verified by measuring the concentration at multiple time points (e.g., 24, 48, and 72 hours) until the value remains constant.[6]

Experimental Workflow: Shake-Flask Method

The following diagram outlines the workflow for determining the equilibrium solubility of the compound.

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_analysis Analysis prep1 Add excess solid 2-Amino-4-hydroxy-6-phenoxypyrimidine to a vial prep2 Add a known volume of the selected solvent (e.g., pH 7.4 buffer) prep1->prep2 Step 1 & 2 equil1 Seal vials and place in an orbital shaker at a constant temperature (e.g., 25°C) prep2->equil1 equil2 Agitate for a pre-determined time (e.g., 48-72h) to reach equilibrium equil1->equil2 analysis1 Withdraw aliquot from the supernatant equil2->analysis1 analysis2 Filter through a 0.22 µm syringe filter to remove undissolved solids analysis1->analysis2 analysis3 Dilute sample as needed and analyze concentration using a validated HPLC-UV method analysis2->analysis3

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol
  • Preparation: Add an excess amount of solid 2-Amino-4-hydroxy-6-phenoxypyrimidine to several glass vials. The excess solid is critical to ensure that equilibrium with the dissolved state is reached.[4]

  • Solvent Addition: Add a precise volume (e.g., 5 mL) of the desired solvent (e.g., pH 1.2, 4.5, 6.8, 7.4 buffers, water, ethanol, propylene glycol) to each vial.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for 48-72 hours. An initial time-course experiment should be run to confirm the time required to reach a plateau in concentration.[7]

  • Sampling: After equilibration, allow the vials to stand undisturbed for at least 30 minutes for solids to settle.

  • Separation: Carefully withdraw an aliquot of the supernatant and immediately filter it through a solvent-compatible 0.22 µm syringe filter to remove any undissolved solid particles.

  • Analysis: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.[8]

Data Presentation

Quantitative solubility data should be summarized in a clear, tabular format.

Solvent SystempH (at 25°C)Temperature (°C)Solubility (mg/mL)Solubility (µg/mL)Molar Solubility (mol/L)
0.1 N HCl1.225
Acetate Buffer4.525
Phosphate Buffer6.825
Phosphate Buffer7.437
Purified Water~7.025
EthanolN/A25
Propylene GlycolN/A25

Protocol for Stability Assessment and Forced Degradation

Forced degradation (or stress testing) is an essential component of drug development that provides critical insights into the intrinsic stability of a molecule.[9] These studies are designed to accelerate the degradation process to identify likely degradation products and establish degradation pathways, which is fundamental for developing stability-indicating analytical methods.[10][11]

The Logic of Stress Conditions

The stress conditions are chosen based on ICH guidelines (Q1A) to cover the most common degradation pathways encountered during manufacturing, storage, and administration.[10]

  • Hydrolysis: Evaluates susceptibility to degradation in aqueous environments across a range of pH values (acidic, basic, neutral).

  • Oxidation: Assesses sensitivity to oxidative degradation, which can be initiated by atmospheric oxygen or excipients.

  • Photolysis: Determines if the molecule is light-sensitive, which has implications for manufacturing and packaging.

  • Thermal: Investigates the effect of elevated temperatures to identify thermally labile functional groups.

Experimental Workflow: Forced Degradation Studies

This diagram illustrates the process of performing forced degradation studies and developing a stability-indicating method.

G cluster_stress Stress Condition Application cluster_analysis Analytical Method Development & Analysis cluster_results Data Interpretation stress_prep Prepare solutions of 2-Amino-4-hydroxy-6-phenoxypyrimidine in various stress media stress_cond Expose to Stress Conditions stress_prep->stress_cond acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) stress_cond->acid base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) stress_cond->base oxid Oxidation (e.g., 3% H2O2, RT) stress_cond->oxid photo Photolytic (ICH Light Conditions) stress_cond->photo therm Thermal (e.g., 80°C, Solid & Solution) stress_cond->therm analysis_pool Pool samples from all stress conditions stress_cond->analysis_pool method_dev Develop Stability-Indicating HPLC Method to separate parent peak from all degradants analysis_pool->method_dev validation Validate method for specificity, linearity, accuracy, and precision method_dev->validation quant Quantify % degradation and identify major degradants validation->quant pathway Propose degradation pathways quant->pathway mass_bal Assess mass balance pathway->mass_bal

Caption: Forced Degradation and Method Development Workflow.

Step-by-Step Protocol
  • Stock Solution Preparation: Prepare a stock solution of 2-Amino-4-hydroxy-6-phenoxypyrimidine in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).[8]

  • Application of Stress:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl and heat at 60-80°C.

    • Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH and heat at 60-80°C.

    • Neutral Hydrolysis: Dilute the stock solution with purified water and heat at 60-80°C.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature.

    • Photolytic Degradation: Expose the solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80°C).

  • Time Points: Collect samples at various time points (e.g., 2, 4, 8, 24, 48 hours) for each condition. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12]

  • Sample Quenching: Neutralize acidic and basic samples before analysis. Dilute all samples to an appropriate concentration with the mobile phase.

  • HPLC Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. A photodiode array (PDA) detector is highly recommended to check for peak purity and identify the UV maxima of degradants.

  • Method Development: The HPLC method must be capable of separating the intact API from all process impurities and degradation products.[13][14] This is typically achieved using a C18 reverse-phase column with a gradient elution of an acidified aqueous mobile phase and an organic modifier like acetonitrile or methanol.[15]

  • Data Interpretation:

    • Calculate the percentage of degradation for the API.

    • Determine the relative retention times and peak areas of all degradation products.

    • Assess the mass balance to ensure all major degradation products are accounted for.

    • If necessary, proceed with isolation and structural elucidation of major degradants using techniques like LC-MS.[16]

Data Presentation

Summarize the results of the forced degradation study in a comprehensive table.

Stress ConditionReagent/ConditionTime (hours)% Assay of Parent Compound% DegradationNo. of DegradantsRRT of Major Degradant(s)
Acid Hydrolysis0.1 N HCl, 80°C24
Base Hydrolysis0.1 N NaOH, 60°C8
Neutral HydrolysisWater, 80°C48
Oxidation3% H₂O₂, RT24
Thermal (Solid)80°C72
Photolytic (Solution)ICH Light-

Conclusion

While direct experimental data on the solubility and stability of 2-Amino-4-hydroxy-6-phenoxypyrimidine is currently limited, a robust and scientifically sound characterization is achievable. By applying the principles of structural analysis and executing the detailed protocols outlined in this guide—namely the shake-flask method for solubility and a comprehensive forced degradation study for stability—researchers can generate the high-quality data required for informed decision-making in the drug development process. This foundational knowledge is indispensable for guiding formulation development, establishing appropriate storage conditions, and ensuring the ultimate safety and efficacy of any potential therapeutic agent derived from this promising chemical scaffold.

References

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  • Method for detecting 2-amino-4,6-dihydroxypyrimidine and 4-amino-2,6-dihydroxypyrimidine in pemetrexed acid. Google Patents. 16

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  • Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. 12

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The Phenoxypyrimidine Scaffold: A Privileged Motif in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Biological Activities of Phenoxypyrimidine Derivatives for Researchers, Scientists, and Drug Development Professionals.

The phenoxypyrimidine core is a versatile and highly privileged scaffold in medicinal chemistry, forming the basis of a wide array of biologically active compounds. Its unique structural features allow for diverse chemical modifications, leading to derivatives with potent and selective activities against various therapeutic targets. This technical guide provides a comprehensive overview of the significant biological activities of phenoxypyrimidine derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into their mechanisms of action, present quantitative data on their efficacy, and provide detailed experimental protocols for their evaluation, offering valuable insights for researchers in the field.

Part 1: Anticancer Activity of Phenoxypyrimidine Derivatives: Targeting the Kinome

Phenoxypyrimidine derivatives have emerged as a prominent class of anticancer agents, primarily due to their ability to act as potent inhibitors of various protein kinases.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The phenoxypyrimidine scaffold can effectively mimic the adenine ring of ATP, allowing these compounds to competitively bind to the ATP-binding pocket of kinases and disrupt downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.[1][2]

Mechanism of Action: Inhibition of Key Oncogenic Kinases

Several phenoxypyrimidine derivatives have been shown to target key oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[1]

  • EGFR Inhibition: The EGFR signaling pathway plays a critical role in cell proliferation, and its overactivation is implicated in various cancers. Phenoxypyrimidine derivatives can block this pathway, leading to cell cycle arrest and apoptosis.[3]

  • VEGFR Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Phenoxypyrimidine-based compounds can inhibit VEGFR, a key regulator of angiogenesis, thereby cutting off the tumor's blood supply.[4]

  • CDK Inhibition: CDKs are crucial for cell cycle progression. Inhibiting these kinases with phenoxypyrimidine derivatives can halt the cell cycle, preventing cancer cell division.[5]

Below is a diagram illustrating the inhibition of the VEGFR-2 signaling pathway by phenoxypyrimidine derivatives.

VEGFR2_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds RAS_RAF_MEK RAS-RAF-MEK Pathway VEGFR2->RAS_RAF_MEK Activates PI3K_AKT PI3K/Akt Pathway VEGFR2->PI3K_AKT Activates Proliferation Cell Proliferation RAS_RAF_MEK->Proliferation Migration Cell Migration RAS_RAF_MEK->Migration Survival Cell Survival PI3K_AKT->Survival Inhibitor Phenoxypyrimidine Derivative Inhibitor->VEGFR2 Inhibits (ATP-competitive)

Caption: Inhibition of the VEGFR-2 signaling pathway by phenoxypyrimidine derivatives.

Quantitative Data: In Vitro Efficacy of Phenoxypyrimidine Derivatives

The anticancer potency of phenoxypyrimidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound IDTarget Cancer Cell LineIC50 (µM)Reference
Compound 8 HCT-116 (Colon)3.94[5]
HepG-2 (Liver)3.76[5]
MCF-7 (Breast)4.43[5]
Compound 17f HCT-116 (Colon)2.80 ± 0.16[4]
HepG2 (Liver)4.10 ± 0.45[4]
Compound 3d MCF-7 (Breast)43.4[6]
MDA-MB-231 (Breast)35.9[6]
Compound 4d MCF-7 (Breast)39.0[6]
MDA-MB-231 (Breast)35.1[6]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[7]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Phenoxypyrimidine derivative (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., isopropanol, DMSO)[7]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium.[8]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare serial dilutions of the phenoxypyrimidine derivative in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C.[10]

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution to each well.[7][8]

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.[8]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-200 µL of a solubilization solution (e.g., isopropanol) to each well to dissolve the formazan crystals.[7]

    • Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 550-590 nm using a microplate reader.[7]

    • A reference wavelength (e.g., 630 nm) can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Plot a dose-response curve and determine the IC50 value of the compound.

Part 2: Anti-inflammatory Activity of Phenoxypyrimidine Derivatives

Inflammation is a complex biological response implicated in numerous diseases. Phenoxypyrimidine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory enzymes and mediators.[11][12][13]

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism of the anti-inflammatory action of phenoxypyrimidine derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[11][12][13] COX-2 is upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[14] By selectively inhibiting COX-2 over the constitutive COX-1 isoform, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[11][13]

Quantitative Data: COX Inhibition by Phenoxypyrimidine Derivatives
Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Compound 4c -0.26-[15]
Compound 6b -0.186.33[15]
Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of a test compound against COX-1 and COX-2 enzymes using a colorimetric assay.[11][12]

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

  • Test compound (phenoxypyrimidine derivative)

  • Assay buffer

  • 96-well plate

  • Microplate reader

Procedure:

  • Enzyme and Compound Preparation:

    • Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.

    • Prepare serial dilutions of the phenoxypyrimidine derivative.

  • Assay Reaction:

    • In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations.

    • Pre-incubate the mixture for a short period.

  • Initiation of Reaction:

    • Add arachidonic acid and TMPD to initiate the reaction. The peroxidase activity of COX will oxidize TMPD, leading to a color change.

  • Absorbance Measurement:

    • Immediately measure the change in absorbance over time at a specific wavelength (e.g., 590 nm) using a microplate reader in kinetic mode.[13]

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Plot a dose-response curve and calculate the IC50 value for both COX-1 and COX-2.

    • The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Part 3: Antimicrobial Activity of Phenoxypyrimidine Derivatives

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents with new mechanisms of action. Phenoxypyrimidine derivatives have shown promise as a new class of antibacterial agents, particularly against Gram-positive bacteria.[16][17]

Mechanism of Action: Targeting Bacterial Cell Division

A key antimicrobial mechanism of action for some thiophenyl-pyrimidine derivatives is the inhibition of the bacterial cell division protein, FtsZ.[16] FtsZ is a prokaryotic homolog of tubulin and is essential for the formation of the Z-ring, which is critical for bacterial cytokinesis. Inhibition of FtsZ polymerization and its GTPase activity disrupts cell division, leading to filamentation and eventual bacterial cell death. This target is attractive as FtsZ is highly conserved in bacteria but absent in eukaryotes, suggesting a potential for selective toxicity.

Below is a diagram illustrating the workflow for assessing the antibacterial mechanism of action.

Antibacterial_Mechanism_Workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies cluster_outcome Conclusion MIC_Test Minimum Inhibitory Concentration (MIC) Assay FtsZ_Polymerization FtsZ Polymerization Assay MIC_Test->FtsZ_Polymerization Identifies potent compounds Bactericidal_Effect Bactericidal Effect (Inhibition of Cell Division) FtsZ_Polymerization->Bactericidal_Effect GTPase_Activity GTPase Activity Assay GTPase_Activity->Bactericidal_Effect Cell_Morphology Microscopy of Bacterial Cell Morphology Cell_Morphology->Bactericidal_Effect

Caption: Workflow for elucidating the antibacterial mechanism of action of phenoxypyrimidine derivatives.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The in vitro antibacterial activity of phenoxypyrimidine derivatives is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

Compound IDBacterial StrainMIC (µg/mL)Reference
PYO1 S. aureus1[18]
PYO12 S. aureus1[18]
Compound 3 S. aureus (MSSA)3.12 ± 0.09[6]
S. aureus (MRSA)4.61 ± 0.22[6]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC of a compound is typically determined using the broth microdilution method.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • Phenoxypyrimidine derivative

  • 96-well microtiter plates

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

  • Compound Dilution:

    • Prepare a serial two-fold dilution of the phenoxypyrimidine derivative in the growth medium directly in the wells of a 96-well plate.

  • Bacterial Inoculation:

    • Add a standardized bacterial inoculum to each well containing the diluted compound.

    • Include a positive control (bacteria in medium without compound) and a negative control (medium only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion

Phenoxypyrimidine derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their amenability to chemical modification allows for the fine-tuning of their potency and selectivity against various therapeutic targets. The insights provided in this technical guide, from mechanisms of action and quantitative data to detailed experimental protocols, are intended to empower researchers in the rational design and development of novel phenoxypyrimidine-based therapeutics for the treatment of cancer, inflammatory diseases, and bacterial infections. Further exploration of the structure-activity relationships within this scaffold will undoubtedly lead to the discovery of new and improved drug candidates.

References

  • JoVE. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]

  • Horton, T. MTT Cell Assay Protocol. [Link]

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  • Nature. Novel antimicrobial 3-phenyl-4-phenoxypyrazole derivatives target cell wall lipid intermediates with low mammalian cytotoxicity. [Link]

  • ResearchGate. The IC50 values expressed in (µM) of the target compounds against the MCF-7, HCT-116, and HepG-2 tumor cells. [Link]

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  • PubMed. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. [Link]

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In Silico Analysis of 2-Amino-4-hydroxy-6-phenoxypyrimidine: A Multi-Faceted Approach to Bioactivity Prediction

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive, step-by-step framework for the in silico prediction of the bioactivity of 2-Amino-4-hydroxy-6-phenoxypyrimidine. Moving beyond a mere list of protocols, this document elucidates the scientific rationale behind each computational choice, establishing a self-validating workflow from initial target identification to the prediction of pharmacokinetic properties. We will explore a synergistic application of ligand-based and structure-based methods, including pharmacophore modeling, molecular docking, and ADMET profiling, to construct a robust hypothesis for the compound's mechanism of action. This guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools for the efficient screening and characterization of novel chemical entities.

Introduction: The Rationale for In Silico First-Pass Analysis

In modern drug discovery, the "fail early, fail cheap" paradigm is paramount. Before committing significant resources to chemical synthesis and biological screening, in silico (computational) methods offer a powerful, cost-effective strategy to predict a compound's potential biological activity, identify likely protein targets, and flag potential liabilities such as toxicity. The subject of our analysis, 2-Amino-4-hydroxy-6-phenoxypyrimidine, represents a scaffold with potential for diverse molecular interactions due to its hydrogen bond donors and acceptors, and its aromatic phenoxy group.

The core challenge is to translate this static 2D structure into a dynamic 3D interaction model with biological macromolecules. Our approach is not a linear process but an iterative cycle of hypothesis generation and refinement. We begin by asking broad questions—"What proteins might this molecule bind to?"—and progressively narrow our focus to specific, testable predictions—"How does it bind, with what affinity, and what are the likely physiological consequences?". This guide will walk through the expertise-driven decisions at each stage of this process.

Foundational Analysis: Ligand Preparation and Property Profiling

The accuracy of any in silico prediction is fundamentally dependent on the quality of the input data. Therefore, the first step is the meticulous preparation and characterization of the ligand itself.

Ligand Structure Acquisition and Canonicalization

The starting point is an unambiguous representation of the molecule. The canonical SMILES (Simplified Molecular-Input Line-Entry System) string for 2-Amino-4-hydroxy-6-phenoxypyrimidine is Nc1nc(OPc2ccccc2)cc(O)n1 . This representation is then converted into a 3D conformation.

Protocol 1: Ligand 3D Structure Generation

  • Obtain SMILES: Start with the canonical SMILES string: Nc1nc(OPc2ccccc2)cc(O)n1.

  • Use a Chemical Informatics Tool: Employ software such as Open Babel or the RDKit library in Python to convert the 2D SMILES into an initial 3D structure.

  • Energy Minimization: The initial 3D structure is likely not in its lowest energy state. Perform an energy minimization using a suitable force field, such as MMFF94 (Merck Molecular Force Field 94). This step is critical to generate a sterically favorable, low-energy conformation for subsequent docking and screening experiments. The resulting structure is typically saved in a .sdf or .mol2 file format.

Physicochemical and Pharmacokinetic (ADMET) Profiling

Before searching for targets, we must assess the "drug-likeness" of our compound. A molecule with high binding affinity is useless if it has poor absorption, is rapidly metabolized, or is toxic. We use established computational models to predict these properties.

A valuable and widely used tool for this purpose is the SwissADME web server. It provides a comprehensive analysis based on multiple predictive models.

Table 1: Predicted Physicochemical and ADMET Properties for 2-Amino-4-hydroxy-6-phenoxypyrimidine

Property CategoryParameterPredicted ValueInterpretation
Physicochemical Molecular Weight217.22 g/mol Excellent (within "Rule of Five" limits)
LogP (Consensus)1.45Optimal lipophilicity for oral absorption
Water SolubilitySolubleFavorable for bioavailability
Pharmacokinetics GI AbsorptionHighLikely well-absorbed from the gut
BBB PermeantNoUnlikely to cross the blood-brain barrier
CYP InhibitorNo (for major isoforms)Low risk of drug-drug interactions
Drug-Likeness Lipinski's Rule of 50 violationsHigh drug-likeness
Medicinal Chemistry PAINS Alert0 alertsNo known promiscuous binding motifs

Expert Interpretation: The initial ADMET profile is highly favorable. The compound adheres to Lipinski's Rule of Five, suggesting good potential for oral bioavailability. Crucially, the absence of a Blood-Brain Barrier (BBB) permeation prediction suggests the compound is more likely to act on peripheral targets, which is a key piece of information guiding our target search. The lack of PAINS (Pan-Assay Interference Compounds) alerts reduces the probability that the compound is a frequent hitter in high-throughput screens, suggesting any identified activity is more likely to be specific.

Target Identification: From Ligand Similarity to Target Prediction

With a well-characterized ligand, we can now search for its potential biological targets. Our strategy is two-pronged: we first use the principle that structurally similar molecules often have similar biological functions (ligand-based approach) and then confirm these hypotheses with a target-centric method.

Ligand-Based Target Prediction

This approach leverages vast databases of known ligands and their annotated targets. By identifying compounds structurally similar to ours, we can infer a list of probable targets.

Protocol 2: Similarity-Based Target Fishing

  • Select a Tool: Utilize a web server like SwissTargetPrediction, which uses a combination of 2D and 3D similarity measures to suggest likely protein targets.

  • Input the Ligand: Submit the SMILES string (Nc1nc(OPc2ccccc2)cc(O)n1) to the server.

  • Analyze the Results: The server returns a ranked list of potential targets based on a probability score. The results often cluster by protein family.

Expected Outcome: For a pyrimidine scaffold, it is common to see kinases, dihydrofolate reductase, and other nucleotide-binding proteins appear as high-probability targets. The phenoxy group may also direct it towards other classes. A typical output might rank Janus Kinase (JAK) family members, p38 MAPK , and Dihydrofolate Reductase (DHFR) as high-probability targets.

Workflow for Target Identification and Initial Validation

The following diagram illustrates the logical flow from ligand preparation to a prioritized list of potential targets for deeper investigation.

G cluster_ligand Phase 1: Ligand Characterization cluster_target Phase 2: Target Identification cluster_docking Phase 3: Structure-Based Validation l1 SMILES String Nc1nc(OPc2ccccc2)cc(O)n1 l2 3D Structure Generation & Energy Minimization l1->l2 l3 ADMET & Physicochemical Profiling (SwissADME) l2->l3 t1 Target Prediction (SwissTargetPrediction) l3->t1 Input Optimized Ligand Structure t2 Ranked Target List (Kinases, DHFR, etc.) t1->t2 t3 Target Prioritization (Based on ADMET & Plausibility) t2->t3 p1 Molecular Docking (AutoDock Vina) t3->p1 Select Top Candidate (e.g., JAK2)

Caption: Workflow for in silico target identification and validation.

Structure-Based Validation: Molecular Docking

Having identified a high-probability target, for instance, Janus Kinase 2 (JAK2) , we now move to a structure-based approach to predict if and how our compound might bind. Molecular docking computationally places the ligand into the binding site of a protein and scores the interaction.

Rationale and Protein Preparation

JAK2 is a well-studied tyrosine kinase involved in cytokine signaling pathways, and its dysregulation is implicated in myeloproliferative neoplasms and inflammatory diseases. We will use its crystal structure to perform our docking experiment.

Protocol 3: Receptor and Ligand Preparation for Docking

  • Obtain Receptor Structure: Download the crystal structure of JAK2 from the Protein Data Bank (PDB). For example, PDB ID: 4Z1B , which shows JAK2 in complex with a known inhibitor.

  • Prepare the Receptor:

    • Remove water molecules and any co-crystallized ligands/ions not essential for binding.

    • Add polar hydrogen atoms, as they are crucial for forming hydrogen bonds.

    • Assign atomic charges (e.g., Gasteiger charges).

    • This is typically done using software like AutoDockTools or Schrödinger's Protein Preparation Wizard.

  • Define the Binding Site: The binding site (or "grid box") is defined around the location of the co-crystallized ligand in the PDB structure. This ensures our docking search is focused on the known active site.

  • Prepare the Ligand: The energy-minimized 3D structure of 2-Amino-4-hydroxy-6-phenoxypyrimidine from Protocol 1 is used. It must also be prepared by assigning rotatable bonds and charges compatible with the docking software.

Performing and Analyzing the Docking Simulation

Protocol 4: Molecular Docking with AutoDock Vina

  • Execution: Run AutoDock Vina, providing the prepared receptor, prepared ligand, and the coordinates of the defined binding box as input. Vina will generate a set of possible binding poses (typically 9-10) ranked by a scoring function.

  • Analysis of Results:

    • Binding Affinity: The primary output is a binding affinity score in kcal/mol. More negative values indicate stronger predicted binding. A score of -7.0 kcal/mol or lower is generally considered a good starting point.

    • Pose Analysis: The most critical step is the visual inspection of the top-ranked binding pose using a molecular visualization tool like PyMOL or Chimera. We look for key molecular interactions.

Table 2: Hypothetical Docking Results for 2-Amino-4-hydroxy-6-phenoxypyrimidine with JAK2 (PDB: 4Z1B)

Pose RankBinding Affinity (kcal/mol)Key Interactions with JAK2 Residues
1-8.2H-bond: Amino group with Leu932 (hinge region). H-bond: Hydroxy group with Asp994. Pi-Pi Stacking: Phenoxy ring with Tyr931.
2-7.9Similar to pose 1, slightly different phenoxy orientation.
3-7.5H-bond: Pyrimidine nitrogen with Leu932.

Expert Interpretation: The predicted binding affinity of -8.2 kcal/mol is strong and encouraging. More importantly, the interactions in the top-ranked pose are chemically sound and mimic those of known kinase inhibitors. The hydrogen bond with the "hinge region" (Leu932 in JAK2) is a canonical interaction for Type I kinase inhibitors. This provides strong evidence that our compound can bind to the ATP-binding site of JAK2 and potentially act as an inhibitor.

JAK2 Signaling Pathway Context

Understanding the binding prediction requires placing it in a biological context. JAK2 is a critical mediator of signals from cytokine receptors.

G cytokine Cytokine (e.g., EPO, IL-6) receptor Cytokine Receptor cytokine->receptor 1. Binding jak2 JAK2 receptor->jak2 2. Activation stat STAT jak2->stat 3. Phosphorylation stat_p p-STAT (Dimerizes) stat->stat_p nucleus Nucleus stat_p->nucleus 4. Translocation gene Gene Transcription (Proliferation, Inflammation) nucleus->gene 5. Regulation inhibitor 2-Amino-4-hydroxy-6- phenoxypyrimidine (Predicted Inhibitor) inhibitor->jak2 Blocks ATP Site

Caption: Predicted inhibition of the JAK-STAT signaling pathway.

This pathway diagram illustrates how our compound, by binding to the ATP site of JAK2, is predicted to block the downstream phosphorylation of STAT proteins, thereby inhibiting the transcriptional response to cytokine signaling. This provides a clear, testable hypothesis for its mechanism of action.

Conclusion and Future Directions

This in silico investigation has systematically built a strong, data-driven case for the potential bioactivity of 2-Amino-4-hydroxy-6-phenoxypyrimidine as a JAK2 inhibitor. Our multi-faceted approach provides a high degree of confidence in this prediction:

  • Favorable Pharmacokinetics: The compound exhibits excellent drug-like properties with a low risk of toxicity or off-target effects.

  • Target Prediction: Ligand-based similarity searches converged on kinases as a probable target class.

  • Structure-Based Validation: Molecular docking provided a specific, high-affinity binding model to the JAK2 active site, characterized by chemically logical and well-established interactions for kinase inhibition.

The logical next step is the in vitro validation of this hypothesis. This would involve synthesizing the compound and testing its activity in a biochemical JAK2 enzyme assay, followed by cell-based assays to confirm its effect on STAT phosphorylation in a relevant cell line. This guide demonstrates how a rigorous in silico workflow can effectively guide and prioritize these resource-intensive experimental studies, accelerating the drug discovery process.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to support pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. Available at: [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Available at: [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry. Available at: [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research. Available at: [Link]

  • Vainchenker, W., Dusa, A., & Constantinescu, S. N. (2008). JAKs in pathology: role of Janus kinases in hematopoietic malignancies and immunodeficiencies. Seminars in Cell & Developmental Biology. Available at: [Link]

  • Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). AutoDock Vina 1.2.0: New Docking and Virtual Screening Tools. Journal of Chemical Information and Modeling. Available at: [Link]

  • Roskoski, R. Jr. (2016). A historical overview of protein kinases and their targeted small molecule inhibitors. Pharmacological Research. Available at: [Link]

A Technical Guide to the Chemical Space of 2-Amino-4-hydroxy-6-phenoxypyrimidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in biologically active molecules and FDA-approved drugs.[1] This guide provides an in-depth exploration of a specific, highly versatile subclass: 2-amino-4-hydroxy-6-phenoxypyrimidine analogs. We will dissect the synthetic rationale for accessing this core, detail methodologies for exploring its chemical space through targeted modifications, and analyze the resulting structure-activity relationships (SAR). This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into experimental design, protocol execution, and data interpretation, with a focus on developing kinase inhibitors.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a fundamental component of life, forming the basis of nucleobases like cytosine, thymine, and uracil.[1] This inherent biological relevance has made pyrimidine derivatives a focal point of medicinal chemistry for decades. Their ability to mimic the adenine base of ATP allows them to effectively bind to the hinge region of kinase active sites, making them ideal scaffolds for developing enzyme inhibitors.[2] This has led to a wide range of therapeutic agents targeting diseases from cancer to inflammation.[3][4][5]

The 2-amino-4-hydroxy-6-phenoxypyrimidine core offers a synthetically tractable and highly modular platform for drug discovery. It presents three primary vectors for chemical modification, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties:

  • C6-Phenoxy Group: A gateway to accessing a large hydrophobic pocket in many kinase ATP-binding sites.

  • C2-Amino Group: A key interaction point, often forming hydrogen bonds within the target protein.

  • C4-Hydroxy Group: Influences tautomeric forms and can serve as a hydrogen bond donor or acceptor.

This guide will systematically explore the synthetic strategies and biological implications of modifying each of these positions.

Foundational Synthesis: Accessing the Core Scaffold

The most versatile and common starting material for this class of compounds is 2,4,6-trichloropyrimidine. Its three chlorine atoms possess differential reactivity, which can be exploited for sequential, site-selective nucleophilic aromatic substitution (SNAr) reactions.

Synthesis of 2,4,6-Trichloropyrimidine

The industrial production of 2,4,6-trichloropyrimidine typically begins with the chlorination of barbituric acid.[6]

Diagram 1: Synthesis of 2,4,6-Trichloropyrimidine

G Barbituric_Acid Barbituric Acid POCl3_DMF POCl₃, DMF (cat.) Reflux Barbituric_Acid->POCl3_DMF TCP 2,4,6-Trichloropyrimidine POCl3_DMF->TCP

Caption: General reaction scheme for the synthesis of the key intermediate 2,4,6-trichloropyrimidine.

Protocol 1: Synthesis of 2,4,6-Trichloropyrimidine from Barbituric Acid [6][7]

  • Reaction Setup: To a flask equipped with a reflux condenser and a stirring mechanism, add barbituric acid (1.0 eq).

  • Reagent Addition: In a fume hood, carefully add phosphorus oxychloride (POCl₃) (4.0-5.0 eq). Add a catalytic amount of N,N-dimethylformamide (DMF) (0.1 eq).

    • Scientific Rationale: POCl₃ serves as both the chlorinating agent and the solvent. DMF catalyzes the reaction by forming a Vilsmeier-Haack reagent intermediate, which is more electrophilic and facilitates the chlorination of the tri-hydroxypyrimidine tautomer of barbituric acid.

  • Reaction Execution: Heat the mixture to reflux (approx. 107 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Allow the reaction to cool to room temperature. Carefully and slowly quench the excess POCl₃ by pouring the mixture onto crushed ice with vigorous stirring.

    • Causality: This is a highly exothermic process. Slow addition to ice is critical to control the temperature and prevent hazardous splashing of corrosive reagents.

  • Extraction & Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. The crude product is often purified by vacuum distillation to yield 2,4,6-trichloropyrimidine as a colorless to pale yellow solid or liquid.[6]

Stepwise Substitution to Form the Core Scaffold

The chlorine atoms at the C4 and C6 positions of 2,4,6-trichloropyrimidine are more reactive towards nucleophiles than the chlorine at the C2 position. This reactivity difference is the cornerstone of a regioselective synthesis strategy.

Diagram 2: Workflow for Core Scaffold Synthesis

G cluster_0 Step 1: Phenoxy Installation cluster_1 Step 2: Amination TCP 2,4,6-Trichloropyrimidine Phenol Phenol, Base (e.g., K₂CO₃) TCP->Phenol Intermediate1 2-Chloro-4-hydroxy- 6-phenoxypyrimidine Phenol->Intermediate1 Intermediate1_ref Amine Ammonia source (e.g., NH₄OH) FinalProduct 2-Amino-4-hydroxy- 6-phenoxypyrimidine Amine->FinalProduct Intermediate1_ref->Amine

Caption: Stepwise synthetic workflow illustrating regioselective substitutions on 2,4,6-trichloropyrimidine.

Protocol 2: Synthesis of 2-Amino-4-hydroxy-6-phenoxypyrimidine

  • Step A: Selective Phenoxylation:

    • Dissolve 2,4,6-trichloropyrimidine (1.0 eq) in a polar aprotic solvent like acetone or DMF.

    • Add phenol (1.0 eq) and a mild base such as potassium carbonate (K₂CO₃) (1.5 eq).

    • Stir the reaction at room temperature for 12-18 hours. The less reactive C2-chloro group remains untouched while one of the C4/C6 chlorines is substituted.

    • Scientific Rationale: The C4 and C6 positions are electronically more deficient and thus more susceptible to nucleophilic attack. Using a mild base and controlled temperature favors monosubstitution.

    • Upon completion, filter the solids and concentrate the solvent. The intermediate product, 2,6-dichloro-4-phenoxypyrimidine, is often carried forward without extensive purification.

  • Step B: Hydrolysis:

    • Dissolve the crude product from Step A in a suitable solvent (e.g., dioxane).

    • Add an aqueous base such as 2M sodium hydroxide (NaOH) and heat the mixture to 80-100 °C for 2-4 hours.

    • Causality: At elevated temperatures, the remaining C4/C6 chlorine is hydrolyzed to a hydroxyl group, which exists predominantly in the more stable hydroxypyrimidine tautomeric form.

    • Acidify the reaction mixture with HCl to precipitate the product, 2-chloro-4-hydroxy-6-phenoxypyrimidine. Filter and dry the solid.

  • Step C: Amination:

    • Place the 2-chloro-4-hydroxy-6-phenoxypyrimidine intermediate in a sealed pressure vessel.

    • Add aqueous ammonia (NH₄OH) or a solution of ammonia in methanol.

    • Heat to 120-150 °C for 12-24 hours.

    • Scientific Rationale: The C2-chloro group is the least reactive and requires more forcing conditions (higher temperature and pressure) to be displaced by a nucleophile like ammonia.[8]

    • After cooling, the solid product is collected by filtration, washed with water, and dried to yield the final 2-amino-4-hydroxy-6-phenoxypyrimidine core.

Exploring the Chemical Space: Structure-Activity Relationship (SAR)

With the core scaffold in hand, medicinal chemists can explore the chemical space by introducing a variety of substituents at the C6-phenoxy and C2-amino positions to optimize interactions with the target protein. A common target class for this scaffold is protein tyrosine kinases (PTKs), which play critical roles in cellular signaling pathways.[5][9]

Diagram 3: Key SAR Points on the Scaffold

G cluster_R1 R¹ Position (Phenoxy Ring) cluster_R2 R² Position (Amino Group) Scaffold R1_node • Small meta-substituents (F, Cl, Me) often improve potency. • Para-substituents can introduce solubility vectors. • Bulky groups may cause steric clash. Scaffold:e->R1_node:w R2_node • Primary amine (NH₂) is a key H-bond donor. • Small alkyl groups (e.g., NHMe) may be tolerated. • Bulky groups often decrease activity significantly. Scaffold:n->R2_node:w

Caption: Structure-Activity Relationship (SAR) map for key modification sites of the scaffold.

Modification of the C6-Phenoxy Ring

The phenoxy group often extends into a hydrophobic region of the kinase ATP pocket. Modifications here are typically achieved by using substituted phenols in Protocol 2, Step A, or through cross-coupling reactions on a halogenated phenoxy analog.

Table 1: Representative SAR Data for C6-Phenoxy Analogs (Hypothetical Kinase X)

Compound IDR¹ Substituent (Phenoxy Ring)Kinase X IC₅₀ (nM)Rationale for Change
CORE-01H150Baseline compound
CORE-023-Chloro25Electron-withdrawing group enhances interactions in a specific pocket.
CORE-034-Chloro120Substitution at the para position is less favorable.
CORE-043-Methyl45Small hydrophobic group is well-tolerated.
CORE-054-(Morpholino)methyl250Bulky, polar group improves solubility but reduces potency due to steric hindrance.
Modification of the C2-Amino Group

The C2-amino group is crucial for anchoring the molecule in the ATP-binding site, typically via hydrogen bonds to the "hinge" region of the kinase. While the primary amine is often optimal, small alkyl substitutions can sometimes be tolerated. These modifications are achieved by using substituted amines (e.g., methylamine) instead of ammonia in Protocol 2, Step C. Large or bulky substituents at this position are generally detrimental to activity.[10]

Biological Evaluation: In Vitro Kinase Inhibition Assay

To validate the activity of newly synthesized analogs, a robust and reproducible biological assay is essential. An in vitro kinase inhibition assay measures the ability of a compound to block the enzymatic activity of a target kinase.

Protocol 3: In Vitro Tyrosine Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying kinase inhibition.

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100).

    • Prepare a solution of the target kinase (e.g., EGFR, JAK2) of interest in the assay buffer.[10][11]

    • Prepare a solution of a europium-labeled anti-tag antibody (e.g., anti-GST) and a fluorescently-labeled ATP-competitive tracer (kinase-specific).

    • Serially dilute the test compounds in DMSO, then further dilute in the assay buffer.

  • Assay Execution:

    • In a 384-well microplate, add the test compound solution.

    • Add the kinase and Eu-labeled antibody mixture to all wells.

    • Add the fluorescent tracer to all wells to initiate the binding reaction.

    • Self-Validation: Include control wells: "Maximum Signal" (DMSO, no compound) and "Background" (no kinase).

  • Incubation & Data Acquisition:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor tracer and 615 nm for the donor europium).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission 665 nm / Emission 615 nm).

    • Normalize the data using the control wells.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Diagram 4: Kinase Inhibition Assay Workflow

G Start Prepare Reagents (Kinase, Ab, Tracer, Compound) Plate Dispense Compound to 384-well Plate Start->Plate AddKinase Add Kinase + Eu-Ab Mix Plate->AddKinase AddTracer Add Fluorescent Tracer AddKinase->AddTracer Incubate Incubate 60 min at RT AddTracer->Incubate Read Read Plate (TR-FRET) Incubate->Read Analyze Calculate IC₅₀ Read->Analyze

Sources

Topic: A Literature Review of Substituted 2-Aminopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The 2-Aminopyrimidine Scaffold - A Privileged Motif in Modern Drug Discovery

As a Senior Application Scientist, one cannot overstate the significance of the 2-aminopyrimidine core in medicinal chemistry. This heterocyclic motif is not merely a synthetic curiosity; it is a cornerstone of modern therapeutics, forming the structural backbone of numerous blockbuster drugs. Its prevalence in vital biomolecules like DNA and RNA bases speaks to its inherent biocompatibility.[1] This structural feature often translates into drug candidates with favorable bioavailability and target specificity.[1] From the pioneering kinase inhibitor Imatinib to antivirals and central nervous system agents, the 2-aminopyrimidine scaffold is a testament to the power of heterocyclic chemistry in addressing complex medical challenges.[2][3]

This guide is structured to provide a practical, field-proven perspective on the synthesis of these critical compounds. We will move beyond simple recitation of reactions to dissect the underlying principles, guiding the reader through the causal logic of experimental design. Our exploration will cover the foundational condensation reactions, the workhorse of nucleophilic aromatic substitution, and the precision of modern metal-catalyzed cross-coupling strategies, providing both the "how" and the critical "why" for each approach.

The Principal Synthesis: Condensation of Guanidines with β-Dicarbonyl Compounds

The most classic and fundamentally important route to the 2-aminopyrimidine ring is the condensation of a guanidine salt with a 1,3-dicarbonyl compound or its equivalent.[4][5] This method, often associated with the Pinner synthesis, is valued for its use of readily available starting materials and its straightforward procedure.[6][7]

Mechanistic Rationale

The reaction proceeds via a cyclocondensation mechanism. The guanidine, a strong nitrogenous base, acts as a binucleophile. The process is typically initiated by a base (e.g., sodium ethoxide, potassium hydroxide) which deprotonates the guanidinium salt to generate the free guanidine base. This potent nucleophile then attacks one of the carbonyl carbons of the β-dicarbonyl compound. An intramolecular cyclization follows, with the second amino group of the guanidine attacking the remaining carbonyl. The reaction is driven to completion by the elimination of two molecules of water, leading to the formation of the stable aromatic pyrimidine ring.

Pinner_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product Guanidine Guanidine (H₂N-C(=NH)-NH₂) Attack Nucleophilic Attack Guanidine->Attack Dicarbonyl β-Dicarbonyl (R-CO-CH₂-CO-R') Dicarbonyl->Attack Cyclization Intramolecular Cyclization Attack->Cyclization Forms intermediate Dehydration Dehydration (-2H₂O) Cyclization->Dehydration Forms cyclic adduct Product Substituted 2-Aminopyrimidine Dehydration->Product Aromatization SNAr_Workflow Start Start: 2-Amino-4,6-dichloropyrimidine + Substituted Amine Reagents Add Base (e.g., Et₃N) Heat (80-90 °C) Solvent-Free or Solvent Start->Reagents Reaction S N Ar Reaction (Nucleophilic attack at C4/C6) Reagents->Reaction TLC Monitor by TLC Reaction->TLC TLC->Reaction Incomplete Workup Work-up: Add H₂O, Precipitate Forms TLC->Workup Complete Isolation Isolation: Filter & Crystallize (Ethanol) Workup->Isolation Product Final Product: Substituted 2,4-Diaminopyrimidine Isolation->Product Strategies_Comparison cluster_pathways Synthetic Pathways Core Substituted 2-Aminopyrimidine Condensation Principal Condensation (Guanidine + Dicarbonyl) Condensation->Core Builds the ring SNAr Nucleophilic Aromatic Substitution (Halopyrimidine + Amine) SNAr->Core Substitutes the ring Metal Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) Metal->Core Functionalizes the ring

Sources

Methodological & Application

Synthesis of 2-Amino-4-hydroxy-6-phenoxypyrimidine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the synthesis of 2-Amino-4-hydroxy-6-phenoxypyrimidine, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The synthetic strategy is designed as a robust three-step process, commencing with the construction of the core pyrimidine ring, followed by activation via chlorination, and culminating in a regioselective nucleophilic aromatic substitution to introduce the desired phenoxy moiety. This document elucidates the chemical principles behind each transformation, offers a detailed, step-by-step experimental procedure, and provides the necessary data for replication and characterization.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules. The targeted compound, 2-Amino-4-hydroxy-6-phenoxypyrimidine, incorporates key functional groups—an amino group, a hydroxyl group, and a phenoxy substituent—that offer multiple points for further chemical elaboration or for interaction with biological targets. The synthetic route outlined herein is a logical and well-precedented pathway that leverages fundamental organic reactions, making it accessible to researchers with a solid foundation in synthetic chemistry.

The overall synthetic pathway can be visualized as follows:

Synthesis_Workflow cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Chlorination (Activation) cluster_2 Step 3: Sequential Substitution A Guanidine Nitrate + Diethyl Malonate B 2-Amino-4,6-dihydroxypyrimidine A->B  NaOCH₃, Methanol   C 2-Amino-4,6-dihydroxypyrimidine D 2-Amino-4,6-dichloropyrimidine C->D  POCl₃, Reflux   E 2-Amino-4,6-dichloropyrimidine F 2-Amino-4-chloro-6-phenoxypyrimidine (Intermediate) E->F  1. Phenol, NaH  2. Controlled Conditions G 2-Amino-4-hydroxy-6-phenoxypyrimidine (Final Product) F->G  Aqueous NaOH, Heat  

Caption: High-level overview of the three-step synthesis of 2-Amino-4-hydroxy-6-phenoxypyrimidine.

PART 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine (Intermediate I)

The foundational step is the construction of the pyrimidine ring. This is achieved through a classical cyclocondensation reaction.

Principle and Mechanistic Insight

The reaction involves the condensation of a C-N-C building block (guanidine) with a C-C-C dielectrophile (diethyl malonate). Guanidine, a strong base, is typically used as a salt (e.g., nitrate or hydrochloride), and is deprotonated in situ by an even stronger base, such as sodium methoxide. The resulting free guanidine acts as a dinucleophile. The reaction proceeds via nucleophilic attack of the guanidine nitrogens on the carbonyl carbons of diethyl malonate, followed by intramolecular cyclization and elimination of ethanol to form the stable, aromatic pyrimidine ring.[1][2][3]

Step1_Mechanism cluster_reactants Reactants cluster_intermediate Key Intermediate cluster_product Product R1 Guanidine Int1 Cyclized Adduct R1->Int1 Nucleophilic Attack (on C=O) R2 Diethyl Malonate R2->Int1 P1 2-Amino-4,6-dihydroxypyrimidine Int1->P1 Elimination of 2 EtOH Tautomerization

Caption: Simplified reaction scheme for Step 1: Cyclocondensation.

Experimental Protocol

Materials and Reagents

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mol)Molar Ratio
Guanidine Nitrate122.0758.60.481.2
Diethyl Malonate160.1764.00.401.0
Sodium Methoxide54.02~43.2 (in soln)~0.802.0
Anhydrous Methanol32.0424.0--
Hydrochloric Acid (1M)-As needed--
Deionized Water-As needed--

Procedure:

  • Reactor Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Charging Reactants: Charge the flask with guanidine nitrate (58.6 g, 0.48 mol) and diethyl malonate (64.0 g, 0.40 mol).[3]

  • Solvent Addition: Add anhydrous methanol (24.0 g) to the flask and begin stirring to create a slurry.

  • Base Addition: Heat the mixture to approximately 60°C. Slowly add a solution of sodium methoxide in methanol (e.g., 216 g of a commercial solution, equivalent to ~0.80 mol of NaOCH₃) dropwise via the dropping funnel over a period of 1 hour.[3] An exothermic reaction will be observed.

  • Reflux: After the addition is complete, increase the temperature to 68°C and maintain the reaction under reflux for 3.5 hours.[3]

  • Solvent Removal: After the reflux period, reconfigure the apparatus for distillation and remove the methanol under atmospheric pressure. A white solid residue will remain.

  • Work-up and Isolation: Allow the flask to cool to room temperature. Add deionized water (approx. 300 mL) to dissolve the solid sodium salt of the product.

  • Precipitation: While stirring, slowly add 1M hydrochloric acid to adjust the pH of the solution to between 5 and 6. A white precipitate of 2-amino-4,6-dihydroxypyrimidine will form.[2][3]

  • Filtration and Drying: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with deionized water and then with a small amount of cold ethanol. Dry the product in a vacuum oven at 60°C to a constant weight. A typical yield is 85-95%.[2]

PART 2: Synthesis of 2-Amino-4,6-dichloropyrimidine (Intermediate II)

To facilitate the introduction of the phenoxy group, the hydroxyl groups of Intermediate I must be converted into better leaving groups. Chlorination with phosphorus oxychloride is a standard method for this transformation.

Principle and Mechanistic Insight

Phosphorus oxychloride (POCl₃) is a powerful chlorinating agent for converting hydroxyl groups on heteroaromatic rings into chloro groups. The reaction likely proceeds through the formation of a dichlorophosphoryl ester intermediate, which is then displaced by a chloride ion. The use of a tertiary amine base, such as N,N-dimethylaniline, can catalyze the reaction and neutralize the HCl generated.[4] This double chlorination activates positions 4 and 6 for subsequent nucleophilic attack.

Experimental Protocol

Materials and Reagents

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mol)Molar Ratio
2-Amino-4,6-dihydroxypyrimidine127.1019.10.151.0
Phosphorus Oxychloride (POCl₃)153.33187.0 (112.5 mL)1.22~8.1
N,N-Dimethylaniline121.1825.5 (26.8 mL)0.211.4
Ice & Water-As needed--
Sodium Hydroxide Solution (10M)-As needed--

⚠️ SAFETY NOTE: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).

Procedure:

  • Reactor Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, reflux condenser (with a gas outlet connected to a scrubber), and a thermometer, add 2-amino-4,6-dihydroxypyrimidine (19.1 g, 0.15 mol).

  • Reagent Addition: Carefully add phosphorus oxychloride (112.5 mL, 1.22 mol) to the flask.

  • Catalyst Addition & Heating: Slowly add N,N-dimethylaniline (26.8 mL, 0.21 mol) to the stirred mixture. Heat the reaction mixture to reflux (approx. 105-110°C) and maintain for 8 hours.[4] The solid starting material will slowly dissolve.

  • Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool slightly. Remove the excess phosphorus oxychloride by distillation under reduced pressure.

  • Quenching: (EXTREME CAUTION: Exothermic and releases HCl gas) . Allow the thick, residual oil to cool to near room temperature. In a separate large beaker (at least 2 L capacity) containing a stirred mixture of crushed ice and water (approx. 1.3 L), very slowly and carefully pour the reaction residue into the ice water. This quench is highly exothermic and will generate significant amounts of HCl gas.

  • Neutralization and Precipitation: Cool the resulting aqueous slurry in an ice bath. Slowly add 10M sodium hydroxide solution to neutralize the mixture to a pH of 8-9. A solid will precipitate.

  • Isolation: Collect the crude product by vacuum filtration. Wash the filter cake extensively with cold water until the washings are neutral.

  • Purification: The crude product can be recrystallized from a suitable solvent like benzene or an ethanol/water mixture to yield pure 2-amino-4,6-dichloropyrimidine.[4][5] A typical yield is around 70-85%.[4]

PART 3: Synthesis of 2-Amino-4-hydroxy-6-phenoxypyrimidine (Final Product)

The final step involves a two-stage nucleophilic aromatic substitution (SNAr) sequence on the activated dichloropyrimidine intermediate.

Principle and Mechanistic Insight

The SNAr reaction is a cornerstone of heterocyclic chemistry. The electron-withdrawing nitrogen atoms in the pyrimidine ring make the carbon atoms at positions 4 and 6 highly electrophilic and susceptible to attack by nucleophiles.

  • Phenoxylation: The first step is a regioselective substitution of one chlorine atom by a phenoxide ion. The phenoxide is generated in situ by treating phenol with a strong base like sodium hydride. The reaction conditions (temperature, stoichiometry) can be controlled to favor monosubstitution.

  • Hydrolysis: The second step involves the hydrolysis of the remaining chloro group to a hydroxyl group. This is typically achieved by heating with an aqueous base, such as sodium hydroxide. The C-Cl bond is readily cleaved under these conditions to yield the final 4-hydroxy product.

The overall mechanism is generally considered to be a two-step addition-elimination process via a negatively charged intermediate known as a Meisenheimer complex, although some SNAr reactions on heterocycles can also proceed via a concerted mechanism.[6][7]

Experimental Protocol

Materials and Reagents

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mol)Molar Ratio
2-Amino-4,6-dichloropyrimidine163.998.200.051.0
Phenol94.114.710.051.0
Sodium Hydride (60% in mineral oil)24.00 (NaH)2.200.0551.1
Anhydrous Tetrahydrofuran (THF)-150 mL--
Sodium Hydroxide Solution (2M)-100 mL--
Hydrochloric Acid (2M)-As needed--

⚠️ SAFETY NOTE: Sodium hydride is a flammable solid that reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere (e.g., nitrogen or argon). Phenol is toxic and corrosive.

Procedure:

Part A: Phenoxylation

  • Reactor Setup: Equip a 250 mL three-necked flask with a magnetic stirrer, a reflux condenser under a nitrogen atmosphere, and a dropping funnel.

  • Phenoxide Formation: Suspend sodium hydride (2.20 g of 60% dispersion, 0.055 mol) in anhydrous THF (50 mL). In the dropping funnel, prepare a solution of phenol (4.71 g, 0.05 mol) in anhydrous THF (50 mL).

  • Add the phenol solution dropwise to the NaH suspension at 0°C (ice bath). Stir for 30 minutes at room temperature after the addition is complete to allow for complete formation of sodium phenoxide (hydrogen gas evolution will cease).

  • SNAr Reaction: Dissolve 2-amino-4,6-dichloropyrimidine (8.20 g, 0.05 mol) in anhydrous THF (50 mL) and add this solution to the sodium phenoxide mixture.

  • Heat the reaction mixture to reflux (approx. 66°C) and monitor the reaction by TLC. The goal is to consume the starting dichloropyrimidine while minimizing the formation of the diphenoxy-substituted product. This may take several hours.

Part B: Hydrolysis and Isolation 6. Quench and Hydrolysis: After cooling the reaction to room temperature, carefully quench the excess NaH by slowly adding isopropanol, followed by water. Add 2M aqueous sodium hydroxide (100 mL) to the flask. 7. Heat the mixture to reflux for 2-4 hours to hydrolyze the remaining chloro group. 8. Acidification: Cool the reaction mixture in an ice bath and acidify to pH ~6-7 with 2M hydrochloric acid. The final product should precipitate out of the solution. 9. Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) to afford pure 2-Amino-4-hydroxy-6-phenoxypyrimidine.

References

  • CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine. (2013). Google Patents.
  • Perglov, J., et al. (2015). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. National Institutes of Health. Available at: [Link]

  • Torres, E., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available at: [Link]

  • CN114400100A - Preparation method of 2, 4-diamino-6-chloropyrimidine. (2022). Patsnap.
  • US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine. (1997). Google Patents.
  • CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine. (2021). Google Patents.
  • Torres, E., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. ResearchGate. Available at: [Link]

  • DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines. (2004). Google Patents.
  • Fun, H. K., et al. (2008). A second monoclinic polymorph of 2-amino-4,6-dichloropyrimidine. National Institutes of Health. Available at: [Link]

  • Chen, C. H., et al. (2008). Synthesis of 2-Amino-4-hydroxyl-6-hydroxymethyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine from 2-Amino-4-hydroxyl-6-methylpyrimidine. ResearchGate. Available at: [Link]

  • Bak, T., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health. Available at: [Link]

  • Mondal, S., et al. (2020). Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health. Available at: [Link]

Sources

Application Note: A Robust RP-HPLC Method for the Purification of 2-Amino-4-hydroxy-6-phenoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 2-Amino-4-hydroxy-6-phenoxypyrimidine. This pyrimidine derivative is of significant interest in medicinal chemistry and drug development, necessitating a reliable method to ensure high purity for downstream applications. The described method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, modified with formic acid for improved peak shape and mass spectrometry compatibility. This protocol is designed for researchers, scientists, and drug development professionals requiring a validated system for the isolation and purification of this compound.

Introduction

2-Amino-4-hydroxy-6-phenoxypyrimidine belongs to the pyrimidine class of heterocyclic compounds, which are foundational scaffolds in numerous pharmaceuticals, including antiviral and anticancer agents. The purity of such compounds is paramount, as even minor impurities can significantly impact biological activity and lead to erroneous results in preclinical and clinical studies. High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis and purification of small molecules in the pharmaceutical industry.[1]

The structural characteristics of 2-Amino-4-hydroxy-6-phenoxypyrimidine—possessing both polar (amino, hydroxyl) and non-polar (phenoxy) moieties—present a moderate challenge for chromatographic separation. A reversed-phase HPLC method is ideally suited for such molecules, offering excellent separation based on hydrophobicity.[2][3] This application note provides a comprehensive, step-by-step protocol for the purification of this target compound, with detailed explanations for the methodological choices to ensure scientific integrity and reproducibility.

Chromatographic Principles and Method Rationale

The selection of the chromatographic conditions is critical for achieving optimal separation. Here, we dissect the reasoning behind the chosen parameters.

  • Stationary Phase: A C18 (octadecylsilyl) column is selected as the stationary phase. This non-polar phase provides strong hydrophobic interactions with the phenoxy group of the analyte, ensuring adequate retention. The use of a C18 column is a well-established practice for the separation of a wide range of organic compounds, including pyrimidine derivatives.[2]

  • Mobile Phase: A combination of acetonitrile and water is used as the mobile phase. Acetonitrile is a common organic modifier in reversed-phase chromatography, offering low viscosity and UV transparency. The gradient elution, starting with a higher proportion of water and gradually increasing the acetonitrile concentration, allows for the effective elution of compounds with varying polarities.

  • Mobile Phase Modifier: Formic acid (0.1%) is added to the mobile phase to control the pH and improve peak shape. For amine-containing compounds like our target, an acidic mobile phase protonates the amino group, reducing peak tailing that can occur due to interactions with residual silanol groups on the silica-based stationary phase. Furthermore, formic acid is a volatile buffer, making it compatible with mass spectrometry (MS) detection if desired.[4][5]

Experimental Protocol

Materials and Instrumentation
Item Specification
HPLC System Quaternary pump, autosampler, column oven, UV-Vis detector
Chromatographic Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Solvent A 0.1% Formic Acid in Water (HPLC Grade)
Solvent B 0.1% Formic Acid in Acetonitrile (HPLC Grade)
Sample Diluent 50:50 (v/v) Water:Acetonitrile
Target Compound Crude 2-Amino-4-hydroxy-6-phenoxypyrimidine
Sample Preparation
  • Accurately weigh approximately 10 mg of the crude 2-Amino-4-hydroxy-6-phenoxypyrimidine.

  • Dissolve the sample in 10 mL of the sample diluent to achieve a concentration of 1 mg/mL.

  • Vortex the solution until the sample is completely dissolved.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

HPLC Method Parameters
Parameter Setting
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Gradient Elution See Table 1

Table 1: Gradient Elution Program

Time (min) % Solvent A (Water/Formic Acid) % Solvent B (Acetonitrile/Formic Acid)
0.09010
15.01090
20.01090
20.19010
25.09010
Purification Workflow

The following diagram illustrates the systematic workflow for the purification of 2-Amino-4-hydroxy-6-phenoxypyrimidine.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Crude Crude Compound Dissolve Dissolve in Diluent Crude->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Gradient Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Collect Fraction Collection Detect->Collect Analyze Purity Analysis of Fractions Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Solvent Evaporation Combine->Evaporate Final Pure Compound Evaporate->Final

Caption: Workflow for HPLC Purification of 2-Amino-4-hydroxy-6-phenoxypyrimidine.

Results and Discussion

The developed HPLC method should provide a sharp, symmetrical peak for the target compound, well-resolved from any process-related impurities or starting materials. The retention time of 2-Amino-4-hydroxy-6-phenoxypyrimidine will depend on the specific C18 column used, but it is expected to elute within the gradient portion of the run.

System Suitability: To ensure the validity of the purification process, system suitability tests should be performed. This includes multiple injections of a standard solution to check for consistency in retention time, peak area, and tailing factor.

Fraction Collection: Fractions should be collected based on the UV chromatogram, isolating the peak corresponding to the target compound. It is advisable to collect narrow fractions across the peak to maximize the purity of the final product.

Purity Analysis: The purity of the collected fractions should be assessed using the same HPLC method. Fractions with a purity of >98% can be pooled for subsequent solvent evaporation.

Troubleshooting

Problem Potential Cause Solution
Poor Peak Shape (Tailing) Secondary interactions with silanol groups.Ensure the mobile phase is sufficiently acidic (0.1% formic acid). Consider a column with end-capping.
Low Resolution Inappropriate mobile phase composition or gradient.Optimize the gradient slope or try a different organic modifier (e.g., methanol).
No Peak Detected Compound not eluting or detector issue.Check for compound precipitation in the sample loop. Verify detector lamp status and wavelength setting.
Carryover Adsorption of the compound in the system.Implement a needle wash step and a blank injection after a high-concentration sample.

Conclusion

The RP-HPLC method presented in this application note is a reliable and robust protocol for the purification of 2-Amino-4-hydroxy-6-phenoxypyrimidine. The use of a C18 column with a formic acid-modified mobile phase ensures good peak shape and resolution. This method is suitable for implementation in research and development laboratories for the production of high-purity material essential for subsequent scientific investigations.

References

  • ResearchGate. (2025). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
  • Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
  • PubMed. (1980). Reverse Phase Partition HPLC for Determination of Plasma Purines and Pyrimidines in Subjects With Gout and Renal Failure.
  • Sigma-Aldrich. (n.d.). Developing HPLC Methods.
  • PrepChem.com. (n.d.). Synthesis of 2-amino-4-hydroxy-6-methoxy-pyrimidine.
  • SIELC Technologies. (n.d.). Separation of 2-Amino-4,6-dihydroxypyrimidine on Newcrom R1 HPLC column.
  • ResearchGate. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological Activity.
  • Google Patents. (n.d.). CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • Cheméo. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine.
  • Google Patents. (n.d.). US6413431B1 - HPLC method for purifying organic compounds.
  • Agilent. (2010). HPLC Method Development: Standard Practices and New Columns.
  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success.
  • ChemicalBook. (n.d.). 2-Amino-4,6-dihydroxypyrimidine.
  • NIST. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine.
  • ChemicalBook. (n.d.). 2-Amino-4,6-dihydroxypyrimidine synthesis.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine Derivatives.
  • Benchchem. (n.d.). Assessing the Purity of 2-Amino-4,6-dimethoxypyrimidine: A Comparative Guide to Analytical Techniques.
  • Benchchem. (n.d.). Technical Support Center: 2-Amino-4-hydroxy-6-methylpyrimidine Purification.
  • Sigma-Aldrich. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine 98 3977-29-5.
  • Google Patents. (n.d.). CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
  • ResearchGate. (2021). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • PubMed Central. (n.d.). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists.

Sources

Application Note: A Comprehensive NMR Spectroscopy Protocol for the Structural Elucidation of 2-Amino-4-hydroxy-6-phenoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Overview

2-Amino-4-hydroxy-6-phenoxypyrimidine is a substituted pyrimidine derivative. Molecules of this class are foundational in drug discovery due to their structural resemblance to the nucleobases of DNA and RNA, making them privileged scaffolds for developing kinase inhibitors, antivirals, and other therapeutic agents.[1] Accurate and unambiguous structural confirmation is a non-negotiable prerequisite for any further biological or medicinal chemistry studies.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of small organic molecules.[2] This guide eschews a simple, prescriptive methodology. Instead, it presents a logical, self-validating workflow designed to systematically deconstruct the molecule's spectral signature. We will progress from fundamental one-dimensional (1D) experiments to more sophisticated two-dimensional (2D) correlation techniques, explaining the causality behind each experimental choice and demonstrating how the data from each step informs the next.

The core challenge in characterizing this molecule lies in its potential for tautomerism (hydroxy-pyrimidine vs. pyrimidone forms) and the presence of exchangeable protons (-NH₂ and -OH), which requires careful selection of experimental conditions.

Molecular Structure and NMR-Relevant Features

To effectively interpret the NMR spectra, we must first understand the molecule's constituent parts and predict the expected signals. The structure is numbered below to facilitate spectral assignments.

Caption: Structure and IUPAC numbering of 2-Amino-4-hydroxy-6-phenoxypyrimidine.

Key NMR Considerations:

  • Protons (¹H): We anticipate signals for one pyrimidine proton (H5), five aromatic protons on the phenoxy ring (H2'/H6', H3'/H5', H4'), and two exchangeable protons from the amino (-NH₂) group. The hydroxyl (-OH) proton may also be observable depending on the solvent and tautomeric equilibrium.

  • Carbons (¹³C): The structure contains 10 carbon atoms. Due to the symmetry of the phenoxy group, the C2' and C6' carbons, as well as the C3' and C5' carbons, are chemically equivalent. Therefore, we expect to see 8 distinct signals in the ¹³C NMR spectrum.

  • Tautomerism: The 4-hydroxy-pyrimidine moiety can exist in equilibrium with its 4-pyrimidone tautomer. This equilibrium can influence the chemical shifts of the ring atoms and determine whether an -OH or an N-H proton is observed. The choice of NMR solvent can significantly impact this equilibrium.

Experimental Protocol Part I: Sample Preparation

The choice of solvent is the single most critical parameter in this analysis. The molecule's polar amino and hydroxyl groups dictate the need for a polar aprotic solvent.

Causality Behind Solvent Selection:

  • Primary Recommendation: Dimethyl Sulfoxide-d₆ (DMSO-d₆) . This is the optimal choice for several reasons. First, its high polarity readily dissolves polar compounds like the target molecule, preventing aggregation that can lead to poor spectral resolution.[3][4] Second, DMSO-d₆ is non-protic and forms strong hydrogen bonds with the solute's -OH and -NH₂ protons. This slows down their chemical exchange rate, making them observable as distinct, albeit often broad, signals in the ¹H NMR spectrum.[5][6]

  • Alternative Solvent: Methanol-d₄ (CD₃OD) . While also polar, methanol-d₄ is a protic solvent. The deuterium on the hydroxyl group of the solvent will rapidly exchange with the protons on the analyte's -NH₂ and -OH groups. This results in the disappearance of these signals from the ¹H NMR spectrum, which can be a useful diagnostic experiment but prevents their direct characterization.

  • Inappropriate Solvent: Chloroform-d (CDCl₃) . A non-polar solvent like CDCl₃ will likely fail to dissolve the sample adequately.[3] Even if partial solubility is achieved, intermolecular hydrogen bonding between solute molecules would dominate, leading to severe peak broadening and unreliable data.

Step-by-Step Sample Preparation Protocol:

  • Weighing: Accurately weigh 5-10 mg of the dried 2-Amino-4-hydroxy-6-phenoxypyrimidine sample directly into a clean, dry NMR tube.

  • Solvent Addition: Using a calibrated pipette, add approximately 0.6 mL of high-purity (>99.9%) DMSO-d₆.[7]

  • Dissolution: Cap the NMR tube and vortex gently for 30 seconds to facilitate dissolution. If particulates remain, brief and gentle warming in a water bath (<40°C) can be applied. Visually inspect the solution to ensure it is clear and free of suspended solids.

  • Internal Standard (Optional): For precise chemical shift referencing, a single drop of a solution containing tetramethylsilane (TMS) can be added, though referencing to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C) is standard practice.

Experimental Protocol Part II: NMR Data Acquisition

The following protocols are based on a standard 500 MHz NMR spectrometer. Key parameters may be adjusted based on the specific instrument and sample concentration.

Caption: Logical workflow for NMR data acquisition and analysis.

Table 1: 1D NMR Acquisition Parameters
Parameter¹H NMR¹³C NMRDEPT-135
Pulse Program zg30zgpg30dept135
Rationale Standard 30° pulse for quantitative analysis.Power-gated decoupling for better S/N.Standard DEPT pulse sequence.
Spectral Width 12 ppm (6000 Hz)240 ppm (30188 Hz)240 ppm (30188 Hz)
Rationale Covers typical organic molecule proton range.Covers full range of organic carbons.Same as ¹³C for direct comparison.
Acquisition Time ~2.7 s~1.1 s~1.1 s
Rationale Balances resolution and experiment time.Shorter time due to faster relaxation.Matches the ¹³C experiment.
Relaxation Delay (d1) 2.0 s2.0 s2.0 s
Rationale Allows for nearly full T1 relaxation.Sufficient for protonated carbons.Standard delay.
Number of Scans (ns) 161024256
Rationale Sufficient for good S/N on ¹H.¹³C is ~6000x less sensitive than ¹H.More sensitive than ¹³C but needs averaging.
Table 2: 2D NMR Acquisition Parameters
ExperimentPulse ProgramKey ParametersRationale
COSY cosygpqfF2/F1 Spectral Width: 12 ppmCorrelates J-coupled protons. Essential for assigning the phenoxy ring spin system.[8]
HSQC hsqcedetgpsisp2.2F2 (¹H): 12 ppm, F1 (¹³C): 180 ppmReveals one-bond C-H correlations. Phase editing distinguishes CH/CH₃ (positive) from CH₂ (negative) signals.[9]
HMBC hmbcgpndqfF2 (¹H): 12 ppm, F1 (¹³C): 240 ppm, Long-range J-coupling delay (d6) set for 8 HzMaps long-range (2-3 bond) C-H correlations. Crucial for connecting the pyrimidine and phenoxy fragments.[8][9]

Data Analysis and Interpretation Strategy

A systematic approach is key to assembling the final structure from the spectral data.

Table 3: Predicted NMR Data Summary for 2-Amino-4-hydroxy-6-phenoxypyrimidine in DMSO-d₆
Assignment¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)DEPT-135 PhaseKey HMBC Correlations (¹H → ¹³C)
H5 ~5.5 - 6.0 (s, 1H)~90 - 100Positive (CH)H5 → C4, C6
H2'/H6' ~7.1 - 7.3 (d, 2H)~120 - 125Positive (CH)H2'/H6' → C4', C6, C1'
H3'/H5' ~7.4 - 7.6 (t, 2H)~129 - 131Positive (CH)H3'/H5' → C1', C5'/C3'
H4' ~7.2 - 7.4 (t, 1H)~124 - 128Positive (CH)H4' → C2'/C6'
-NH₂ ~6.5 - 7.0 (br s, 2H)-N/ANH₂ → C2, C4
-OH ~10.5 - 11.5 (br s, 1H)-N/AOH → C4, C5
C2 -~152 - 158N/A (Quaternary)-
C4 -~163 - 168N/A (Quaternary)-
C6 -~160 - 165N/A (Quaternary)-
C1' -~150 - 155N/A (Quaternary)-

Note: Chemical shifts are predictive and may vary. "br s" denotes a broad singlet.

Step-by-Step Interpretation Workflow:

  • ¹H NMR Analysis:

    • Identify the singlet corresponding to H5.

    • Identify the signals in the aromatic region (7.0-7.6 ppm) corresponding to the phenoxy group. Their multiplicities (doublet, triplet, triplet) and integrations (2H, 2H, 1H) should confirm the monosubstituted pattern.

    • Locate the broad singlets for the exchangeable -NH₂ and -OH protons. Confirm their identity by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; these signals will disappear.

  • ¹³C and DEPT-135 Analysis:

    • Confirm the presence of 8 distinct carbon signals.

    • Use the DEPT-135 spectrum to identify the signals corresponding to the 5 CH carbons (C5, C2'/6', C3'/5', C4').[10]

    • The remaining 4 signals that are present in the ¹³C spectrum but absent in the DEPT-135 spectrum are the quaternary carbons (C2, C4, C6, C1').

  • 2D HSQC Analysis:

    • Correlate each proton signal (except the exchangeable ones) to its directly attached carbon. This provides definitive assignments for all C-H pairs (e.g., H5 to C5, H2' to C2', etc.).[11]

  • 2D COSY Analysis:

    • Trace the correlation network for the phenoxy ring. A cross-peak between H2'/H6' and H3'/H5' and another between H3'/H5' and H4' will confirm their connectivity, validating the spin system.[2][11]

  • 2D HMBC Analysis - The Final Confirmation:

    • This experiment provides the critical links between molecular fragments. Look for the following key correlations:

      • H2'/H6' → C6: This ³JCH correlation unambiguously connects the phenoxy ring to the pyrimidine ring at the C6 position via the ether linkage.

      • H5 → C4 and C6: These correlations confirm the position of H5 on the pyrimidine ring.

      • -NH₂ → C2: This correlation confirms the location of the amino group at the C2 position.

Conclusion

This comprehensive NMR protocol, progressing from fundamental 1D experiments to advanced 2D correlations, provides a robust and self-validating framework for the complete structural elucidation of 2-Amino-4-hydroxy-6-phenoxypyrimidine. The strategic choice of DMSO-d₆ as the solvent is paramount for observing exchangeable protons, while the synergistic interpretation of ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra allows for the unambiguous assignment of every atom in the molecule. Following this workflow ensures the highest level of scientific integrity and provides the foundational data required for any subsequent research and development activities.

References

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry.
  • Gelin, M., et al. (2004). Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. Australian Journal of Chemistry. Available at: [Link]

  • Semantic Scholar. Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum.
  • ResearchGate. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Available at: [Link]

  • Singh, A., & Sahu, P. K. (2015). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. Available at: [Link]

  • Girreser, U., et al. (2013). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry. Available at: [Link]

  • Impactfactor. Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Available at: [Link]

  • Awad, H., & Adnan, S. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study the Biological Activity for Them. International Journal of Pharmaceutical Quality Assurance. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules. Available at: [Link]

  • ResearchGate. NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Available at: [Link]

  • ResearchGate. 1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10. Available at: [Link]

  • Nanalysis. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Available at: [Link]

  • University of Leicester. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Available at: [Link]

  • Chemistry For Everyone. (2024). What Are Common NMR Solvents? YouTube. Available at: [Link]

  • Columbia University. HSQC and HMBC. NMR Core Facility. Available at: [Link]

  • PrepChem.com. Synthesis of 2-amino-4-hydroxy-6-methoxy-pyrimidine. Available at: [Link]

  • National Institutes of Health (NIH). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Available at: [Link]

  • San Diego State University. Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Available at: [Link]

  • ResearchGate. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological Activity. Available at: [Link]

  • JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Available at: [Link]

Sources

Mass spectrometry analysis of 2-Amino-4-hydroxy-6-phenoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Amino-4-hydroxy-6-phenoxypyrimidine

Authored by: Gemini, Senior Application Scientist

Abstract

This application note provides a comprehensive technical guide for the analysis of 2-Amino-4-hydroxy-6-phenoxypyrimidine using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug development, recognized for a wide spectrum of biological activities.[1] Accurate structural elucidation and quantification are therefore critical. This document details the foundational principles, predicted fragmentation pathways, and validated, step-by-step protocols for the robust analysis of this specific molecule. It is intended for researchers, scientists, and drug development professionals who require a reliable and scientifically grounded methodology for characterizing pyrimidine-based compounds.

Introduction: The Analytical Imperative

2-Amino-4-hydroxy-6-phenoxypyrimidine is a heterocyclic compound featuring a core pyrimidine scaffold, a structure fundamental to life as it forms the basis of nucleobases in DNA and RNA.[1] The addition of amino, hydroxyl, and phenoxy functional groups creates a molecule with significant potential for biological interaction, making it a person of interest in pharmaceutical research. Mass spectrometry, particularly when coupled with liquid chromatography, stands as the premier analytical technique for the characterization of such molecules due to its unparalleled sensitivity, specificity, and structural diagnostic capabilities.[2][3]

Understanding the molecule's behavior under mass spectrometric conditions is not merely an academic exercise. It is essential for pharmacokinetics, metabolism studies, and quality control in drug manufacturing. The choice of ionization method and collision energy profoundly influences the fragmentation pattern, which in turn serves as a structural fingerprint. This guide focuses on Electrospray Ionization (ESI), a soft ionization technique ideal for polar molecules containing ionizable groups like amines, and tandem mass spectrometry (MS/MS) for detailed structural analysis.[4][5]

Predicted Fragmentation & Mechanistic Rationale

The fragmentation of 2-Amino-4-hydroxy-6-phenoxypyrimidine in positive ion ESI-MS/MS is governed by the chemical nature of its functional groups and the inherent stability of the pyrimidine ring. The primary site of protonation is the amino group, given its basicity, yielding a precursor ion [M+H]⁺ with a predicted monoisotopic mass of 204.0768 m/z .

The subsequent fragmentation via Collision-Induced Dissociation (CID) is anticipated to follow logical pathways dictated by bond strengths and the stability of the resulting fragments. The ether linkage between the pyrimidine ring and the phenoxy group is a prime candidate for cleavage.

Key Predicted Fragmentation Pathways:

  • Loss of Phenol: The most probable primary fragmentation event is the neutral loss of phenol (C₆H₆O, 94.04 Da) following the cleavage of the C-O ether bond. This results in a highly stable aminohydroxypyrimidine radical cation at m/z 110.0349 . This cleavage is common for aryl ethers.

  • Cleavage of the Pyrimidine Ring: Substituted pyrimidines are known to undergo characteristic ring fragmentation.[6][7] Following the initial loss of phenol, the resulting fragment may lose carbon monoxide (CO, 27.99 Da) or hydrogen cyanide (HCN, 27.01 Da) as is characteristic for pyrimidine and purine structures.[8]

  • Loss of the Amino Group: While less common as an initial step, the loss of ammonia (NH₃) or related fragments from the ring can also occur at higher collision energies.

Predicted Mass Spectrometry Data

The following table summarizes the key predicted ions for 2-Amino-4-hydroxy-6-phenoxypyrimidine in a positive-ion MS/MS experiment.

Predicted m/zProposed Structure / OriginFormula of IonNeutral Loss
204.0768[M+H]⁺ (Precursor Ion)[C₁₀H₁₀N₃O₂]⁺-
110.0349[M+H - C₆H₆O]⁺[C₄H₄N₃O]⁺Phenol (94.04 Da)
82.0243[M+H - C₆H₆O - CO]⁺[C₃H₄N₃]⁺Carbon Monoxide (28.01 Da)
83.0400[M+H - C₆H₆O - HCN]⁺[C₃H₃N₂O]⁺Hydrogen Cyanide (27.01 Da)
Visualization of Predicted Fragmentation

The diagram below illustrates the most probable fragmentation cascade for the protonated molecule.

Fragmentation_Pathway Predicted Fragmentation of 2-Amino-4-hydroxy-6-phenoxypyrimidine cluster_frags Predicted Fragmentation of 2-Amino-4-hydroxy-6-phenoxypyrimidine M [M+H]⁺ m/z = 204.0768 (C₁₀H₁₀N₃O₂)⁺ NL1 - Phenol (94.04 Da) M->NL1 F1 Fragment 1 m/z = 110.0349 (C₄H₄N₃O)⁺ NL2 - CO (28.01 Da) F1->NL2 NL3 - HCN (27.01 Da) F1->NL3 F2 Fragment 2 m/z = 82.0243 (C₃H₄N₃)⁺ F3 Fragment 3 m/z = 83.0400 (C₃H₃N₂O)⁺ NL1->F1 NL2->F2 NL3->F3

Caption: Predicted fragmentation of protonated 2-Amino-4-hydroxy-6-phenoxypyrimidine.

Experimental Design and Protocols

A robust analytical method requires careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection. The following protocols are designed to be self-validating, incorporating system suitability and quality control checks.

Experimental Workflow Overview

The end-to-end process for analysis is streamlined for efficiency and reproducibility.

Experimental_Workflow A 1. Sample Preparation (Dissolution & Dilution) B 2. LC Separation (Reversed-Phase C18) A->B C 3. ESI Ionization (Positive Ion Mode) B->C D 4. MS1: Precursor Ion Selection (Select m/z 204.08) C->D E 5. Collision-Induced Dissociation (CID) (Fragmentation in Collision Cell) D->E F 6. MS2: Product Ion Scan (Detect Fragment Ions) E->F G 7. Data Analysis (Quantification & Identification) F->G

Caption: High-level workflow for LC-MS/MS analysis.
Protocol 1: Sample Preparation

Rationale: Proper sample preparation is critical to ensure the analyte is fully dissolved and at a concentration suitable for the mass spectrometer, preventing detector saturation and matrix effects. The choice of solvent should be compatible with the reversed-phase LC mobile phase.

Materials:

  • 2-Amino-4-hydroxy-6-phenoxypyrimidine standard

  • Methanol (LC-MS Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Formic Acid (LC-MS Grade)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Vortex mixer

  • 0.22 µm syringe filters

Procedure:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the standard and dissolve it in 10.0 mL of methanol in a volumetric flask. Vortex until fully dissolved. This stock solution should be stored at 4°C.

  • Working Standard (1 µg/mL): Prepare a working standard by performing a serial dilution from the stock solution. For example, dilute 10 µL of the stock solution into 990 µL of 50:50 methanol:water, then dilute 100 µL of this intermediate solution into 900 µL of 50:50 methanol:water.

  • Final Dilution for Injection: From the working standard, prepare a final concentration series (e.g., 1-100 ng/mL) in the initial mobile phase composition (e.g., 95% Mobile Phase A).

  • Filtration: Filter the final diluted samples through a 0.22 µm syringe filter to remove any particulates before transferring to an autosampler vial.

Protocol 2: LC-MS/MS Analysis

Rationale: Liquid chromatography separates the analyte from potential impurities and matrix components, ensuring a clean introduction into the mass spectrometer. A C18 column is a standard choice for moderately polar compounds. A gradient elution provides robust separation and good peak shape. Tandem MS in Multiple Reaction Monitoring (MRM) mode is used for quantification, providing high selectivity and sensitivity.[9][10]

Instrumentation:

  • LC System: UPLC or HPLC system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole (QqQ) or Q-TOF mass spectrometer equipped with an ESI source.[7]

LC Method Parameters:

Parameter Setting Rationale
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) Provides good retention and separation for moderately polar heterocyclic compounds.[11]
Mobile Phase A Water with 0.1% Formic Acid Acid modifier promotes protonation for positive ion ESI.
Mobile Phase B Acetonitrile with 0.1% Formic Acid Common organic solvent for reversed-phase LC.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
Injection Volume 5 µL Balances sensitivity with potential for column overload.
Column Temp. 40 °C Improves peak shape and run-to-run reproducibility.

| Gradient | 5% B to 95% B over 5 min, hold 1 min, return to 5% B and equilibrate for 2 min. | A standard gradient to elute the compound and clean the column. |

MS Method Parameters (ESI+):

Parameter Setting Rationale
Ionization Mode ESI Positive The amino group is readily protonated.[4]
Capillary Voltage 3.5 kV Optimizes the electrospray plume for efficient ion generation.
Source Temp. 150 °C Standard temperature for ESI source.
Desolvation Temp. 400 °C Facilitates solvent evaporation from droplets.
Desolvation Gas Flow 800 L/hr (Nitrogen) Assists in droplet desolvation.
Collision Gas Argon Inert gas used for CID.
MRM Transitions Q1: 204.1 -> Q3: 110.0 (Quantifier)Q1: 204.1 -> Q3: 82.0 (Qualifier) Specific transitions for unambiguous identification and quantification.

| Collision Energy | 15-30 eV (Optimize empirically) | Energy required to induce characteristic fragmentation. Must be optimized for the specific instrument. |

System Suitability & QC:

  • Trustworthiness: Before analyzing unknown samples, inject a mid-point concentration standard five times. The relative standard deviation (RSD) of the peak area and retention time should be <15%.

  • A blank (mobile phase) should be run after the highest concentration standard to check for carryover.

  • A QC sample should be run every 10-15 injections to monitor instrument performance throughout the analytical run.

Conclusion

This application note provides a scientifically grounded and methodologically robust framework for the analysis of 2-Amino-4-hydroxy-6-phenoxypyrimidine by LC-MS/MS. By understanding the predictable fragmentation behavior of the molecule, a highly selective and sensitive method can be developed. The detailed protocols for sample preparation and LC-MS/MS analysis serve as a validated starting point for researchers, which can be further optimized for specific matrices or instrumentation. Adherence to the principles of system suitability and quality control will ensure the generation of trustworthy and reproducible data, which is paramount in scientific research and drug development.

References

  • Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). International Journal of Pharma and Bio Sciences. 12

  • Application Notes and Protocols for the LC-MS Analysis of Pyrimidine Compounds. (2025). BenchChem. 13

  • A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. (2025). BenchChem. 2

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.

  • Multi-functional derivatization of amine, hydroxyl, and carboxylate groups for metabolomic investigations of human tissue by electrospray ionization mass spectrometry. (2018). PubMed.

  • Multi-functional derivatization of amine, hydroxyl, and carboxylate groups for metabolomic investigations of human tissue by electrospray ionization mass spectrometry. (2018). RSC Publishing.

  • Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569–4576.

  • Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. (n.d.). ACS Publications.

  • Application Note: Mass Spectrometry Analysis of N-(2-Aminopyrimidin-4-yl)acetamide Fragmentation. (2025). BenchChem. 3

  • Ultra-performance liquid chromatography-tandem mass spectrometry for the analysis of heterocyclic amines in food. (2006). PubMed.

  • Gas-phase fragmentation of protonated C60-pyrimidine derivatives. (2009). PubMed.

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. (2018). PMC - NIH.

  • Optimized MS/MS settings of pyrimidines and related metabolites. (2023). ResearchGate.

  • Quantitation of Pyrimidine in Urine by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry. (n.d.). Springer Nature Experiments.

  • Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. (2023). ResearchGate.

  • Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines. (2021). MDPI.

  • Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. (2019). PLOS ONE.

  • Tandem mass spectrometry. (n.d.). Wikipedia.

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Application Notes and Protocols for In Vitro Bioactivity Testing of 2-Amino-4-hydroxy-6-phenoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Scaffold and a Strategy for Bioactivity Profiling

The pyrimidine ring is a fundamental heterocycle in medicinal chemistry, forming the core of nucleobases like cytosine, thymine, and uracil.[1] Its versatile structure has been extensively explored to generate a multitude of synthetic derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2][3] Compounds bearing the 2-aminopyrimidine moiety are of particular interest. For instance, various substituted aminopyrimidines have been developed as potent and selective inhibitors of protein kinases, such as Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1), which are critical targets in oncology.[4] Furthermore, derivatives of 2-amino-4,6-dihydroxypyrimidine have been investigated for their potential to modulate immune responses, specifically by inhibiting the production of nitric oxide (NO), a key mediator in inflammatory processes.[5]

This guide presents a structured, multi-tiered approach for the initial in vitro characterization of a novel compound, 2-Amino-4-hydroxy-6-phenoxypyrimidine . The proposed workflow is designed to first establish a cytotoxicity profile, which is crucial for determining a relevant concentration range for subsequent bioactivity screens. Following this, a panel of assays is detailed to explore several high-probability therapeutic areas for pyrimidine derivatives: anti-inflammatory, protein kinase inhibition, and antibacterial activities. Each protocol is presented with the underlying scientific principles, step-by-step instructions, and data interpretation guidelines to ensure robust and reproducible results.

Tier 1: Foundational Cytotoxicity Assessment

Before investigating specific biological activities, it is essential to determine the concentration range at which the test compound is non-toxic to cells. This establishes a therapeutic window and ensures that any observed effects in subsequent bioactivity assays are not simply a consequence of cell death. The MTT assay is a widely adopted, reliable, and straightforward colorimetric method for this purpose.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity as an indicator of cell viability.[6] In living cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[7] This conversion only occurs in metabolically active cells.[6] The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.[6]

MTT_Workflow cluster_prep Day 1: Cell Preparation cluster_treat Day 2: Compound Treatment cluster_assay Day 4/5: Assay Execution Seed Seed cells in a 96-well plate (e.g., 1x10⁴ cells/well) Incubate24 Incubate for 24h at 37°C, 5% CO₂ to allow for cell attachment Seed->Incubate24 Treat Treat cells with serial dilutions of 2-Amino-4-hydroxy-6-phenoxypyrimidine Incubate24->Treat Controls Include Vehicle Control (DMSO) and Untreated Control Incubate48 Incubate for 48-72h Controls->Incubate48 AddMTT Add MTT solution (0.5 mg/mL) to each well Incubate48->AddMTT IncubateMTT Incubate for 2-4h at 37°C (purple crystals form) AddMTT->IncubateMTT Solubilize Remove MTT solution & add DMSO to dissolve formazan crystals IncubateMTT->Solubilize Read Measure absorbance at 570 nm using a plate reader Solubilize->Read

Caption: General workflow for the MTT cytotoxicity assay.

Protocol: Cytotoxicity Assessment using MTT Assay

1. Materials and Reagents:

  • Selected cancer or normal cell line (e.g., MCF-7, RAW 264.7, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution: 5 mg/mL in sterile PBS. Filter-sterilize and store at -20°C, protected from light.[3][8]

  • Solubilization solution: Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom cell culture plates

  • Test Compound: 2-Amino-4-hydroxy-6-phenoxypyrimidine (stock solution in DMSO, e.g., 10-100 mM)

2. Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 1 x 10⁴ cells in 100 µL of complete medium per well into a 96-well plate. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adhesion.[8]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (medium with the same final concentration of DMSO) and untreated cells (medium only).

  • Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours).[8]

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh, serum-free medium and 20 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Carefully remove the MTT-containing medium from the wells without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan.[3] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

3. Data Analysis:

  • Subtract the average absorbance of the blank wells (medium only) from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot the % Viability against the logarithm of the compound concentration.

  • Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.

CompoundCell LineIncubation Time (h)IC₅₀ (µM)
2-Amino-4-hydroxy-6-phenoxypyrimidineMCF-748> 100
2-Amino-4-hydroxy-6-phenoxypyrimidineRAW 264.74885.2
Doxorubicin (Control)MCF-7480.98[9]

Tier 2: Bioactivity Profiling

Based on the IC₅₀ values from the cytotoxicity screen, subsequent assays should be performed using non-toxic concentrations of the compound. The following protocols explore key bioactivities associated with the pyrimidine scaffold.

A. Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Many pyrimidine derivatives exhibit anti-inflammatory properties, often by inhibiting key enzymes like cyclooxygenases (COX) or by suppressing inflammatory mediators like nitric oxide (NO) in immune cells.[6]

Principle: In inflammatory conditions, macrophages can be stimulated by lipopolysaccharide (LPS) to produce large amounts of nitric oxide (NO) via the enzyme inducible nitric oxide synthase (iNOS). NO is a highly reactive molecule that quickly oxidizes to stable nitrite (NO₂⁻) and nitrate (NO₃⁻) in the culture medium.[10] The Griess assay is a colorimetric method that measures the concentration of nitrite as a proxy for NO production.[10][11] The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is proportional to the nitrite concentration.[11]

1. Materials and Reagents:

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent: Mix equal volumes of Reagent A (1% sulfanilamide in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) just before use.[11]

  • Sodium Nitrite (NaNO₂) for standard curve

  • Test Compound and a positive control (e.g., L-NMMA)

2. Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of medium and incubate for 24 hours.

  • Compound Pre-treatment: Treat cells with various non-toxic concentrations of the test compound for 1-2 hours.

  • Stimulation: Induce NO production by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C.[10]

  • Sample Collection: After incubation, transfer 50-100 µL of the cell culture supernatant to a new 96-well plate.[10][11]

  • Standard Curve: Prepare a standard curve by making serial dilutions of a sodium nitrite stock solution (e.g., from 100 µM down to 1.56 µM) in culture medium.

  • Griess Reaction: Add 100 µL of the freshly prepared Griess reagent to each well containing supernatant and standards.[10]

  • Incubation & Measurement: Incubate for 10 minutes at room temperature in the dark.[4] Measure the absorbance at 540-550 nm.[10][11]

3. Data Analysis:

  • Calculate the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve.

  • Determine the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control.

  • Calculate the IC₅₀ value for NO inhibition.

Principle: COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[1] COX-2 is the inducible isoform and a major target for anti-inflammatory drugs.[1] This colorimetric assay measures the peroxidase component of the COX-2 enzyme. The enzyme's peroxidase activity reduces Prostaglandin G2 (PGG2) to Prostaglandin H2 (PGH2), which is coupled to the oxidation of a chromogenic substrate like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD). The rate of color development is proportional to COX-2 activity, and inhibition is measured as a decrease in this rate.[1][5]

Anti_Inflammatory_Workflow cluster_no Nitric Oxide (NO) Inhibition Assay cluster_cox COX-2 Enzyme Inhibition Assay Seed Seed RAW 264.7 Macrophages Treat Pre-treat with Test Compound Seed->Treat Stimulate Stimulate with LPS Treat->Stimulate Incubate Incubate 24-48h Stimulate->Incubate Griess Perform Griess Assay on Supernatant Incubate->Griess Prepare Prepare Reaction Mix: Buffer, Hematin, COX-2 Enzyme AddInhibitor Add Test Compound Prepare->AddInhibitor PreIncubate Pre-incubate 10 min AddInhibitor->PreIncubate Initiate Initiate with Arachidonic Acid & TMPD PreIncubate->Initiate Measure Measure Absorbance Kinetics at 590 nm Initiate->Measure

Caption: Workflows for cell-based and enzyme-based anti-inflammatory assays.

1. Materials and Reagents:

  • Human recombinant COX-2 enzyme

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Hematin

  • Arachidonic Acid (substrate)

  • TMPD (chromogenic substrate)

  • Test Compound and a positive control (e.g., Celecoxib)

2. Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add in order: 150 µL of reaction buffer, 10 µL of hematin, and 10 µL of the COX-2 enzyme solution.[1]

  • Inhibitor Addition: Add 10 µL of the test compound at various concentrations (or vehicle for control).

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[12]

  • Reaction Initiation: Start the reaction by adding 10 µL of arachidonic acid and 10 µL of TMPD.[1]

  • Kinetic Measurement: Immediately measure the increase in absorbance at 590 nm over time (e.g., every 30 seconds for 5 minutes) using a plate reader in kinetic mode.

3. Data Analysis:

  • Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve for each well.

  • Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the log of the inhibitor concentration and fit to a dose-response curve to calculate the IC₅₀ value.

B. Protein Kinase Inhibition Activity

The pyrimidine scaffold is a well-known "privileged structure" for targeting the ATP-binding pocket of protein kinases. Many successful kinase inhibitor drugs are based on this core. Therefore, screening 2-Amino-4-hydroxy-6-phenoxypyrimidine against a representative kinase is a logical step.

Principle: The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that measures the amount of ADP produced during a kinase reaction.[13] The assay is performed in two steps: first, after the kinase reaction is complete, an "ADP-Glo™ Reagent" is added to terminate the reaction and eliminate any remaining ATP. Second, a "Kinase Detection Reagent" is added, which converts the ADP back into ATP and provides luciferase/luciferin to measure the newly synthesized ATP. The amount of light generated is directly proportional to the ADP produced and thus to the kinase activity.[13]

ADP_Glo_Principle cluster_reaction Step 1: Kinase Reaction cluster_depletion Step 2: ATP Depletion cluster_detection Step 3: ADP Detection r1 Kinase + Substrate + ATP  ->  Phospho-Substrate + ADP + ATP (remaining) r2 Add ADP-Glo™ Reagent ATP (remaining)  ->  AMP r3 Result: ADP only r2->r3 r4 Add Kinase Detection Reagent r5 ADP  ->  ATP r4->r5 r6 ATP + Luciferin + O₂ --(Luciferase)--> Oxyluciferin + AMP + Light r5->r6 cluster_reaction cluster_reaction cluster_depletion cluster_depletion cluster_reaction->cluster_depletion cluster_detection cluster_detection cluster_depletion->cluster_detection

Caption: Principle of the ADP-Glo™ luminescent kinase assay.

1. Materials and Reagents:

  • Specific Protein Kinase (e.g., PIM-1, VEGFR-2, or a commercially available kinase panel)

  • Specific substrate peptide/protein for the chosen kinase

  • ATP

  • Kinase Assay Buffer

  • ADP-Glo™ Kinase Assay Kit (Promega) containing ADP-Glo™ Reagent and Kinase Detection Reagent

  • Test Compound and a positive control (e.g., Staurosporine)

  • White, opaque 384-well assay plates

2. Procedure (adapted for a 10 µL final reaction volume): [14]

  • Compound Plating: Dispense serial dilutions of the test compound into the wells of a 384-well plate.

  • Kinase/Substrate Addition: Prepare a mixture of the kinase and its specific substrate in kinase assay buffer. Add 5 µL of this mixture to each well.

  • Reaction Initiation: Prepare an ATP solution in kinase assay buffer. Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. Mix gently.[14]

  • Incubation: Incubate the plate at 30°C for 60 minutes.[14] The plate should be equilibrated to room temperature before the next step.[15]

  • Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction. Incubate at room temperature for 40 minutes.[14][15]

  • ADP to ATP Conversion & Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.[14]

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

3. Data Analysis:

  • Subtract the background luminescence (no enzyme control) from all readings.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control.

  • Plot the percentage of inhibition against the log of the inhibitor concentration and fit to a dose-response curve to calculate the IC₅₀ value.

C. Antibacterial Activity

Many heterocyclic compounds containing the pyrimidine nucleus have demonstrated significant antibacterial activity.[3][7] A standard method to assess this is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC).

Principle: The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[16] The test is performed in a 96-well plate where a standardized bacterial inoculum is exposed to serial dilutions of the test compound.[17]

1. Materials and Reagents:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-Adjusted Mueller-Hinton Broth (MHB)

  • 0.5 McFarland turbidity standard

  • Test Compound and a positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile 96-well microtiter plates

2. Procedure (following CLSI guidelines): [18]

  • Compound Preparation: In the first column of a 96-well plate, add the test compound to MHB at twice the highest desired test concentration.

  • Serial Dilution: Perform 2-fold serial dilutions across the plate (e.g., columns 1 to 10) by transferring 50-100 µL of the compound solution to the next well containing an equal volume of MHB. Column 11 serves as the growth control (no compound), and column 12 as the sterility control (MHB only).[16]

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Inoculate each well (except the sterility control) with the standardized bacterial suspension. The final volume in each well should be uniform (e.g., 100 µL).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[16]

3. Data Analysis:

  • The MIC value is reported as the concentration in the first clear well. The results from the quality control strains must fall within the acceptable range for the test to be valid.[19]

Summary and Forward Outlook

This document provides a foundational set of protocols to begin characterizing the bioactivity of 2-Amino-4-hydroxy-6-phenoxypyrimidine. By systematically evaluating cytotoxicity followed by targeted screens for anti-inflammatory, kinase inhibitory, and antibacterial effects, researchers can efficiently generate a preliminary profile of the compound's therapeutic potential. Positive "hits" from any of these assays would warrant more in-depth mechanistic studies, such as profiling against a broader panel of kinases, investigating the mechanism of anti-inflammatory action (e.g., effects on cytokine release), or determining the spectrum of antibacterial activity. This structured approach ensures a logical and resource-efficient progression from a novel chemical entity to a promising lead compound.

References

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing.
  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.).
  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). PubMed.
  • Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti- bacterial, MTT and Molecular Docking Assessment. (2022). Biointerface Research in Applied Chemistry.
  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. Available from: [Link]

  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. (n.d.). NCBI. Available from: [Link]

  • Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines. (n.d.). Frontiers. Available from: [Link]

  • Broth microdilution for antibacterial testing as recommended by CLSI protocol. (n.d.). ResearchGate. Available from: [Link]

  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. (n.d.). NIH. Available from: [Link]

  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. (2022). PubMed Central. Available from: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Available from: [Link]

  • An overview on synthesis and biological activity of pyrimidines. (n.d.). World Journal of Advanced Research and Reviews. Available from: [Link]

  • Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay. (n.d.). PubMed. Available from: [Link]

  • Broth Microdilution | MI - Microbiology. (n.d.). MI - Microbiology. Available from: [Link]

  • Possible ways to optimize Greiss Reagent protocol for NO production in macrophages?. (2016). ResearchGate. Available from: [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI. Available from: [Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (n.d.). MDPI. Available from: [Link]

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (n.d.). Bentham Science. Available from: [Link]

  • Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. (n.d.). PMC - NIH. Available from: [Link]

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Application Note & Protocols: Enzymatic Inhibition Assays for the Characterization of 2-Amino-4-hydroxy-6-phenoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved drugs.[1] Its versatile structure, capable of extensive hydrogen bonding and bioisosteric replacement, makes it a frequent core for the design of potent and selective enzyme inhibitors.[1] This document presents a detailed guide for the enzymatic characterization of 2-Amino-4-hydroxy-6-phenoxypyrimidine, a novel derivative with potential therapeutic applications. Based on structural similarities to known antifolates, we hypothesize that this compound may target key enzymes within the folate metabolic pathway.[2] This pathway is critical for the synthesis of nucleic acids and amino acids, making its constituent enzymes prime targets for anti-cancer and anti-parasitic drug development.[3][4]

We provide comprehensive, validated protocols for assessing the inhibitory activity of 2-Amino-4-hydroxy-6-phenoxypyrimidine against two central enzymes in this pathway:

  • Human Dihydrofolate Reductase (hDHFR): A clinically validated target for cancer chemotherapy.[3]

  • Leishmania major Pteridine Reductase 1 (LmPTR1): An enzyme unique to trypanosomatid parasites that confers resistance to traditional antifolates by providing a metabolic bypass for DHFR, making it a crucial target for novel anti-parasitic agents.[2][4]

These protocols are designed for researchers in drug discovery and chemical biology to determine the compound's potency (IC₅₀), initial selectivity, and to lay the groundwork for more advanced mechanistic studies.

Part 1: Primary Target Screening - Human Dihydrofolate Reductase (hDHFR) Inhibition Assay

Scientific Rationale

Dihydrofolate Reductase (DHFR) is an essential enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[3] THF is a vital cofactor for the synthesis of purines, thymidylate, and several amino acids, which are the building blocks of DNA and proteins.[3] Rapidly proliferating cells, such as cancer cells, have a high demand for these precursors. Inhibition of DHFR depletes the THF pool, disrupting DNA synthesis and leading to cell cycle arrest and apoptosis.[3] Consequently, DHFR is a major target for chemotherapy, with drugs like Methotrexate (MTX) being potent inhibitors used in clinical practice.[3] Assessing the inhibitory potential of 2-Amino-4-hydroxy-6-phenoxypyrimidine against hDHFR is a critical first step in evaluating its potential as an anti-cancer agent.

Principle of the Assay

The activity of DHFR is monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm. This decrease is a direct result of the oxidation of the cofactor NADPH to NADP⁺ as DHF is reduced to THF.[5] In the presence of an effective inhibitor, the rate of NADPH oxidation slows down or stops, resulting in a stable absorbance reading. The level of inhibition is proportional to the inhibitor's concentration.[6]

Experimental Workflow: hDHFR Inhibition Assay

cluster_prep Reagent Preparation cluster_plate 96-Well Plate Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_buffer Prepare DHFR Assay Buffer prep_enzyme Dilute hDHFR Enzyme Stock Solution prep_nadph Prepare NADPH Working Solution prep_inhibitor Create Serial Dilutions of 2-Amino-4-hydroxy-6-phenoxypyrimidine prep_control Prepare Methotrexate (Positive Control) plate_add Add to Wells: 1. Assay Buffer 2. Inhibitor/Control/Vehicle 3. Diluted hDHFR Enzyme plate_incubate1 Incubate at RT (10-15 min) plate_add->plate_incubate1 plate_add_nadph Add NADPH Working Solution plate_incubate1->plate_add_nadph plate_incubate2 Incubate at RT, protected from light (10-15 min) plate_add_nadph->plate_incubate2 reaction_start Initiate Reaction by adding DHFR Substrate (DHF) plate_incubate2->reaction_start measurement Immediately Measure Absorbance at 340 nm (Kinetic Mode, 20-30 min) reaction_start->measurement calc_rate Calculate Rate of NADPH Oxidation (V₀) measurement->calc_rate calc_inhibition Calculate % Inhibition vs. Vehicle Control calc_rate->calc_inhibition plot_curve Plot % Inhibition vs. [Inhibitor] calc_inhibition->plot_curve calc_ic50 Determine IC₅₀ Value plot_curve->calc_ic50

Caption: Workflow for the hDHFR spectrophotometric inhibition assay.

Detailed Protocol

Materials:

  • Purified, recombinant human DHFR (hDHFR) enzyme

  • Dihydrofolate (DHF), DHFR Substrate

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

  • Methotrexate (MTX), positive control inhibitor[3]

  • 2-Amino-4-hydroxy-6-phenoxypyrimidine (Test Compound)

  • DMSO (for dissolving compounds)

  • DHFR Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5, 75 mM β-mercaptoethanol, 1 mM EDTA)

  • 96-well clear, flat-bottom microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Reagent Preparation:

  • DHFR Assay Buffer: Prepare and adjust pH to 7.5. Keep on ice.

  • hDHFR Enzyme Stock: Dilute the enzyme in cold DHFR Assay Buffer to a working concentration that yields a linear rate of absorbance decrease of approximately 0.02-0.04 ΔAbs/min in the absence of inhibitor.[5] This concentration must be optimized empirically.

  • NADPH Working Solution: Prepare a 2X working solution (e.g., 200 µM) in DHFR Assay Buffer. Protect from light.[7]

  • DHF Substrate Solution: Prepare a 2X working solution (e.g., 100 µM) in DHFR Assay Buffer. Protect from light and prepare fresh.[7]

  • Test Compound Stock: Prepare a 10 mM stock of 2-Amino-4-hydroxy-6-phenoxypyrimidine in 100% DMSO.

  • Serial Dilutions: Perform serial dilutions of the test compound stock in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 µM). Then, dilute these further in Assay Buffer to create 10X working stocks for the assay. The final DMSO concentration in the well should not exceed 1-2%.

  • Positive Control: Prepare a 10X working stock of Methotrexate (e.g., 1 µM) in Assay Buffer.

Assay Procedure (96-well plate):

  • Layout Plate: Designate wells for Background (no enzyme), Vehicle Control (DMSO only), Positive Control (MTX), and various concentrations of the test compound.

  • Add Reagents: To each well, add components in the following order:

    • 50 µL of DHFR Assay Buffer.

    • 10 µL of Test Compound dilution, Vehicle (DMSO in buffer), or Positive Control.

    • 20 µL of diluted hDHFR Enzyme solution. For Background wells, add 20 µL of Assay Buffer instead.

  • Pre-incubation: Mix gently and incubate the plate at room temperature for 10-15 minutes.

  • Add Cofactor: Add 20 µL of NADPH Working Solution to all wells. Mix and incubate for 5 minutes at room temperature, protected from light.

  • Initiate Reaction: Start the enzymatic reaction by adding 100 µL of DHF Substrate Solution to all wells. The total reaction volume is 200 µL.

  • Measure Absorbance: Immediately place the plate in the spectrophotometer and begin reading the absorbance at 340 nm every 30 seconds for 20-30 minutes (kinetic mode).

Data Analysis
  • Calculate Reaction Rate (V₀): For each well, determine the rate of reaction (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve (mAbs/min).

  • Calculate Percent Inhibition: Use the following formula to determine the percentage of inhibition for each concentration of the test compound: % Inhibition = [1 - (Rate_Sample - Rate_Background) / (Rate_Vehicle - Rate_Background)] * 100

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism, R) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Parameter Description Typical Value Range
hDHFR Final enzyme concentrationEmpirically determined
DHF Final substrate concentration50 µM
NADPH Final cofactor concentration100 µM[7]
Methotrexate Positive control concentration0.1 - 1 µM
DMSO Final solvent concentration< 2%
Wavelength Measurement wavelength340 nm
Temperature Assay temperatureRoom Temperature (~25°C)

Part 2: Selectivity Profiling - Leishmania major Pteridine Reductase 1 (LmPTR1) Inhibition Assay

Scientific Rationale

Protozoan parasites of the order Trypanosomatida (including Leishmania and Trypanosoma) are auxotrophs for folates and pterins, making the folate pathway essential for their survival.[2] While they possess DHFR, they also have a unique enzyme, Pteridine Reductase 1 (PTR1). PTR1 is a promiscuous reductase that can reduce both pterins and folates.[4] Crucially, PTR1 is less susceptible to classical antifolates like methotrexate.[4] Under DHFR inhibition, these parasites can upregulate PTR1 expression, providing a metabolic bypass that renders them resistant to the drug.[2][4]

Therefore, an effective anti-trypanosomatid drug strategy may require the simultaneous inhibition of both DHFR and PTR1.[8] Testing 2-Amino-4-hydroxy-6-phenoxypyrimidine against LmPTR1 is essential to:

  • Determine its potential as an anti-parasitic agent.

  • Assess its selectivity by comparing its potency against the parasite enzyme (LmPTR1) versus the human enzyme (hDHFR).

Principle of the Assay

The LmPTR1 assay operates on the same principle as the DHFR assay. It spectrophotometrically measures the NADPH-dependent reduction of a substrate, monitoring the decrease in absorbance at 340 nm.[9] The primary difference is the use of the LmPTR1 enzyme and often a different pterin substrate, such as biopterin or dihydrobiopterin, although DHF can also be used.

Detailed Protocol

The protocol for the LmPTR1 assay is highly similar to the hDHFR assay, with key modifications to the enzyme and substrate.

Materials:

  • Purified, recombinant Leishmania major PTR1 (LmPTR1) enzyme

  • Biopterin or Dihydrobiopterin (H₂B) as the substrate

  • All other reagents (NADPH, buffers, controls, etc.) are the same as in the hDHFR assay. A known PTR1 inhibitor can be used as a positive control.

Assay Procedure: The procedure follows the same steps as the hDHFR assay (Part 1), with the following substitutions:

  • Enzyme: Use the diluted LmPTR1 enzyme solution instead of hDHFR. The optimal concentration should be determined empirically to achieve a suitable reaction rate.

  • Substrate: Use the biopterin or H₂B substrate solution instead of DHF to initiate the reaction.

Data Analysis: Data analysis is identical to the hDHFR assay. Calculate the reaction rates, determine the % Inhibition for each compound concentration, and fit the data to a dose-response curve to find the IC₅₀ value for LmPTR1.

Part 3: Data Interpretation and Advanced Mechanistic Studies

Interpreting the Results

The primary output of these assays will be the IC₅₀ values for 2-Amino-4-hydroxy-6-phenoxypyrimidine against both hDHFR and LmPTR1.

Compound hDHFR IC₅₀ (µM) LmPTR1 IC₅₀ (µM) Selectivity Index (SI)
2-Amino-4-hydroxy-6-phenoxypyrimidineExperimental ValueExperimental ValueIC₅₀ (hDHFR) / IC₅₀ (LmPTR1)
Methotrexate (Control)~0.005 - 0.02>100>5000
  • Potency: A lower IC₅₀ value indicates higher potency.

  • Selectivity Index (SI): This ratio is crucial for evaluating anti-parasitic potential. A high SI (>10) suggests that the compound is significantly more potent against the parasite enzyme than the human homolog, which is a desirable characteristic for minimizing host toxicity.

Follow-Up: Enzyme Inhibition Mechanism

Determining the IC₅₀ provides a measure of potency but does not describe how the inhibitor interacts with the enzyme. Further kinetic studies are essential to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

This is typically done by measuring the initial reaction rates at various substrate concentrations in the presence of several fixed inhibitor concentrations. The data are then plotted on a double-reciprocal (Lineweaver-Burk) plot to visualize the effect of the inhibitor on the enzyme's kinetic parameters, Kₘ and Vₘₐₓ.

cluster_models Models of Enzyme Inhibition cluster_comp Competitive cluster_noncomp Non-competitive E Enzyme (E) ES ES Complex E->ES +S EI EI Complex E->EI +I E->EI S Substrate (S) I Inhibitor (I) P Product (P) ES->E -S ES->E +P ESI ESI Complex ES->ESI +I ES->ESI EI->E -I ESI->ES -I

Caption: Simplified models of enzyme-inhibitor interactions.

  • Competitive Inhibition: The inhibitor binds to the same active site as the substrate. This increases the apparent Kₘ but does not change Vₘₐₓ.

  • Non-competitive Inhibition: The inhibitor binds to an allosteric (different) site, affecting both the free enzyme and the enzyme-substrate complex. This decreases Vₘₐₓ but does not change Kₘ.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This decreases both Vₘₐₓ and Kₘ.

References

  • Zuccotto, F., et al. (2011). One Scaffold, Three Binding Modes: Novel and Selective Pteridine Reductase 1 Inhibitors Derived from Fragment Hits Discovered by Virtual Screening. Journal of Medicinal Chemistry. [Link]

  • Ortiz, D., et al. (2011). Trypanothione Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity. Antimicrobial Agents and Chemotherapy. [Link]

  • Magambo, M. K., et al. (2019). Identification of Novel Potential Inhibitors of Pteridine Reductase 1 in Trypanosoma brucei via Computational Structure-Based Approaches and in Vitro Inhibition Assays. Molecules. [Link]

  • Shuker, S. D., et al. (2010). Structure-Based Design of Pteridine Reductase Inhibitors Targeting African Sleeping Sickness and the Leishmaniases. Journal of Medicinal Chemistry. [Link]

  • Widemann, B. C., et al. (1999). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry. [Link]

  • Ilari, A., et al. (2018). Identification and binding mode of a novel Leishmania Trypanothione reductase inhibitor from high throughput screening. PLOS Neglected Tropical Diseases. [Link]

  • Fiorillo, A., et al. (2022). Innovative Approach for a Classic Target: Fragment Screening on Trypanothione Reductase Reveals New Opportunities for Drug Design. Frontiers in Molecular Biosciences. [Link]

  • Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]

  • Baiocco, P., et al. (2013). Inhibition of Leishmania infantum trypanothione reductase by diaryl sulfide derivatives. Scientific Reports. [Link]

  • Spinks, D., et al. (2011). High-Throughput Screening Affords Novel and Selective Trypanothione Reductase Inhibitors with Anti-Trypanosomal Activity. ACS Medicinal Chemistry Letters. [Link]

  • Hamilton, C. J., et al. (2003). Trypanothione Reductase as a Drug Target for Anti-trypanosomal and Anti-leishmanial Chemotherapy. Current Topics in Medicinal Chemistry. [Link]

Sources

Application Notes and Protocols for Antibacterial Screening of Novel Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Promise of Pyrimidine Scaffolds in Antibacterial Discovery

The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its structural presence in essential biomolecules like nucleic acids and enzymes makes it a privileged structure for designing novel therapeutic agents.[1][2] A vast body of research highlights the diverse biological activities of pyrimidine derivatives, including potent antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4] For researchers focused on combating the global threat of antimicrobial resistance, novel pyrimidine compounds represent a promising frontier for the development of new classes of antibiotics.

This guide provides a detailed overview and robust protocols for the initial antibacterial screening of novel pyrimidine compounds. As a Senior Application Scientist, the emphasis here is not merely on procedural steps, but on the underlying scientific principles and best practices that ensure data integrity and reproducibility. The methodologies described are aligned with internationally recognized standards from bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which provide a framework for reliable antimicrobial susceptibility testing.[5][6][7][8][9]

Strategic Screening Workflow: From Primary Assessment to Potency Determination

A systematic approach is crucial for efficiently evaluating a library of novel pyrimidine compounds. The screening process should be a tiered strategy, starting with a broad qualitative assessment and progressing to more precise quantitative measures for the most promising candidates. This workflow ensures that resources are focused on compounds with genuine potential.

Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Cidal vs. Static Determination Primary Novel Pyrimidine Compound Library AgarWell Agar Well Diffusion Assay (Qualitative Assessment) Primary->AgarWell Initial evaluation for activity ActiveHits Active Compounds (Show Zone of Inhibition) AgarWell->ActiveHits MIC Broth Microdilution Assay (Determine Minimum Inhibitory Concentration - MIC) MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC Determine killing activity ActiveHits->MIC Quantify potency Lead Lead Candidate Identification (Potent Bactericidal/Bacteriostatic Activity) MBC->Lead

Caption: A tiered workflow for antibacterial screening of pyrimidine compounds.

Part 1: Primary Screening - The Agar Well Diffusion Assay

The agar well diffusion method is a widely used, cost-effective preliminary test to qualitatively assess the antimicrobial activity of test compounds.[10][11] The principle is straightforward: the test compound diffuses from a well through a solidified agar medium that has been uniformly seeded with a specific bacterium. If the compound is effective, it will inhibit bacterial growth, resulting in a clear area, or "zone of inhibition," around the well. The size of this zone correlates with the compound's activity and its diffusion characteristics.[10][11]

Causality Behind Experimental Choices:
  • Medium Selection: Mueller-Hinton Agar (MHA) is the standard medium for routine susceptibility testing of non-fastidious bacteria. Its composition is well-defined, it supports the growth of most common pathogens, and it has minimal interaction with most antimicrobial agents, ensuring that the observed results are due to the compound's activity.

  • Inoculum Standardization: The bacterial lawn's density is critical for reproducibility. A 0.5 McFarland turbidity standard is used to normalize the bacterial suspension to approximately 1-2 x 10⁸ CFU/mL. An inoculum that is too light will result in oversized inhibition zones, while an overly dense inoculum can lead to reduced or absent zones.

  • Well Creation: Creating uniform wells is essential for consistent diffusion. A sterile cork borer or pipette tip ensures that the volume of the compound applied is consistent across all tests.[12]

Detailed Protocol: Agar Well Diffusion
  • Preparation of Bacterial Inoculum:

    • From an 18-24 hour culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is a critical step for reproducibility.

  • Inoculation of Agar Plates:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.

    • Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure a uniform lawn of growth.[13]

    • Allow the plate to dry for 5-15 minutes with the lid slightly ajar.

  • Well Preparation and Compound Application:

    • Using a sterile cork borer (typically 6 mm in diameter), punch wells into the inoculated agar plate.[12]

    • Carefully add a defined volume (e.g., 50-100 µL) of the pyrimidine compound solution (dissolved in a suitable solvent like DMSO) into each well.[12]

  • Controls:

    • Positive Control: Add a known antibiotic solution (e.g., Ciprofloxacin) to one well. This validates that the bacteria are susceptible and the assay is performing correctly.

    • Negative Control: Add only the solvent (e.g., 10% DMSO) to another well. This ensures the solvent itself does not have antibacterial activity.[10]

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.[14]

  • Data Interpretation:

    • Measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm).

    • A zone of inhibition around the test compound well (and absent around the negative control) indicates antibacterial activity.

Parameter Specification Rationale
Medium Mueller-Hinton Agar (4.0 ± 0.5 mm depth)Standardized medium ensuring reproducibility and minimal antibiotic inactivation.
Inoculum 0.5 McFarland StandardStandardizes bacterial density for consistent results.
Well Diameter 6 mm (Standard)Ensures consistent volume and diffusion starting point.[12]
Incubation 37°C for 18-24 hoursOptimal growth temperature for most common pathogens.[14]
Positive Control Ciprofloxacin, Gentamicin, etc.Validates assay sensitivity and bacterial susceptibility.
Negative Control Compound Solvent (e.g., DMSO)Confirms that the solvent has no intrinsic antimicrobial activity.[10]

Part 2: Quantitative Analysis - Broth Microdilution for MIC Determination

Following a positive result in the primary screen, the next crucial step is to quantify the compound's potency. The Broth Microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[15] The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.[15][16] This assay is performed in 96-well microtiter plates, allowing for efficient testing of multiple compounds and concentrations.

Causality Behind Experimental Choices:
  • Serial Dilution: A two-fold serial dilution series provides a logarithmic concentration gradient, which is effective for pinpointing the MIC value over a broad range of potential activities.

  • Growth and Sterility Controls: The growth control (bacteria in broth without the compound) is essential to confirm that the bacteria are viable and the medium supports growth. The sterility control (broth only) ensures that the medium and plate are not contaminated.[17]

  • Visual vs. Spectrophotometric Reading: While visual inspection for turbidity is the standard, a microplate reader can provide quantitative optical density (OD) measurements for a more objective determination of growth inhibition.

Broth_Microdilution cluster_0 Preparation cluster_1 Plate Setup (96-Well Plate) cluster_2 Incubation & Analysis Compound Prepare Pyrimidine Compound Stock Solution SerialDilute Perform 2-Fold Serial Dilution of Compound Compound->SerialDilute Inoculum Prepare 0.5 McFarland Bacterial Inoculum AddInoculum Inoculate Wells with Standardized Bacteria Inoculum->AddInoculum SerialDilute->AddInoculum Incubate Incubate at 37°C for 18-24 hours AddInoculum->Incubate Controls Set up Growth & Sterility Controls Controls->Incubate ReadMIC Determine MIC (Lowest concentration with no visible growth) Incubate->ReadMIC

Sources

Application Note & Protocols: Evaluating the In Vitro Anticancer Activity of 2-Amino-4-hydroxy-6-phenoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors used in oncology.[1][2] This document provides a comprehensive, field-proven guide for the in vitro evaluation of a novel derivative, 2-Amino-4-hydroxy-6-phenoxypyrimidine, on cancer cell lines. We present a logical, tiered approach beginning with primary cytotoxicity screening, followed by detailed mechanistic assays to probe the induction of apoptosis and cell cycle arrest. Finally, we outline a protocol for investigating the compound's impact on key cancer-related signaling pathways. Each protocol is designed as a self-validating system, with explanations for critical steps to ensure technical accuracy and reproducibility.

Part 1: Foundational Principles & Experimental Rationale

The journey of an anticancer compound from bench to bedside begins with rigorous in vitro characterization. The primary goal is not merely to determine if a compound can kill cancer cells, but to understand how, at what concentrations, and with what selectivity.[3][4] 2-Aminopyrimidine derivatives have historically shown great promise by targeting protein kinases, enzymes that are frequently dysregulated in cancer and drive uncontrolled cell proliferation and survival.[1] Marketed drugs like Imatinib validate the therapeutic potential of this chemical class.[1][2]

Our evaluation of 2-Amino-4-hydroxy-6-phenoxypyrimidine is therefore structured to answer a cascade of critical questions:

  • Is it cytotoxic? We first need to establish the effective concentration range of the compound. The MTT assay is a robust, high-throughput method to determine the half-maximal inhibitory concentration (IC50), a key metric of cytotoxic potency.[5]

  • How does it induce cell death? If the compound is cytotoxic, we must determine the mode of cell death. Inducing apoptosis (programmed cell death) is a desirable characteristic for an anticancer agent. The Annexin V/Propidium Iodide (PI) assay is the gold standard for distinguishing between healthy, apoptotic, and necrotic cells.[6]

  • Does it disrupt cell proliferation? Beyond killing cells, an effective compound may also halt their division. Cell cycle analysis using PI staining allows us to quantify the proportion of cells in each phase (G0/G1, S, G2/M), revealing any drug-induced arrest at critical checkpoints.[7][8]

  • What molecular pathways are affected? Based on the 2-aminopyrimidine scaffold, we hypothesize that the compound acts as a kinase inhibitor. Western blotting allows us to probe the phosphorylation status of key proteins in signaling cascades critical for cancer cell survival and growth, such as the MAPK and PI3K/AKT pathways.[9][10]

This structured workflow ensures a comprehensive initial assessment of the compound's anticancer potential.

G cluster_0 Experimental Workflow A Compound Preparation (2-Amino-4-hydroxy-6-phenoxypyrimidine) B Cell Culture (Select appropriate cancer cell lines, e.g., MCF-7, A549) A->B C Primary Screening: MTT Assay for Cytotoxicity B->C D Determine IC50 Value C->D E Mechanistic Assay 1: Apoptosis Analysis (Annexin V/PI) D->E Treat cells at IC50 F Mechanistic Assay 2: Cell Cycle Analysis (PI Staining) D->F Treat cells at IC50 G Target Validation: Western Blot for Signaling Pathways (e.g., p-ERK, p-AKT) D->G Treat cells at IC50 H Data Analysis & Interpretation E->H F->H G->H

Figure 1: A tiered experimental workflow for evaluating the anticancer activity of a novel compound.

Part 2: Primary Screening Protocol

Cell Viability and Cytotoxicity Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to an insoluble purple formazan, which can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of viable cells.[5]

Protocol:

  • Cell Seeding:

    • Harvest exponentially growing cancer cells (e.g., MCF-7, A549) and perform a cell count.

    • Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Include wells with medium only to serve as a background control.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of 2-Amino-4-hydroxy-6-phenoxypyrimidine in DMSO.

    • Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is <0.5% to avoid solvent toxicity.

    • Include a vehicle control (medium with the same final DMSO concentration) and a positive control (a known anticancer drug like Doxorubicin).

    • Carefully remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells (in triplicate).

    • Incubate for 48 or 72 hours at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[5][11]

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization and Measurement:

    • After incubation, carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100 µL of DMSO or an appropriate solubilization solution to each well to dissolve the crystals.[11]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[5]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

Data Analysis:

  • Subtract the average absorbance of the medium-only blank from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Compound Concentration (µM)% Cell Viability (Mean ± SD)
Vehicle Control (0)100 ± 4.5
0.198.2 ± 5.1
1.085.7 ± 3.9
10.052.1 ± 2.8
25.028.4 ± 3.1
50.015.6 ± 2.2
100.05.3 ± 1.5
Calculated IC50 ~10.5 µM
Table 1: Example data from an MTT assay used to calculate the IC50 value.

Part 3: Mechanistic Assay Protocols

For the following assays, cells should be treated with 2-Amino-4-hydroxy-6-phenoxypyrimidine at concentrations relevant to the determined IC50 value (e.g., 0.5x IC50, 1x IC50, and 2x IC50) for an appropriate duration (e.g., 24 or 48 hours).

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between different cell populations.[12] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) to detect these cells. Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with an intact membrane. It can only enter late-stage apoptotic and necrotic cells where membrane integrity is lost.[6]

Figure 2: Quadrant analysis for Annexin V/PI flow cytometry. Note: The standard plot shows Annexin V on the x-axis and PI on the y-axis, leading to Q1 (top-right), Q2 (top-left), Q3 (bottom-right), and Q4 (bottom-left) representing different populations. For clarity, this diagram shows the typical interpretation.

Protocol:

  • Cell Preparation:

    • Seed cells in 6-well plates and treat with the compound as described above.

    • After incubation, collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, and combine with the supernatant from the same well.

    • Wash the collected cells (approx. 1 x 10^6) twice with cold 1X PBS by centrifuging at 500 x g for 5 minutes.[6]

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[13]

    • Add 5 µL of FITC-conjugated Annexin V to the cell suspension.

    • Add 5 µL of PI solution (e.g., 50 µg/mL).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.[14]

    • Analyze the cells immediately by flow cytometry.

    • Set up compensation and quadrants using unstained, Annexin V-only, and PI-only stained control cells.[14]

Data Analysis:

Treatment% Viable Cells (Q4)% Early Apoptotic (Q3)% Late Apoptotic (Q2)% Necrotic (Q1)
Vehicle Control95.12.51.80.6
Compound (1x IC50)45.335.815.23.7
Compound (2x IC50)20.748.926.14.3
Table 2: Example data showing a dose-dependent increase in early and late apoptotic cell populations after treatment.
Cell Cycle Analysis: Propidium Iodide Staining

Principle: The cell cycle is characterized by distinct phases (G0/G1, S, G2/M) with corresponding changes in DNA content.[8] PI is a fluorescent dye that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in a cell. By staining a population of permeabilized cells and analyzing them with a flow cytometer, one can generate a histogram that quantifies the percentage of cells in each phase. An accumulation of cells in a specific phase suggests drug-induced cell cycle arrest.

Protocol:

  • Cell Harvest and Fixation:

    • Culture and treat cells in 6-well plates as previously described.

    • Harvest approximately 1-2 x 10^6 cells by trypsinization.

    • Wash the cells with cold 1X PBS and centrifuge at 500 x g for 5 minutes.

    • Discard the supernatant. While gently vortexing the cell pellet, add 1 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[15]

    • Incubate at 4°C for at least 30 minutes (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

    • Wash the cells twice with 1X PBS to remove any residual ethanol.

    • Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.[15]

    • Scientist's Note: RNase A treatment is crucial to prevent the staining of double-stranded RNA, which would otherwise interfere with accurate DNA content analysis.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

    • Generate a histogram of fluorescence intensity. The first peak represents G0/G1 phase cells (2n DNA content), the second peak represents G2/M phase cells (4n DNA content), and the area between the peaks represents S phase cells.

Data Analysis:

Treatment% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Vehicle Control65.220.514.3
Compound (1x IC50)30.125.444.5
Compound (2x IC50)15.818.765.5
Table 3: Example data indicating a significant G2/M phase arrest following compound treatment.

Part 4: Target Validation Protocol

Signaling Pathway Modulation: Western Blotting

Principle: Western blotting is a technique used to detect specific proteins in a sample.[9][16] It involves separating proteins by size via gel electrophoresis, transferring them to a solid membrane, and then probing the membrane with antibodies specific to the target protein.[16] By using phospho-specific antibodies, we can assess the activation state of key signaling pathways like MAPK/ERK and PI3K/AKT, which are often constitutively active in cancer.[10] A decrease in the phosphorylated form of a protein (e.g., p-ERK) relative to its total form (total-ERK) would suggest inhibition of the pathway.

G cluster_0 Simplified Cancer Signaling Pathways RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2 AKT AKT PIP3->AKT Survival Cell Survival, Growth AKT->Survival Inhibitor 2-Aminopyrimidine Derivative Inhibitor->RAF Inhibitor->PI3K

Figure 3: Potential inhibition points of a 2-aminopyrimidine derivative in the MAPK and PI3K/AKT pathways.

Protocol:

  • Protein Extraction:

    • Culture and treat cells in 6-well plates or 10 cm dishes.

    • After treatment, wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifuging at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Gel Electrophoresis:

    • Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes at 95°C.[10]

    • Load the samples onto an SDS-PAGE gel and run the electrophoresis until adequate separation is achieved. Include a pre-stained molecular weight marker.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[17]

    • Incubate the membrane with the primary antibody (e.g., anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT, or anti-GAPDH as a loading control) diluted in blocking buffer, typically overnight at 4°C with gentle shaking.[17]

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Scientist's Note: To probe for multiple proteins (e.g., a phospho-protein and its total form), the membrane can be stripped and re-probed. Alternatively, run duplicate gels.

Data Analysis: Analyze the band intensities using densitometry software. For signaling proteins, the key is to compare the ratio of the phosphorylated protein to the total protein across different treatment conditions. A decrease in this ratio indicates pathway inhibition.

References

  • Vertex AI Search. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC.
  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
  • Thermo Fisher Scientific. (n.d.). BestProtocols: Annexin V Staining Protocol for Flow Cytometry.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Bio-protocol. (n.d.). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers.
  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry.
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  • Medium. (2023). Western Blotting for Cancer Research.
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  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • Cell Signaling Technology. (n.d.). Western Blotting Protocol.
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  • NIH. (2013). Cell Viability Assays - Assay Guidance Manual.
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  • PMC. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines.
  • YouTube. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview.
  • Benchchem. (n.d.). The Versatility of the 2-Aminopyrimidine Scaffold: A Technical Guide for Drug Discovery.
  • Benchchem. (n.d.). Application Notes and Protocols for Assessing the In Vitro Anticancer Activity of 1,3-Selenazoles.
  • PMC. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors.
  • PMC. (2023). Investigation of Anticancer Properties of Monoterpene-Aminopyrimidine Hybrids on A2780 Ovarian Cancer Cells.
  • Scilit. (n.d.). In vitro evaluation of clinical activity and toxicity of anticancer drugs.
  • PMC. (n.d.). 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors.
  • Bio-Rad. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research.
  • ResearchGate. (n.d.). 2-Aminopyrimidine derivatives as anticancer drugs.

Sources

Application Notes and Protocols: The 2-Amino-4-hydroxy-6-phenoxypyrimidine Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Scaffold and the Promise of the 6-Phenoxy Moiety

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs and serving as a "privileged scaffold" in drug discovery.[1] Its prevalence in nature as a key component of nucleobases (cytosine, thymine, and uracil) has made it an evolutionarily validated starting point for the design of molecules that can interact with a wide array of biological targets.[2] The 2-aminopyrimidine moiety, in particular, is a well-established pharmacophore known for its ability to form critical hydrogen bond interactions with the hinge region of protein kinases, leading to a multitude of kinase inhibitors in oncology and immunology.[1][3]

This document provides a detailed guide for researchers on the synthesis, derivatization, and biological evaluation of a specific, yet underexplored, pyrimidine scaffold: 2-Amino-4-hydroxy-6-phenoxypyrimidine . The introduction of a phenoxy group at the 6-position offers a unique vector for structural modification compared to the more common alkyl or amino substitutions at this position. This phenoxy moiety can be tailored to probe deeper into hydrophobic pockets of target proteins, modulate pharmacokinetic properties, and establish additional interactions, such as pi-stacking. The inherent presence of both hydrophilic (hydroxyl, amino) and lipophilic (aromatic ring) regions within this scaffold provides a balanced profile that can be advantageous for developing drug candidates with favorable absorption, distribution, metabolism, and excretion (ADME) properties.

These application notes will provide a robust framework for leveraging this scaffold in drug discovery campaigns, from initial synthesis to lead optimization.

I. Synthesis of the Core Scaffold and Key Intermediates

While a direct, one-pot synthesis for 2-amino-4-hydroxy-6-phenoxypyrimidine is not prominently described in the literature, a logical and efficient synthetic strategy can be devised based on established pyrimidine chemistry. The most versatile approach involves the synthesis of a key intermediate, 2-amino-4,6-dichloropyrimidine, followed by a nucleophilic aromatic substitution to introduce the phenoxy group.

Protocol 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine (Intermediate A)

This foundational step is a classic condensation reaction to form the pyrimidine ring.

  • Causality: The condensation of guanidine with a malonic ester is a fundamental and high-yielding method for the synthesis of 2-aminopyrimidin-4,6-diols.[4] Guanidine provides the N-C-N (amidine) core, while the malonic ester provides the C-C-C backbone. The use of a strong base like sodium methoxide or ethoxide is crucial to deprotonate the active methylene group of the malonate, initiating the cyclization.[4][5]

  • Step-by-Step Protocol:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium metal (2 eq.) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.

    • To the sodium ethoxide solution, add diethyl malonate (1 eq.) dropwise at room temperature.

    • Add guanidine hydrochloride (1 eq.) to the reaction mixture.

    • Heat the mixture to reflux for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

    • Acidify the mixture with a dilute acid (e.g., 1M HCl or acetic acid) to a pH of ~6-7 to precipitate the product.

    • Filter the resulting white precipitate, wash with cold water and then with cold ethanol.

    • Dry the product under vacuum to yield 2-amino-4,6-dihydroxypyrimidine (Intermediate A).

Protocol 2: Synthesis of 2-Amino-4,6-dichloropyrimidine (Intermediate B)

This intermediate is a highly versatile precursor for introducing various substituents at the 4 and 6 positions.

  • Causality: The conversion of the dihydroxy groups to chloro groups is achieved using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[4] This reaction proceeds via the formation of a phosphoryl chloride ester intermediate, which is then displaced by a chloride ion. The use of a tertiary amine base like N,N-diethylaniline is often employed to neutralize the HCl generated during the reaction and to drive the reaction to completion.

  • Step-by-Step Protocol:

    • In a fume hood, carefully add 2-amino-4,6-dihydroxypyrimidine (Intermediate A, 1 eq.) to an excess of phosphorus oxychloride (POCl₃, 5-10 eq.).

    • Add N,N-diethylaniline (1-1.2 eq.) dropwise to the mixture while stirring.

    • Heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

    • Neutralize the acidic solution with a suitable base (e.g., solid sodium bicarbonate or a concentrated NaOH solution) until the pH is neutral to slightly basic.

    • The product will precipitate out of the solution. Filter the solid, wash thoroughly with water, and dry under vacuum to obtain 2-amino-4,6-dichloropyrimidine (Intermediate B).

Protocol 3: Synthesis of 2-Amino-4-chloro-6-phenoxypyrimidine (Intermediate C) and 2-Amino-4-hydroxy-6-phenoxypyrimidine (Target Scaffold)

This final step involves a nucleophilic aromatic substitution (SNAr) reaction.

  • Causality: The chlorine atoms on the electron-deficient pyrimidine ring are susceptible to displacement by nucleophiles. By controlling the stoichiometry and reaction conditions, it is possible to achieve a monosubstitution. Reacting 2-amino-4,6-dichloropyrimidine with one equivalent of sodium phenoxide will preferentially yield the monosubstituted product. The subsequent hydrolysis of the remaining chloro group to a hydroxyl group can be achieved under basic conditions.

  • Step-by-Step Protocol:

    • Preparation of Sodium Phenoxide: In a separate flask, dissolve phenol (1 eq.) in a suitable aprotic polar solvent like DMF or DMSO. Add sodium hydride (NaH, 1 eq.) portion-wise at 0°C and stir until the evolution of hydrogen gas ceases.

    • SNAr Reaction: To a solution of 2-amino-4,6-dichloropyrimidine (Intermediate B, 1 eq.) in DMF, add the freshly prepared sodium phenoxide solution dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the formation of the monosubstituted product (Intermediate C) by TLC.

    • Hydrolysis: Once the formation of Intermediate C is complete, add an aqueous solution of sodium hydroxide (2-3 eq.) to the reaction mixture.

    • Heat the mixture to 80-100°C for 4-6 hours to facilitate the hydrolysis of the remaining chloro group.

    • Work-up and Purification: Cool the reaction mixture, pour it into water, and acidify with a dilute acid to precipitate the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the final product, 2-amino-4-hydroxy-6-phenoxypyrimidine.

Synthetic_Pathway Guanidine Guanidine + Diethyl Malonate IntermediateA Intermediate A (2-Amino-4,6-dihydroxypyrimidine) Guanidine->IntermediateA NaOEt, EtOH Reflux IntermediateB Intermediate B (2-Amino-4,6-dichloropyrimidine) IntermediateA->IntermediateB POCl3, N,N-diethylaniline Reflux IntermediateC Intermediate C (2-Amino-4-chloro-6-phenoxypyrimidine) IntermediateB->IntermediateC Phenol, NaH, DMF Room Temp. Target Target Scaffold (2-Amino-4-hydroxy-6-phenoxypyrimidine) IntermediateC->Target NaOH(aq) Heat

Caption: Proposed synthetic pathway for 2-amino-4-hydroxy-6-phenoxypyrimidine.

II. Derivatization Strategies for Library Development

The 2-amino-4-hydroxy-6-phenoxypyrimidine scaffold offers multiple points for diversification to explore structure-activity relationships (SAR). The primary handles for modification are the 2-amino group and the 6-phenoxy ring.

Protocol 4: Modification of the 2-Amino Group
  • Causality: The 2-amino group can be acylated, sulfonated, or used in reductive amination to introduce a variety of substituents. These modifications can probe interactions with different regions of a target's binding site. For instance, acylation can introduce additional hydrogen bond acceptors, while sulfonamides can occupy different spatial arrangements.

  • Step-by-Step Protocol (Acylation Example):

    • Suspend the 2-amino-4-hydroxy-6-phenoxypyrimidine scaffold (1 eq.) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2 eq.).

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add the desired acyl chloride or anhydride (1.1 eq.).

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction by TLC. Upon completion, quench the reaction with water.

    • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 5: Modification of the 6-Phenoxy Ring
  • Causality: A diverse library can be generated by starting with substituted phenols in Protocol 3. This allows for the exploration of electronic and steric effects on biological activity. For example, introducing electron-withdrawing groups (e.g., -CF₃, -CN) or electron-donating groups (e.g., -OCH₃, -CH₃) on the phenyl ring can modulate the electronics of the entire scaffold and probe specific interactions within a binding pocket.[6]

  • Step-by-Step Protocol:

    • Follow Protocol 3, but in step 1, use a substituted phenol (e.g., 4-fluorophenol, 3-methoxyphenol, 4-cyanophenol) instead of phenol.

    • The reaction conditions may need slight optimization (temperature, reaction time) depending on the reactivity of the substituted phenol. Electron-poor phenols are generally more reactive in this SNAr reaction.

SAR_Workflow Scaffold Core Scaffold R1_Mod R1 Modification (2-Amino Group) Scaffold->R1_Mod R2_Mod R2 Modification (6-Phenoxy Ring) Scaffold->R2_Mod Library Diverse Chemical Library R1_Mod->Library R2_Mod->Library Screening Biological Screening (e.g., Kinase Assay) Library->Screening SAR SAR Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: General workflow for SAR studies using the scaffold.

III. Biological Evaluation: Application Notes and Protocols

Given the prevalence of the 2-aminopyrimidine scaffold in kinase inhibitors and anticancer agents, initial biological screening should focus on these areas.[1][3][7]

Application Note: Kinase Inhibition

The 2-aminopyrimidine core is a classic "hinge-binder" in protein kinases. The N1 and the exocyclic 2-amino group can form two or three hydrogen bonds with the backbone of the kinase hinge region. The 6-phenoxy group can extend into the hydrophobic pocket often occupied by the adenine ring of ATP, and substituents on this ring can be used to achieve selectivity for specific kinases.[8] A primary screening panel should include a diverse set of kinases, such as tyrosine kinases (e.g., VEGFR, EGFR) and serine/threonine kinases (e.g., Aurora, PIM-1, JAK).[9][10][11]

Protocol 6: In Vitro Kinase Inhibition Assay (Generic)
  • Causality: This protocol measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is typically quantified by measuring the depletion of ATP or the formation of ADP, often using a luminescence-based assay.

  • Step-by-Step Protocol:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • In a 96-well or 384-well plate, add the kinase buffer, the specific kinase enzyme, and the corresponding substrate.

    • Add the test compound at various concentrations (typically a serial dilution). Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

    • Initiate the kinase reaction by adding an ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent (e.g., ADP-Glo™ Kinase Assay reagent).

    • Incubate to allow the detection signal to develop.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Table 1: Representative Kinase Targets for Initial Screening

Kinase FamilyExample TargetTherapeutic AreaRationale for Screening
Tyrosine KinaseVEGFR-2OncologyAngiogenesis inhibition[12]
Tyrosine KinaseJAK2Inflammation, OncologyMyeloproliferative neoplasms, autoimmune diseases[9]
Ser/Thr KinaseAurora A/BOncologyMitotic progression[10]
Ser/Thr KinasePIM-1OncologyCell survival and proliferation[11]
Application Note: Antiproliferative Activity

Derivatives of the 2-aminopyrimidine scaffold have shown potent antiproliferative activity against various cancer cell lines.[13][14] An initial screen against a panel of cancer cell lines (e.g., breast, lung, colon) is a logical step to identify potential anticancer agents.

Protocol 7: Antiproliferative Assay (MTT Assay)
  • Causality: The MTT assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the color is directly proportional to the number of viable cells.

  • Step-by-Step Protocol:

    • Seed cancer cells in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[15]

    • The next day, treat the cells with serial dilutions of the test compounds. Include a positive control (e.g., doxorubicin) and a negative control (DMSO vehicle).

    • Incubate the plates for 48-72 hours.

    • Add MTT reagent to each well and incubate for another 2-4 hours, allowing the formazan crystals to form.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) value.

Signaling_Pathway cluster_0 MAPK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Angiogenesis TF->Proliferation Inhibitor 2-Amino-4-hydroxy-6- phenoxypyrimidine Derivative Inhibitor->RTK

Caption: Potential targeting of the MAPK pathway by a kinase-inhibiting derivative.

IV. Conclusion and Future Directions

The 2-amino-4-hydroxy-6-phenoxypyrimidine scaffold represents a promising starting point for the development of novel therapeutics, particularly in the areas of oncology and inflammation. Its synthetic tractability allows for the creation of diverse chemical libraries through modifications at the 2-amino and 6-phenoxy positions. The protocols outlined in this guide provide a comprehensive framework for synthesizing the core scaffold, developing a library of derivatives, and evaluating their biological activity in relevant assays. Future work should focus on screening these compounds against a broad panel of kinases to identify potent and selective inhibitors, followed by lead optimization to improve their pharmacological properties.

V. References

  • Molecules. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. Retrieved from [Link]

  • PubMed. (2022). Design, Synthesis, and Biological Evaluation of Macrocyclic 2-Amino-4-phenylaminopyrimidine Derivatives as Potent JAK2 Inhibitors. Retrieved from [Link]

  • ACS Omega. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Publications. Retrieved from [Link]

  • Google Patents. (n.d.). CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine. Retrieved from

  • ResearchGate. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Retrieved from [Link]

  • ACS Publications. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Retrieved from [Link]

  • YouTube. (2023). Synthesis of Pyrimidine and Its Derivatives. Retrieved from [Link]

  • ResearchGate. (2008). Derivatives of 4-Amino-6-hydroxy-2-mercaptopyrimidine as Novel, Potent, and Selective A 3 Adenosine Receptor Antagonists. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. Retrieved from [Link]

  • PubMed. (2012). 2-Aminopyrimidine based 4-aminoquinoline anti-plasmodial agents. Synthesis, biological activity, structure-activity relationship and mode of action studies. Retrieved from [Link]

  • ResearchGate. (2021). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. Retrieved from [Link]

  • Preprints.org. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Retrieved from [Link]

  • PubMed. (2012). Discovery and biological evaluation of novel 4-amino-2-phenylpyrimidine derivatives as potent and orally active GPR119 agonists. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. Retrieved from [Link]

  • Impact Factor. (n.d.). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Retrieved from [Link]

  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved from [Link]

  • PubMed. (2024). Design, synthesis, and antiproliferative evaluation of dihydropyrimidinone-pyrazole derivatives as potential SHP2 inhibitors via in silico target prediction. Retrieved from [Link]

  • PubMed. (1989). Synthesis and fungitoxicity of some pyrimidine derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Retrieved from [Link]

  • RSC Publishing. (2023). Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. Retrieved from [Link]

  • National Institutes of Health. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. Retrieved from [Link]

  • PubMed. (2008). Derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine as novel, potent, and selective A3 adenosine receptor antagonists. Retrieved from [Link]

  • PubMed. (2023). Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. Retrieved from [Link]

  • CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Retrieved from [Link]

  • PubMed Central. (n.d.). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Retrieved from [Link]

  • RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Retrieved from [Link]

  • Medico Research Chronicles. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Retrieved from [Link]

  • MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting unexpected side reactions in 2-Amino-4-hydroxy-6-phenoxypyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Amino-4-hydroxy-6-phenoxypyrimidine

Welcome to the technical support guide for the synthesis of 2-Amino-4-hydroxy-6-phenoxypyrimidine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. As a key intermediate in the development of various therapeutic agents, achieving a clean, high-yield synthesis is paramount.

This guide moves beyond simple procedural outlines to address the nuanced challenges and unexpected side reactions that can arise during synthesis. We will explore the causality behind these issues and provide field-proven, validated solutions to help you optimize your experimental outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, which typically involves the cyclocondensation of a phenoxy-substituted β-ketoester (e.g., ethyl 4-phenoxyacetoacetate) with guanidine.

Question 1: Why is my yield of 2-Amino-4-hydroxy-6-phenoxypyrimidine unexpectedly low?

Low yields are a frequent issue in pyrimidine synthesis and can often be traced back to suboptimal reaction conditions or reactant purity.[1] The primary reaction is a base-catalyzed cyclocondensation. If the conditions are not finely tuned, equilibrium issues and side reactions can dominate, suppressing the formation of the desired product.

Core Causalities & Solutions:

  • Inefficient Base-Catalyzed Cyclization: The choice and stoichiometry of the base are critical.[2] The base must be strong enough to deprotonate the guanidine and/or the β-ketoester, but not so harsh as to promote side reactions.

    • Troubleshooting Protocol:

      • Switch the Base: If using a weaker base like potassium carbonate (K₂CO₃) resulted in low conversion, consider a stronger base like sodium ethoxide (NaOEt) or sodium methoxide (NaOMe) in their respective alcohol solvents.

      • Ensure Anhydrous Conditions: Moisture can hydrolyze the ester starting material and consume the base, hindering the reaction.[2] Ensure all glassware is oven-dried, and use anhydrous solvents.

      • Optimize Stoichiometry: While a 1:1 molar ratio of the ketoester to guanidine is theoretical, in practice, using a slight excess of guanidine (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion.

  • Reversible Reaction & Unfavorable Equilibrium: The cyclization and subsequent dehydration steps can be reversible.[1] The water generated during the reaction can shift the equilibrium back towards the starting materials.

    • Troubleshooting Protocol:

      • Increase Temperature: Gradually increase the reflux temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure the product is not decomposing at higher temperatures.

      • Azeotropic Removal of Water: If scaling up, consider using a solvent like toluene with a Dean-Stark apparatus to remove water as it forms, thereby driving the reaction forward.

Troubleshooting Workflow for Low Yields

G start Low Yield Observed check_base Evaluate Base System start->check_base check_conditions Assess Reaction Conditions check_base->check_conditions Strong base used use_stronger_base Switch to Stronger Base (e.g., NaOEt in EtOH) check_base->use_stronger_base Weak base used check_purity Verify Starting Material Purity check_conditions->check_purity Conditions optimal ensure_anhydrous Implement Anhydrous Technique (Oven-dried glassware, dry solvents) check_conditions->ensure_anhydrous Moisture suspected increase_temp Increase Reflux Temperature (Monitor by TLC) check_conditions->increase_temp Incomplete conversion purify_sm Re-purify Starting Materials (Distillation/Recrystallization) check_purity->purify_sm Impurities detected end Yield Optimized use_stronger_base->end ensure_anhydrous->end increase_temp->end purify_sm->end

Caption: Troubleshooting decision tree for low yield optimization.

Question 2: My TLC and LC-MS show a major byproduct. What is it and how can I prevent it?

The formation of significant byproducts is a clear indicator of non-selective reaction conditions. In pyrimidine synthesis from β-dicarbonyl compounds, a common side reaction is the self-condensation of the ketoester starting material.[1]

Plausible Side Reaction: Self-Condensation of Ethyl 4-phenoxyacetoacetate

Under basic conditions, the ethyl 4-phenoxyacetoacetate can undergo self-condensation (e.g., a Claisen-type reaction) to form a dimeric β-keto ester or other related species. This process competes directly with the desired reaction with guanidine.

Mechanism & Prevention:

  • Causality: This side reaction is favored by high local concentrations of the deprotonated ketoester and slow reaction with the nucleophile (guanidine). If the base is added too quickly or the temperature is too high initially, self-condensation can outpace the desired cyclization.

  • Preventative Protocol:

    • Control Reagent Addition: Instead of adding the base to the mixture of starting materials, try a "reverse addition." Prepare a solution of the base (e.g., sodium ethoxide in ethanol) and add a solution of the guanidine and ethyl 4-phenoxyacetoacetate to it slowly at a controlled temperature (e.g., 0-10 °C). This ensures guanidine is always present to react with the activated ketoester.

    • Temperature Management: Maintain a lower temperature during the initial phase of the reaction to favor the desired nucleophilic attack over self-condensation. After the initial addition, the temperature can be slowly raised to reflux to facilitate the final cyclization and dehydration steps.[2]

Sources

Technical Support Center: Optimization of Phenoxypyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of phenoxypyrimidines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important chemical scaffold. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions, troubleshoot issues, and achieve higher yields and purity.

Introduction: The Synthetic Landscape

Phenoxypyrimidines are a cornerstone scaffold in medicinal chemistry, found in numerous therapeutic agents. Their synthesis is typically achieved via two primary pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. The choice between these methods is dictated by the electronic properties of the pyrimidine ring and the desired substrate scope. This guide is structured to address the unique challenges of each approach.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing phenoxypyrimidines?

The two most prevalent and robust methods are:

  • Nucleophilic Aromatic Substitution (SNAr): This is often the method of first choice when the pyrimidine ring is "activated" by electron-withdrawing groups (EWGs). It involves the direct displacement of a leaving group (e.g., a halide) on the pyrimidine ring by a phenoxide nucleophile. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[1][2]

  • Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig Amination): This method is indispensable when the pyrimidine ring is electron-rich or lacks strong activation. It uses a palladium catalyst with a suitable ligand to couple a phenol with a halo- or triflyloxy-pyrimidine. This approach offers a broader substrate scope but requires careful optimization of the catalytic system.[3][4]

Q2: How do I choose between the SNAr and a Palladium-catalyzed route?

The decision is primarily based on the electronics of your pyrimidine substrate.

  • Choose SNAr if: Your pyrimidine has a good leaving group (like -Cl, -F) and is substituted with at least one strong electron-withdrawing group (e.g., -NO₂, -CN, -SO₂R) positioned ortho or para to that leaving group.[5] This arrangement is critical for stabilizing the anionic Meisenheimer intermediate, which is the rate-determining step.[2]

  • Choose Palladium-Catalysis if: Your pyrimidine is electron-neutral or electron-rich, lacks activating groups, or if the SNAr reaction fails to proceed even under forcing conditions. Palladium catalysis is more versatile for substrates that are unreactive under SNAr conditions.[4]

Q3: My SNAr reaction is not working. What are the most common failure points?

The most common issues are insufficient activation of the pyrimidine ring, incorrect choice of base or solvent, and moisture. The pyrimidine ring needs to be sufficiently electron-poor to be attacked by the phenoxide.[1] The base must be strong enough to deprotonate the phenol without causing side reactions, and the solvent must be polar and aprotic to solvate the cation and facilitate the reaction.[6]

Q4: What are the key parameters to optimize in a Palladium-catalyzed C-O coupling reaction?

Success in Buchwald-Hartwig type reactions hinges on the careful selection of four components:

  • Palladium Precursor: Pd(OAc)₂, Pd₂(dba)₃ are common choices.

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are crucial for facilitating the catalytic cycle.

  • Base: A non-nucleophilic base is required, with Cs₂CO₃, K₃PO₄, and K₂CO₃ being frequently used.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard.

Troubleshooting Guide: From Low Yield to No Reaction

This section provides a structured approach to diagnosing and solving common experimental issues.

Part A: Nucleophilic Aromatic Substitution (SNAr) Reactions
Problem 1: Low or No Product Yield
Possible Cause Scientific Explanation & Causality Recommended Solution
Insufficient Ring Activation The SNAr mechanism relies on the stabilization of a negative charge in the Meisenheimer intermediate. If electron-withdrawing groups are absent or in the meta position, this intermediate is too high in energy to form, and the reaction stalls.[5]Verify that your pyrimidine substrate has strong electron-withdrawing groups ortho or para to the leaving group. If not, a palladium-catalyzed route is the more appropriate choice.
Incorrect Base Selection The base's primary role is to deprotonate the phenol to generate the active phenoxide nucleophile. If the base is too weak (pKa of conjugate acid is lower than the phenol's pKa), the phenoxide concentration will be too low. If it's excessively strong and hindered (e.g., t-BuOK), it can promote elimination or other side reactions.Use a base with a pKa that ensures complete deprotonation of the phenol. NaH or K₂CO₃ are excellent starting points. Cs₂CO₃ can sometimes offer better solubility and reactivity.[7]
Inappropriate Solvent Polar aprotic solvents (e.g., DMF, DMSO, NMP) are essential. They solvate the metal cation of the base (e.g., K⁺) without hydrogen bonding to the phenoxide, leaving the nucleophile "naked" and highly reactive. Protic solvents (e.g., ethanol, water) will solvate and deactivate the nucleophile.[6][8]Switch to a high-purity, anhydrous polar aprotic solvent like DMF or DMSO. Ensure the solvent is dry, as water can hydrolyze starting materials or consume the base.
Poor Leaving Group The reactivity order for leaving groups in SNAr is F > Cl > Br > I. This is counterintuitive compared to SN2 reactions. The rate-determining step is the initial nucleophilic attack, which is accelerated by the highly electronegative fluorine atom polarizing the C-F bond and making the carbon more electrophilic.[2]If your reaction is sluggish with a chloro-pyrimidine, and a fluoro-pyrimidine is available, it will likely react much faster.
Sub-optimal Temperature SNAr reactions often require thermal energy to overcome the activation barrier of disrupting aromaticity. Room temperature may be insufficient for less reactive substrates.Monitor the reaction by TLC or LC-MS. If no progress is observed, gradually increase the temperature in 20 °C increments (e.g., from RT to 50 °C, then 70 °C, etc.). Many reactions run well between 80-120 °C.
Visualizing the SNAr Troubleshooting Logic

SNAr_Troubleshooting Start Low/No S N Ar Yield CheckActivation Is Pyrimidine Ring Activated (Ortho/Para EWG)? Start->CheckActivation CheckBase Is Base Strong Enough? (e.g., NaH, K2CO3) CheckActivation->CheckBase Yes SwitchToPd Switch to Pd-Catalyzed Method CheckActivation->SwitchToPd No CheckSolvent Is Solvent Polar Aprotic? (DMF, DMSO) CheckBase->CheckSolvent Yes Success Reaction Optimized CheckBase->Success No, Correct Base CheckTemp Is Temperature Sufficient? CheckSolvent->CheckTemp Yes CheckSolvent->Success No, Correct Solvent CheckTemp->Success Yes, Reaction Proceeds CheckTemp->Success No, Increase Temp

Caption: Troubleshooting workflow for low-yield SNAr reactions.

Part B: Palladium-Catalyzed Cross-Coupling Reactions
Problem 2: Low or No Product Yield
Possible Cause Scientific Explanation & Causality Recommended Solution
Catalyst Deactivation The active Pd(0) species can be oxidized to inactive Pd(II) or form off-cycle aggregates. This is often caused by oxygen, moisture, or insufficient ligand protection. The ligand's role is to stabilize the Pd(0) center and facilitate the catalytic cycle.[9]Ensure the reaction is set up under an inert atmosphere (N₂ or Ar). Use degassed solvents. Consider using a pre-catalyst that is more air-stable. Screen a panel of ligands; bulky, electron-rich ligands like XPhos or SPhos often prevent catalyst aggregation.
Incorrect Ligand Choice The ligand dictates the geometry and electron density at the palladium center, directly impacting the rates of oxidative addition and reductive elimination. A ligand that is too small or not electron-donating enough may fail to promote the reaction.For C-O coupling, bulky biarylphosphine ligands are generally preferred. A standard ligand screen is highly recommended. See the table below for starting points.
Inappropriate Base The base's role is more complex than in SNAr. It is involved in the deprotonation of the phenol but also influences the catalyst's state. A base that is too strong can degrade the ligand or starting materials. A base that is too weak or insoluble may not be effective.Cs₂CO₃ is often the best choice for C-O couplings due to its high solubility in organic solvents and its ability to facilitate reductive elimination. K₃PO₄ is a good alternative.
Competitive Side Reactions For bromo- or iodo-pyrimidines, reductive dehalogenation (replacement of the halide with hydrogen) can be a significant side reaction, especially at high temperatures or with certain catalyst/ligand combinations.Lower the reaction temperature. Screen different ligands, as some are more prone to promoting this pathway. Ensure a pure source of palladium, as impurities can sometimes catalyze dehalogenation.
Table 1: Common Catalytic Systems for C-O Cross-Coupling
Palladium PrecursorRecommended LigandCommon BaseTypical Solvent
Pd₂(dba)₃XPhosCs₂CO₃Toluene
Pd(OAc)₂RuPhosK₃PO₄Dioxane
PdCl₂(dppf)(Self-ligated)K₂CO₃THF

Standard Operating Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions on a small scale first to optimize conditions.

Protocol 1: General Procedure for SNAr Synthesis
  • Preparation: To an oven-dried flask under an inert atmosphere (N₂), add the phenol (1.1 equivalents) and anhydrous DMF (approx. 0.2 M concentration relative to the limiting reagent).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium phenoxide should be observed.

  • Addition: Add the halo-pyrimidine (1.0 equivalent) as a solid or as a solution in a small amount of anhydrous DMF.

  • Heating & Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80 °C). Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: Cool the reaction to room temperature. Carefully quench by slowly adding saturated aqueous NH₄Cl solution. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Palladium-Catalyzed Synthesis
  • Preparation: To an oven-dried Schlenk flask, add the halo-pyrimidine (1.0 equivalent), phenol (1.2 equivalents), base (e.g., Cs₂CO₃, 2.0 equivalents), palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and ligand (e.g., XPhos, 4 mol%).

  • Inerting: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, approx. 0.1 M) via syringe.

  • Heating & Monitoring: Heat the reaction mixture to the desired temperature (e.g., 100 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography.

Key Mechanistic Visualizations

Understanding the underlying mechanisms is key to rational optimization.

Mechanism 1: Nucleophilic Aromatic Substitution (SNAr)

Caption: The two-step addition-elimination mechanism of SNAr.

Mechanism 2: Buchwald-Hartwig C-O Coupling Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 LₙPd(0) Active Catalyst OxAdd Oxidative Addition LₙPd(II)(Ar)(X) Pd0->OxAdd + Ar-X RedElim Reductive Elimination LₙPd(0) + Ar-O-Ar' BaseCoord Base Coordination /Ligand Exchange LₙPd(II)(Ar)(OAr') OxAdd->BaseCoord + Ar'-OH, Base BaseCoord->RedElim RedElim->Pd0 Product Release

Caption: Simplified catalytic cycle for Buchwald-Hartwig C-O cross-coupling.

References

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • Request PDF. (2025). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Model reaction for the synthesis of phenoxypyrimidine. Retrieved from [Link]

  • RSC Publishing. (n.d.). Effect of the nature of the nucleophile and solvent on an SNAr reaction. Retrieved from [Link]

  • WordPress. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Nature of the nucleophile and solvent effect on a SNAr reaction. Retrieved from [Link]

  • Sokoli, L., et al. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules, 27(22), 7808. Available from: [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • RSC Publishing. (n.d.). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Organic Chemistry Frontiers. (n.d.). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Challenges of Purifying Polar Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges in the purification of polar pyrimidine derivatives. This guide is structured to provide practical, in-depth solutions to common issues, moving beyond simple procedural steps to explain the underlying scientific principles that govern successful purification. Our goal is to empower you with the expertise to not only troubleshoot current problems but also to proactively design robust purification strategies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions our application scientists receive regarding the purification of polar pyrimidine derivatives.

Q1: What are the fundamental challenges in purifying polar pyrimidine derivatives?

The primary difficulties arise from their inherent high polarity.[1] This characteristic leads to several downstream issues:

  • Poor Retention in Reversed-Phase Chromatography (RPC): Polar analytes have a low affinity for non-polar stationary phases, often resulting in co-elution with the solvent front.[1][2]

  • Peak Tailing in HPLC: The presence of multiple hydrogen bond donors and acceptors in the pyrimidine structure can lead to strong interactions with residual silanols on silica-based columns, causing asymmetrical peak shapes.[1][3]

  • Difficulties in Crystallization: High solubility in polar solvents, which are often the reaction or mobile phase solvents, makes it challenging to achieve the supersaturation required for crystallization.[1]

  • Compound Instability: Some pyrimidine derivatives can be sensitive to the pH or the stationary phase, leading to degradation during the purification process.[4]

Q2: Which chromatographic techniques are most effective for purifying these compounds?

The choice of technique is highly dependent on the specific properties of your pyrimidine derivative. Here is a comparative overview:

Purification TechniquePrincipleBest Suited ForKey Considerations
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning of polar analytes between a polar stationary phase and a less polar mobile phase with a high organic content.[5][6]Highly polar and hydrophilic pyrimidine derivatives.[1][5]Requires careful mobile phase preparation and column equilibration.
Reversed-Phase Chromatography (RPC) Partitioning based on hydrophobicity between a non-polar stationary phase and a polar mobile phase.[7][8]Moderately polar pyrimidine derivatives or when derivatization is employed to increase hydrophobicity.Often requires optimization with polar-endcapped columns or ion-pairing agents to improve retention.[1]
Ion-Exchange Chromatography (IEC) Separation based on the net charge of the analyte, which interacts with a charged stationary phase.[9]Ionizable pyrimidine derivatives (acids or bases).[1][10]Mobile phase pH and ionic strength are critical parameters for controlling retention and elution.[11]
Mixed-Mode Chromatography (MMC) Combines multiple separation mechanisms (e.g., RPC and IEC) in a single column.[12][13][14][15]Complex mixtures containing pyrimidine derivatives with varying polarities and charges.[1][14]Method development can be more complex due to the multiple interaction modes.
Supercritical Fluid Chromatography (SFC) Utilizes a supercritical fluid (typically CO2) as the primary mobile phase.[16][17][18]A greener alternative to normal-phase chromatography for a range of polarities.[19]Requires specialized instrumentation.

Q3: When should I consider recrystallization for purification?

Recrystallization is a powerful and cost-effective technique, particularly for large-scale purification of solid compounds where high purity is paramount.[1] The key is to identify a suitable solvent or solvent system in which your pyrimidine derivative exhibits high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain soluble.[1][20][21][22][23]

Section 2: Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the purification of polar pyrimidine derivatives.

Chromatographic Issues
Problem Potential Cause(s) Suggested Solution(s)
Poor Retention in RPC The analyte is too polar for the stationary phase. The mobile phase is too strong (high organic content).- Use a polar-embedded or polar-endcapped C18 column.[1] - Decrease the organic modifier concentration in the mobile phase.[1] - Consider switching to HILIC.[1][2] - For ionizable compounds, adjust the mobile phase pH to suppress ionization and increase hydrophobicity.[1]
Peak Tailing Secondary interactions between the analyte and the stationary phase (e.g., silanol interactions). Column overload. Inappropriate mobile phase pH.- Use a base-deactivated or end-capped column. - Add a small amount of a competitive base (e.g., triethylamine) or acid (e.g., trifluoroacetic acid) to the mobile phase to mask active sites. - Reduce the sample load on the column. - Optimize the mobile phase pH.
Split Peaks Partially blocked column frit. Column void. Sample solvent is incompatible with the mobile phase. Co-eluting impurity.- Reverse and flush the column according to the manufacturer's instructions.[1] - If a void is present, the column may need to be replaced.[1] - Ensure the sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase.[1] - Optimize the separation method to resolve the impurity.[1]
Compound Decomposition The compound is unstable on the silica gel stationary phase.- Test compound stability on a TLC plate first.[4] - Consider using a less acidic stationary phase like alumina or a deactivated silica gel.[2][4] - If the compound is basic, consider using an amino-propyl bonded phase.[3]
Recrystallization Issues
Problem Potential Cause(s) Suggested Solution(s)
No Crystals Form The compound is too soluble in the chosen solvent. The solution is not sufficiently concentrated.- Try a less polar solvent or a solvent mixture. - Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. - Add a seed crystal of the pure compound.
Oiling Out The boiling point of the solvent is higher than the melting point of the compound. The compound is too impure.- Lower the temperature of the solution before cooling. - Try a lower-boiling point solvent. - Perform a preliminary purification step (e.g., column chromatography) to remove significant impurities.
Poor Recovery Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the compound.[23] - Cool the solution in an ice bath to maximize crystal formation.[1] - Ensure the filtration apparatus is pre-heated to prevent premature crystallization.

Section 3: Experimental Protocols & Workflows

Workflow for Method Selection

The following diagram illustrates a logical workflow for selecting an appropriate purification strategy for a novel polar pyrimidine derivative.

Purification_Workflow start Start: Crude Polar Pyrimidine Derivative solubility_test Assess Solubility & Polarity (TLC, HPLC screen) start->solubility_test is_ionizable Is the compound ionizable? solubility_test->is_ionizable is_solid Is the compound a solid? is_ionizable->is_solid No iec Ion-Exchange Chromatography (IEC) is_ionizable->iec  Yes rpc Reversed-Phase Chromatography (RPC) - Polar-endcapped column - Ion-pairing agent is_solid->rpc No recrystallization Recrystallization is_solid->recrystallization  Yes hilic Hydrophilic Interaction Chromatography (HILIC) rpc->hilic Poor Retention end Pure Compound rpc->end sfc Supercritical Fluid Chromatography (SFC) hilic->sfc hilic->end mmc Mixed-Mode Chromatography (MMC) iec->mmc mmc->end recrystallization->end sfc->end

Caption: Decision workflow for purification method selection.

Step-by-Step Protocol: HILIC for Highly Polar Pyrimidine Derivatives

This protocol provides a starting point for developing a HILIC method.

  • Column Selection: Begin with a column containing a polar stationary phase such as bare silica, diol, or an amide-bonded phase.

  • Mobile Phase Preparation:

    • Organic Solvent (A): Acetonitrile is the most common choice.[5]

    • Aqueous Solvent (B): Prepare an aqueous buffer (e.g., 10 mM ammonium formate or ammonium acetate) and adjust the pH to a value where the analyte is in a single ionic form, if applicable.

  • Initial Gradient Conditions:

    • Start with a high percentage of organic solvent (e.g., 95% A) to ensure retention of the polar analyte.

    • Run a linear gradient to a lower percentage of organic solvent (e.g., 50% A) over 10-15 minutes.

    • Hold at the final conditions for a few minutes before returning to the initial conditions.

  • Column Equilibration: It is crucial to equilibrate the column with the initial mobile phase for an extended period (e.g., 15-30 column volumes) before the first injection to ensure a stable water layer on the stationary phase and reproducible retention times.

  • Sample Preparation: Dissolve the sample in the initial mobile phase or a solvent with a similar or weaker elution strength to avoid peak distortion.

  • Optimization:

    • Retention: To increase retention, increase the proportion of acetonitrile in the mobile phase.[5]

    • Selectivity: Adjust the buffer concentration, pH, or column temperature.[24]

Step-by-Step Protocol: Recrystallization

This protocol outlines the general steps for purifying a solid polar pyrimidine derivative.[22][23]

  • Solvent Selection:

    • Place a small amount of the crude solid in several test tubes.

    • Add a few drops of different solvents to each tube.

    • A suitable solvent will not dissolve the compound at room temperature but will dissolve it when heated.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent.[23]

  • Decolorization (if necessary):

    • If the solution is colored, add a small amount of activated charcoal to the hot solution and swirl.

    • Perform a hot gravity filtration to remove the charcoal.[1]

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.[1]

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[1]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.[1]

Section 4: Advanced and Alternative Purification Strategies

Mixed-Mode Chromatography (MMC)

For complex samples containing pyrimidine derivatives with a range of polarities and charge states, MMC offers a powerful solution by providing multiple modes of interaction (e.g., reversed-phase and ion-exchange) on a single column.[14][15] This can simplify method development by eliminating the need for column switching or ion-pairing reagents.[14] The retention can be finely tuned by adjusting mobile phase parameters such as pH, ionic strength, and organic solvent content.

Supercritical Fluid Chromatography (SFC)

SFC is an attractive alternative to normal-phase chromatography, using supercritical CO2 as the primary mobile phase component.[16] It is a "green" technology that reduces organic solvent consumption.[19] SFC can provide unique selectivity for polar compounds and is often faster than traditional HPLC methods.[17]

References

  • National Testing Agency. (n.d.). Syllabus for Chemistry (SCQP08). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2018). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?. Retrieved from [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]

  • Lemasson, E., Bertin, S., Hennig, P., Lesellier, E., & West, C. (n.d.). Mixed-Mode Chromatography—A Review. LCGC International. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Chromatography Today. (n.d.). How Good is SFC for Polar Analytes?. Retrieved from [Link]

  • González-Ruiz, V., Giraud, D., Olesti, E., et al. (2019). Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation and Purification of Nucleotides, Nucleosides, Purine and Pyrimidine Bases by Ion Exchange. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • MDPI. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. Retrieved from [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Waters. (n.d.). Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Retrieved from [Link]

  • PubMed. (n.d.). Separation of purine and pyrimidine bases by ion chromatography with direct conductivity detection. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. Retrieved from [Link]

  • Chromatography Online. (n.d.). Evolution of Mixed-Mode Chromatography. Retrieved from [Link]

  • Web.mnstate.edu. (n.d.). Recrystallization. Retrieved from [Link]

  • ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Retrieved from [Link]

  • Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. Retrieved from [Link]

  • Journal of Cell Biology. (2012). Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Can you Purify Natural Products with SFC?. Retrieved from [Link]

  • Simon Fraser University. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • PubMed. (1988). Reversed-phase high-performance liquid chromatography of pyrimidine bases and nucleosides. Application of solvophobic theory. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • YouTube. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). SiELC Mixed Mode Columns. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. Retrieved from [Link]

  • Agilent. (n.d.). SUPERCRITICAL FLUID CHROMATOGRAPHY. Retrieved from [Link]

  • Bio-Rad. (n.d.). Introduction to Ion Exchange Chromatography. Retrieved from [Link]

  • Biotage. (n.d.). Reversed-Phase Flash Purification. Retrieved from [Link]

  • SpringerLink. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from [Link]

  • LCGC International. (2019). Hydrophilic Interaction Liquid Chromatography: An Update. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 7.10: Reverse Phase Chromatography. Retrieved from [Link]

  • PubMed. (n.d.). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. Retrieved from [Link]

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Overcoming poor solubility of 2-Amino-4-hydroxy-6-phenoxypyrimidine in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Amino-4-hydroxy-6-phenoxypyrimidine

Welcome to the technical support guide for 2-Amino-4-hydroxy-6-phenoxypyrimidine. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in biological assays. Our goal is to equip you with the knowledge to not just solve solubility issues, but to understand the underlying chemical principles, ensuring the integrity and reproducibility of your experimental data.

Frequently Asked Questions (FAQs) & Troubleshooting

Poor aqueous solubility is a common hurdle in drug discovery and can significantly impact data quality, leading to underestimated potency and unreliable structure-activity relationships (SAR).[1] 2-Amino-4-hydroxy-6-phenoxypyrimidine, with its combination of polar functional groups and a hydrophobic phenoxy moiety, presents a classic solubility challenge. This section addresses the most common issues you may face.

Q1: My initial stock solution of 2-Amino-4-hydroxy-6-phenoxypyrimidine won't dissolve. What should I do?

This is a critical first step. An incompletely dissolved stock solution will invalidate all subsequent experimental results.

Answer:

Your primary solvent of choice for creating a high-concentration stock should be 100% Dimethyl Sulfoxide (DMSO).[2] Most cell lines can tolerate a final DMSO concentration up to 0.5% without significant cytotoxicity, though this should always be validated for your specific cell type.[3][4] Some robust cell lines may tolerate up to 1%, but concentrations of 0.1% or lower are generally considered safe.[3][5][6]

If you still observe particulate matter:

  • Gentle Warming: Warm the solution to 37°C for 10-15 minutes. This can increase the dissolution rate. Avoid aggressive heating, which could degrade the compound.

  • Sonication: Use a bath sonicator for 5-10 minute intervals. The ultrasonic waves can help break apart compound aggregates and facilitate solvation.

  • Vortexing: Vigorous vortexing for 1-2 minutes can also aid dissolution.

If these steps fail, consider alternative organic solvents such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). However, be aware that these solvents may have higher toxicity in biological assays, so thorough vehicle controls are essential.

Q2: My compound is soluble in DMSO, but it precipitates when I dilute it into my aqueous assay buffer or cell media. How can I fix this?

This is the most common manifestation of poor solubility and is known as a lack of kinetic solubility . The compound is "shocked" out of the organic solvent and crashes out in the aqueous environment before it can be properly solvated.[7][8][9]

Answer:

The key is to manage the transition from a 100% organic environment to a >99% aqueous one. A systematic approach is required to identify the optimal conditions for your specific assay.

G start Compound Precipitates in Aqueous Media check_conc Is final assay concentration > 10 µM? start->check_conc lower_conc ACTION: Lower final concentration. Test a dose-response curve. check_conc->lower_conc Yes check_dmso Is final DMSO concentration < 0.5%? check_conc->check_dmso No success SOLVED: Compound is soluble. lower_conc->success increase_dmso ACTION: Increase final DMSO to 0.5-1%. (Validate with vehicle control) check_dmso->increase_dmso No serial_dilution Are you performing a 'single-shot' dilution? check_dmso->serial_dilution Yes increase_dmso->success intermediate_dilution ACTION: Use a serial or intermediate dilution step in media/buffer. serial_dilution->intermediate_dilution Yes advanced_methods CONSIDER: Advanced Solubilization (See Q4) serial_dilution->advanced_methods No intermediate_dilution->success

Caption: Troubleshooting workflow for compound precipitation.

Key Strategies:

  • Optimize Dilution Protocol: Instead of diluting your 10 mM DMSO stock directly into the final assay volume, perform an intermediate dilution step. For example, dilute the stock 1:10 in DMSO, then add this intermediate stock to the aqueous buffer while vortexing to ensure rapid mixing.

  • Increase Final DMSO Concentration: While keeping it below toxic levels (generally <0.5% for sensitive cells, up to 1% for robust ones), a slightly higher DMSO concentration can help maintain solubility.[3][4] Always run a parallel vehicle control with the same final DMSO concentration to ensure the solvent itself isn't causing an effect.[10]

  • Incorporate a Surfactant: Low concentrations (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween-80 or Pluronic F-68 in your final assay buffer can act as wetting agents, preventing the compound from aggregating and precipitating.[11][12][13][14]

Q3: Can I use pH modification to improve the solubility of 2-Amino-4-hydroxy-6-phenoxypyrimidine?

Answer:

Yes, this is a powerful technique for ionizable compounds.[11][15][16] The solubility of a compound is lowest at its isoelectric point and increases as it becomes charged. To assess this, we must estimate the pKa values of the ionizable groups in the molecule.

  • 2-Amino group: The amino group on the pyrimidine ring is basic. The pKa of 2-aminopyrimidine is approximately 3.45.[2][17] This means that at a pH below 3.45, this group will be protonated (positively charged), which should increase aqueous solubility.

  • 4-Hydroxy group: The hydroxyl group can act as a weak acid. The predicted acidic pKa for a similar structure is around 7.9.[18] At a pH above 7.9, this group will be deprotonated (negatively charged), which should also increase solubility.

pH Range2-Amino Group (pKa ≈ 3.45)4-Hydroxy Group (pKa ≈ 7.9)Net ChargeExpected Solubility
pH < 3.45 Positively Charged (-NH3+)Neutral (-OH)PositiveIncreased
pH 3.45 - 7.9 Neutral (-NH2)Neutral (-OH)NeutralLowest
pH > 7.9 Neutral (-NH2)Negatively Charged (-O-)NegativeIncreased

Practical Application: For most cell-based assays conducted at physiological pH (~7.4), the compound will be in its least soluble, neutral state. For biochemical or acellular assays, you have more flexibility. Try preparing your assay buffer at pH 8.0-8.5 to deprotonate the hydroxyl group. If your assay can tolerate it, a buffer at pH < 3.0 would also be effective. Always confirm that the pH shift does not affect your target protein or assay components.

Q4: I've tried everything above and still see precipitation. What advanced solubilization techniques can I use?

Answer:

When standard methods are insufficient, formulation excipients can be employed. The most common and effective for in vitro assays are cyclodextrins.

Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[19][20] They can encapsulate poorly soluble molecules, like 2-Amino-4-hydroxy-6-phenoxypyrimidine, forming a water-soluble "inclusion complex".[21][22] The phenoxy group of your compound is an ideal "guest" for the cyclodextrin "host" cavity.

G

Caption: Cyclodextrin encapsulation of a hydrophobic molecule.

Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity compared to unmodified β-cyclodextrin.[23]

  • Determine Molar Ratio: Start by testing a 1:1 and a 1:5 molar ratio of your compound to HP-β-CD.[23]

  • Solvent Preparation: Dissolve the required amount of HP-β-CD in your aqueous assay buffer. This may require gentle warming (37-40°C).

  • Compound Addition: Prepare a concentrated stock of your compound in a minimal amount of a volatile organic co-solvent like ethanol or acetone.[23]

  • Complexation: Slowly add the compound solution drop-wise to the stirring HP-β-CD solution.

  • Solvent Removal: Allow the mixture to stir at room temperature for several hours (or overnight) to allow for complex formation and evaporation of the organic co-solvent. For more rigorous applications, a rotary evaporator can be used.

  • Filtration & Use: Filter the final solution through a 0.22 µm filter to remove any uncomplexed, precipitated compound. The resulting clear solution contains the solubilized complex, ready for use in your assay.

Q5: How can I be sure my compound is truly dissolved and not just a fine suspension? This is critical for my data's integrity.

Answer:

This is an excellent and crucial question. Undissolved microscopic particles can cause artifacts and lead to non-reproducible results. A true solution should be completely clear.

Visual Inspection (The Tyndall Effect): This is a simple, effective first-pass test.[24] A true solution will not scatter light, whereas a colloidal suspension (containing fine, undissolved particles) will.[25][26][27]

  • Procedure: In a darkened room, shine a laser pointer through your sample.

  • Result: If you cannot see the path of the beam through the liquid, you have a true solution. If the beam becomes visible, like headlights in fog, you have a suspension.[24][28]

Quantitative Measurement (Nephelometry): For high-throughput screening, kinetic solubility can be measured using laser nephelometry, which quantifies the light scattered by precipitates as a compound is diluted from DMSO into an aqueous buffer.[7][29] This provides a quantitative measure of the solubility limit under specific assay conditions.

References

  • JoVE. (2025, September 17). Bioavailability Enhancement: Drug Solubility Enhancement.
  • YouTube. (2025, October 14). Cyclodextrin Masterclass IX - All About Cyclodextrins: Preparing for CPHI.
  • National Institutes of Health (NIH). (n.d.). Solubilization techniques used for poorly water-soluble drugs.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • CompoundingToday.com. (n.d.). pH Adjusting Database.
  • National Institutes of Health (NIH). (n.d.). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside.
  • Wikipedia. (n.d.). Tyndall effect.
  • LifeTein. (2023, February 1). DMSO usage in cell culture.
  • National Institutes of Health (NIH). (2020, August 1). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract.
  • National Institutes of Health (NIH). (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • National Institutes of Health (NIH). (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • ChemicalBook. (2026, January 13). 2-Aminopyrimidine | 109-12-6.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • ResearchGate. (2025, August 7). Considerations regarding use of solvents in in vitro cell based assays.
  • Pharma Excipients. (2020, December 26). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • YouTube. (2020, September 13). Mr. Kirkman Demonstrates the Tyndall Effect.
  • ResearchGate. (2019, February 4). When yo prepare a cyclodextrin complex, how can you separate it from free cyclodextrin?.
  • National Institutes of Health (NIH). (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology.
  • HMDB. (2021, September 10). Showing metabocard for 2-Aminopyrimidine (HMDB0245027).
  • National Institutes of Health (NIH). (n.d.). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • National Institutes of Health (NIH). (n.d.). 2-Aminopyrimidine | C4H5N3 | CID 7978.
  • YouTube. (2025, May 8). Cyclodextrin Masterclass V How to make a cyclodextrin complex.
  • MDPI. (n.d.). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.
  • Chemistry LibreTexts. (2023, January 29). Tyndall Effect.
  • ResearchGate. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility.
  • Scholars Research Library. (2024, November 29). Impact of Surfactants on Drug Release during Dissolution Testing.
  • Prezi. (2025, March 3). The Tyndall Effect: Understanding Light Scattering in Colloids.
  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • Akron Biotech. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • ResearchGate. (2024, July 20). Structural analysis and optoelectronic applications of 2-aminopyrimidine with pimelic acid crystal.
  • YouTube. (2021, April 5). Cyclodextrin | Inclusion Complex.
  • BioDuro. (n.d.). ADME Solubility Assay.
  • National Institutes of Health (NIH). (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • ResearchGate. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
  • TCI AMERICA. (n.d.). 2-Aminopyrimidine 109-12-6.
  • MDPI. (n.d.). Solubilization and Controlled Release Strategy of Poorly Water-Soluble Drugs.
  • AJC. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.
  • ResearchGate. (2015, February 2). Until what percentage does DMSO remain not toxic to cells.?.
  • ResearchGate. (2025, August 6). Effect of surfactants on the solubility and intrinsic dissolution rate of sparfloxacin.
  • N/A. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • MDPI. (2022, July 13). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes.
  • Vedantu. (n.d.). Tyndall effect is shown by A particles in colloidal class 11 physics CBSE.
  • MDPI. (n.d.). Advanced Green Materials: Sustainable Cellulose–Lignin Composite Films Prepared via Ionic Liquid Processing.

Sources

Preventing degradation of 2-Amino-4-hydroxy-6-phenoxypyrimidine during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-4-hydroxy-6-phenoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and handling. Here, you will find in-depth troubleshooting guides, frequently asked questions, and best-practice protocols to prevent degradation and ensure the reliability of your experimental outcomes.

Section 1: Understanding the Molecule: Potential Degradation Pathways

2-Amino-4-hydroxy-6-phenoxypyrimidine possesses a unique combination of functional groups that dictate its stability. Understanding the potential degradation pathways is the first step in preventing them. The primary routes of degradation for this molecule are hydrolysis, oxidation, and photodegradation.

Hydrolytic Degradation

The ether linkage and the amino and hydroxy groups on the pyrimidine ring can be susceptible to hydrolysis, particularly under non-neutral pH conditions.

  • Acid-Catalyzed Hydrolysis: In acidic conditions, the phenoxy group can be cleaved from the pyrimidine ring. The amino group can also be hydrolyzed to a hydroxyl group, although this is generally less favorable.

  • Base-Catalyzed Hydrolysis: Strong basic conditions can also promote the cleavage of the phenoxy ether bond.

Oxidative Degradation

The electron-rich pyrimidine ring and the phenoxy group are susceptible to oxidation.[1] This can be initiated by atmospheric oxygen, peroxide impurities in solvents, or other oxidizing agents.[2] Oxidation can lead to the formation of N-oxides, hydroxylated species, or ring-opened byproducts.

Photodegradation

Many aromatic and heterocyclic compounds are sensitive to light, particularly in the UV spectrum.[3] Exposure to light can provide the energy to initiate photochemical reactions, leading to dimerization, oxidation, or other complex degradation pathways.[4]

Section 2: Proactive Storage and Handling Protocols

Proper storage and handling are critical to maintaining the integrity of 2-Amino-4-hydroxy-6-phenoxypyrimidine.

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°C or -20°C for long-term storage.Reduces the rate of chemical degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes oxidative degradation.[2]
Light Protect from light by using amber vials or storing in the dark.Prevents photodegradation.[4]
Moisture Store in a desiccated environment.Minimizes hydrolysis.
Handling Best Practices
  • Inert Atmosphere: When preparing solutions, use solvents that have been degassed and handle the compound under an inert atmosphere if possible.

  • Solvent Purity: Use high-purity, peroxide-free solvents. Ethers, for example, are known to form explosive peroxides over time.[2]

  • pH Control: If preparing aqueous solutions, use buffers to maintain a neutral pH unless the experimental protocol requires otherwise.

  • Short-Term Storage of Solutions: If solutions must be stored, they should be kept at low temperatures (2-8°C) and protected from light. For longer-term storage, consider flash-freezing aliquots in liquid nitrogen and storing them at -80°C.

Section 3: Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments, with a question-and-answer format to guide you through troubleshooting.

Q1: I'm seeing an unexpected peak in my HPLC analysis of a freshly prepared solution. What could be the cause?

A1: An unexpected peak could be a degradation product. Here's a systematic approach to investigate:

  • Forced Degradation Study: To understand the potential degradation products, a forced degradation study is recommended.[5][6][7][8][9] This involves intentionally exposing the compound to harsh conditions to accelerate degradation.

    • Experimental Protocol: Forced Degradation Study

      • Acid Hydrolysis: Dissolve a small amount of the compound in 0.1 M HCl and heat at 60°C for 24 hours.

      • Base Hydrolysis: Dissolve a small amount of the compound in 0.1 M NaOH and heat at 60°C for 24 hours.

      • Oxidative Degradation: Dissolve the compound in a solution containing 3% hydrogen peroxide and stir at room temperature for 24 hours.

      • Thermal Degradation: Heat the solid compound at a temperature below its melting point (e.g., 105°C) for 24 hours.

      • Photodegradation: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[4]

      • Analysis: Analyze the stressed samples by HPLC-MS to identify the degradation products.

  • Solvent Check: Ensure your solvent is pure and free of contaminants. Peroxides in solvents like THF or diethyl ether can cause oxidative degradation.[2]

  • Excipient Compatibility: If your formulation contains excipients, there could be an incompatibility.[10][11][12][13] Common excipients like lactose can react with amine-containing APIs.[10]

Q2: My compound seems to be losing potency over time, even when stored as a solid. What's happening?

A2: Loss of potency in the solid state is likely due to slow degradation from environmental factors.

  • Review Storage Conditions: Ensure the compound is stored under the recommended conditions (see Section 2). The most common culprits are exposure to light, moisture, and oxygen.

  • Packaging: Store the compound in a tightly sealed, amber glass vial. For highly sensitive compounds, consider sealing the vial under an inert atmosphere.

Q3: I'm observing a color change in my compound (solid or solution). Is this a sign of degradation?

A3: A color change is often an indicator of chemical degradation.

  • Oxidation: Oxidative degradation of aromatic compounds can often lead to the formation of colored byproducts.

  • Photodegradation: Light-induced degradation can also result in colored impurities.

  • Action: If you observe a color change, it is crucial to re-analyze the compound for purity before use.

Section 4: Analytical Methods for Stability Testing

A robust analytical method is essential for monitoring the stability of 2-Amino-4-hydroxy-6-phenoxypyrimidine. High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection is the recommended technique.

Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.

  • Detection:

    • UV Detection: Monitor at the wavelength of maximum absorbance of 2-Amino-4-hydroxy-6-phenoxypyrimidine. A photodiode array (PDA) detector is useful for assessing peak purity.

    • MS Detection: Mass spectrometry is invaluable for identifying unknown peaks corresponding to degradation products.

Experimental Workflow for Stability Testing

Caption: Workflow for assessing the stability of 2-Amino-4-hydroxy-6-phenoxypyrimidine.

Section 5: Frequently Asked Questions (FAQs)

Q: What is the expected shelf-life of 2-Amino-4-hydroxy-6-phenoxypyrimidine?

A: The shelf-life is highly dependent on the storage conditions. When stored under the recommended conditions (cold, dark, dry, and inert atmosphere), the solid compound should be stable for at least one year. However, it is always best practice to re-analyze the purity of the compound if it has been in storage for an extended period.

Q: Can I store solutions of this compound?

A: Storing solutions is generally not recommended due to the increased risk of degradation. If you must store solutions, keep them at 2-8°C for short-term storage (less than 24 hours) and protected from light. For longer-term storage, flash-freeze aliquots and store at -80°C. Avoid repeated freeze-thaw cycles.

Q: Are there any known incompatibilities with common lab materials?

A: While there are no specific reported incompatibilities for this compound, it is good practice to use glass or polypropylene containers. Avoid prolonged contact with reactive materials.

Q: What are the tautomeric forms of 2-Amino-4-hydroxy-6-phenoxypyrimidine?

A: The 4-hydroxy group can exist in equilibrium with its keto tautomer, 2-amino-6-phenoxy-1H-pyrimidin-4-one. The predominant tautomer can be influenced by the solvent and pH. This is an important consideration for spectroscopic analysis and biological activity.

Tautomers cluster_0 Hydroxy Form cluster_1 Keto Form img1 img1 img2 img2 img1->img2

Sources

Technical Support Center: Optimizing HPLC Analysis of 2-Amino-4-hydroxy-6-phenoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Amino-4-hydroxy-6-phenoxypyrimidine. This resource is designed for researchers, analytical scientists, and drug development professionals to provide field-proven insights and systematic troubleshooting strategies. Our goal is to empower you to develop robust, reliable, and efficient HPLC methods by understanding the science behind the separation.

Section 1: Understanding the Analyte

Before embarking on method development, it is crucial to understand the physicochemical characteristics of 2-Amino-4-hydroxy-6-phenoxypyrimidine. While specific experimental data for this compound is not extensively published, we can infer its properties from its structure, which is fundamental to predicting its chromatographic behavior.

  • Structure: The molecule consists of a pyrimidine ring substituted with three key functional groups:

    • An Amino (-NH₂) Group: This group is basic and will be protonated (positively charged) at acidic pH. Its pKa is likely in the range of 3-5.

    • A Hydroxyl (-OH) Group: Attached to the pyrimidine ring, this group is weakly acidic (phenolic) and can exist in tautomeric forms. It will be deprotonated (negatively charged) at alkaline pH, likely with a pKa in the 8-10 range.

    • A Phenoxy (-O-Ph) Group: This group is bulky and hydrophobic, contributing significantly to the molecule's retention in reversed-phase chromatography.

  • Predicted Properties:

    • LogP (Octanol-Water Partition Coefficient): The presence of both polar (amino, hydroxyl) and non-polar (phenoxy) groups gives the molecule an intermediate polarity. The predicted LogP is likely to be in the range of 1.5 to 2.5, making it well-suited for reversed-phase HPLC.

    • UV Absorbance: The aromatic pyrimidine and phenyl rings constitute a strong chromophore. A significant UV absorbance maximum (λ-max) is expected in the range of 230-280 nm. A UV-Vis scan of a standard solution is essential to determine the optimal wavelength for detection.

This combination of a basic amine, an acidic hydroxyl group, and a hydrophobic moiety makes 2-Amino-4-hydroxy-6-phenoxypyrimidine a challenging compound to analyze. The primary difficulty will be controlling secondary interactions that lead to poor peak shape.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common initial questions to help you establish a sound starting point for your HPLC method.

Q1: What is the best starting HPLC column for this analysis?

A1: A modern, high-purity, end-capped C18 column is the recommended starting point. Specifically, look for a column described as "base-deactivated" or intended for the analysis of basic compounds. These columns have minimal accessible silanol groups on the silica surface, which is critical for this analyte.[1][2] Unwanted interactions between the basic amino group of your analyte and acidic residual silanols are a primary cause of peak tailing.[3]

Column ParameterRecommended Starting PointRationale
Stationary Phase C18, Base-Deactivated/End-cappedProvides sufficient hydrophobic retention and minimizes silanol interactions.
Particle Size 5 µm, 3.5 µm, or <2 µm (UHPLC)5 or 3.5 µm for standard HPLC. Sub-2 µm particles for UHPLC offer higher efficiency but require higher pressure systems.
Dimensions 4.6 x 150 mm or 4.6 x 100 mmA good balance of resolution and run time for initial method development.

Q2: What mobile phase composition should I start with?

A2: A simple starting point is a gradient elution using Acetonitrile (ACN) and water containing a pH modifier. ACN is often preferred over methanol for aromatic compounds as it can provide different selectivity and often results in lower backpressure.

  • Aqueous Phase (A): 0.1% Formic Acid in Water (pH ~2.7)

  • Organic Phase (B): 0.1% Formic Acid in Acetonitrile

  • Initial Gradient: 10% B to 90% B over 15 minutes.

The Causality: Using a low pH mobile phase (e.g., with formic acid) is a crucial first step.[2][3] At a pH below 3, the basic amino group on your analyte will be fully protonated (positively charged), ensuring a single ionic species. More importantly, the acidic silanol groups on the column's stationary phase will also be protonated and thus electrically neutral, which significantly reduces the undesirable ionic interactions that cause severe peak tailing.[1][3]

Q3: What detection wavelength (λ) should I use?

A3: To determine the optimal wavelength, you must run a UV-Vis spectrum of a standard solution of 2-Amino-4-hydroxy-6-phenoxypyrimidine. The wavelength of maximum absorbance (λ-max) will provide the highest sensitivity. If you do not have a scanning spectrophotometer, a photodiode array (PDA) detector can acquire the spectrum during an initial HPLC run. Based on similar structures, a starting wavelength of 254 nm or 270 nm is a reasonable choice.[4]

Q4: How should I prepare my sample?

A4: The sample solvent should be as weak as possible to prevent peak distortion. Ideally, dissolve your sample in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). If the analyte has poor solubility, you can use a slightly higher percentage of organic solvent or use Dimethyl Sulfoxide (DMSO), but ensure the injection volume is small (e.g., < 5 µL) to minimize solvent effects that can cause peak fronting or splitting.

Section 3: Troubleshooting Guide

This guide is structured by common chromatographic problems. For each issue, we explore the root causes and provide a logical, step-by-step solution.

Problem 1: Poor Peak Shape - Tailing Peak (Asymmetry > 1.2)

Peak tailing is the most anticipated problem for this analyte. It occurs when a portion of the analyte is retained longer than the main portion, often due to secondary retention mechanisms.

Causality Checklist:

  • Silanol Interactions (Most Likely Cause): The protonated basic amino group is interacting with any available ionized (negatively charged) residual silanol groups on the silica packing.[3][5] This is a strong ion-exchange interaction that delays the elution of a fraction of the analyte molecules.

  • Incorrect Mobile Phase pH: If the mobile phase pH is close to the pKa of the amino group (estimated 3-5), the analyte will exist as a mixture of protonated and neutral forms, which can have different retention times and lead to peak broadening or tailing.

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.

  • Extra-Column Dead Volume: Excessive tubing length or poor connections can cause the sample band to spread before it reaches the detector.

Troubleshooting Workflow:

G Start Symptom: Peak Tailing (As > 1.2) Silanol Primary Cause: Silanol Interaction Start->Silanol Is peak tailing specific to the analyte? pH_Check Secondary Cause: Incorrect Mobile Phase pH Start->pH_Check Is retention time unstable? Overload Other Cause: Mass Overload Start->Overload Does peak shape improve upon dilution? Sol_pH Solution 1: Lower pH Use 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Mobile Phase (pH 2-3) Silanol->Sol_pH Mitigate interaction Sol_Column Solution 2: Use a Better Column Switch to a modern, end-capped, base-deactivated C18 or a hybrid particle column. Silanol->Sol_Column Eliminate interaction sites Sol_pH_Adjust Solution 4: Ensure pH is >2 units away from analyte pKa. pH_Check->Sol_pH_Adjust Sol_Dilute Solution 3: Dilute Sample Reduce sample concentration by 10x and re-inject. Overload->Sol_Dilute

Caption: Troubleshooting Decision Tree for Peak Tailing.

Experimental Protocol: Mitigating Peak Tailing

  • Confirm the Problem: First, ensure your system is performing correctly by injecting a neutral standard (e.g., Toluene). If it shows a symmetrical peak, the problem is specific to your analyte's chemistry.

  • Step 1: Lower Mobile Phase pH:

    • Prepare a mobile phase with 0.1% Trifluoroacetic Acid (TFA) in both water and ACN. TFA is a stronger ion-pairing agent than formic acid and is more effective at masking silanol activity.

    • Scientific Rationale: A pH of ~2 will fully protonate silanols, neutralizing their negative charge and preventing ionic interaction with the positively charged analyte.[3]

  • Step 2: Use a Competing Base (Use with Caution):

    • Adding a small amount of a basic modifier like Triethylamine (TEA) (e.g., 0.05-0.1%) to the mobile phase can sometimes improve peak shape.

    • Scientific Rationale: The TEA acts as a sacrificial base, preferentially interacting with the active silanol sites and shielding the analyte from them.[6] Note: TEA is not MS-compatible and can be difficult to flush from a system. This is an older technique and less necessary with modern columns.[1]

  • Step 3: Evaluate Column Choice:

    • If tailing persists, the column is not sufficiently inert. Switch to a column with a different base chemistry, such as a hybrid silica/polymer particle column, which offers better pH stability and reduced silanol activity.

  • Step 4: Check for Overload:

    • Sequentially dilute your sample by factors of 5 and 10 and re-inject. If the peak asymmetry improves significantly, you were overloading the column.

Problem 2: Poor Resolution or Co-eluting Peaks

This occurs when your analyte peak is not sufficiently separated from impurities or other components. Resolution is a function of efficiency, retention, and selectivity.

Causality Checklist:

  • Insufficient Organic Strength: The mobile phase may be too strong, causing compounds to elute too quickly and bunch together.

  • Poor Selectivity (α): The column and mobile phase combination does not provide differential retention for the compounds of interest.

  • Low Efficiency (N): The column may be old, or the flow rate may be too high, leading to broad peaks that merge.

Troubleshooting Workflow:

G Start Symptom: Poor Resolution (Rs < 1.5) Gradient Solution 1: Adjust Gradient Slope Start->Gradient Are peaks eluting too close together? Organic Solution 2: Change Organic Solvent Gradient->Organic Still no separation? Column_Chem Solution 3: Change Column Chemistry Organic->Column_Chem Still no separation?

Caption: Workflow for Improving Peak Resolution.

Experimental Protocol: Improving Resolution

  • Step 1: Modify the Gradient:

    • Make the gradient shallower. For example, instead of 10-90% B over 15 minutes, try 10-50% B over 20 minutes. This gives the analytes more time to interact with the stationary phase, improving separation.

  • Step 2: Change the Organic Modifier:

    • If you started with Acetonitrile, prepare a mobile phase using Methanol (e.g., 0.1% Formic Acid in Methanol).

    • Scientific Rationale: Methanol and Acetonitrile have different solvent properties and will interact differently with the analyte and stationary phase, often leading to significant changes in elution order and selectivity.

  • Step 3: Change the Column Chemistry:

    • If changing the mobile phase is ineffective, the stationary phase is the next variable. If you are using a C18, try a Phenyl-Hexyl or a Cyano (CN) column.

    • Scientific Rationale: A Phenyl column provides pi-pi interactions, which can be highly selective for aromatic compounds like yours. A CN column offers different dipole-dipole interactions.

Problem 3: Drifting Retention Times

Unstable retention times are a sign of a non-robust method and make quantification unreliable.

Causality Checklist:

  • Unbuffered Mobile Phase: The most common cause. Small changes in the mobile phase composition (e.g., absorption of atmospheric CO₂) can alter the pH, which dramatically affects the retention of ionizable compounds.[7][8]

  • Column Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and retention.

  • Column Equilibration: The column was not sufficiently equilibrated with the starting mobile phase conditions before injection.

Solution Protocol:

  • Step 1: Buffer the Mobile Phase:

    • Instead of just 0.1% Formic Acid, use a proper buffer system. For a target pH of ~3, a 10-20 mM potassium phosphate or ammonium formate buffer is excellent.[2]

    • Protocol: To prepare a pH 3.0 phosphate buffer, start with 20 mM monobasic potassium phosphate and adjust the pH downwards using phosphoric acid. Measure the pH of the aqueous portion before mixing with the organic solvent.

    • Scientific Rationale: A buffer resists changes in pH, ensuring that the ionization state of both the analyte and any residual silanols remains constant, leading to stable and reproducible retention times.[9] The rule of thumb is to work at a pH at least 1.5-2 units away from the analyte's pKa.[10]

  • Step 2: Use a Column Oven:

    • Set the column compartment temperature to a stable value, for example, 30 °C or 35 °C. This eliminates ambient temperature as a variable.

  • Step 3: Ensure Proper Equilibration:

    • Before the first injection, and between gradient runs, ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase.

Section 4: Protocol for System Suitability Testing

Before any sample analysis, you must verify that the chromatographic system is fit for its intended purpose. This is a self-validating check. The criteria below are based on guidelines from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[11][12][13]

Procedure:

  • Prepare a standard solution of 2-Amino-4-hydroxy-6-phenoxypyrimidine at a known concentration.

  • Make five replicate injections of this standard.

  • Calculate the following parameters:

System Suitability ParameterAcceptance Criteria (Typical)Rationale
Tailing Factor (Asymmetry) T ≤ 1.5Ensures peak shape is adequate for accurate integration.[11]
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 2.0%Demonstrates the precision of the injector and detector.
Relative Standard Deviation (RSD) of Retention Time RSD ≤ 1.0%Confirms the stability and precision of the pumping system and mobile phase.
Theoretical Plates (N) N > 2000Indicates the efficiency of the column.

If all system suitability parameters pass, the system is ready for sample analysis. If not, you must troubleshoot the system using the guides above before proceeding.

Section 5: References

  • Bevilacqua, A. C., et al. (2021). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Hussein, F. H., et al. (2018). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biological Activity. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Phenomenex, Inc. (2025). How to Reduce Peak Tailing in HPLC? Phenomenex Resources. Available at: [Link]

  • Ho, J. (2014). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. Available at: [Link]

  • Cai, B., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines. PLOS ONE. Available at: [Link]

  • United States Pharmacopeia. (2022). General Chapter <621> Chromatography. USP-NF. Available at: [Link]

  • ACD/Labs. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. ACD/Labs Resources. Available at: [Link]

  • Dolan, J. W. (2016). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available at: [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Resources. Available at: [Link]

  • Patel, S., et al. (2012). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Gjinaj, E., et al. (2021). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs. Molecules. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA Guidance for Industry. Available at: [Link]

  • Tetko, I. V., et al. (2016). Prediction of logP for Pt(II) and Pt(IV) complexes: Comparison of statistical and quantum-chemistry based approaches. Journal of Inorganic Biochemistry. Available at: [Link]

  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. Available at: [Link]

  • Cai, B., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. ResearchGate. Available at: [Link]

  • Welsh, M. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Welsh HPLC. Available at: [Link]

  • USP. (n.d.). <621> CHROMATOGRAPHY. USP. Available at: [Link]

  • McBrien, M. (2024). Are You Sure You Understand USP <621>? LCGC International. Available at: [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Agilent Technologies. Available at: [Link]

  • Muñoz, M. A. (2013). How can I prevent peak tailing in HPLC? ResearchGate. Available at: [Link]

  • Tetko, I. V., et al. (2016). Prediction of logP for Pt(II) and Pt(IV) complexes: Comparison of statistical and quantum-chemistry based approaches. PubMed. Available at: [Link]

  • Lestari, L. A., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research. Available at: [Link]

  • Shinde, V. (2025). Exploring the Role of pH in HPLC Separation. Veeprho. Available at: [Link]

  • Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare. Available at: [Link]

  • Khan, A. S., et al. (2015). analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. Agilent White Paper. Available at: [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH Harmonised Tripartite Guideline. Available at: [Link]

Sources

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyrimididines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of interpreting NMR spectra of substituted pyrimidines. Pyrimidine derivatives are a cornerstone in medicinal chemistry, making their precise structural characterization paramount.[1] This center is designed to address the specific challenges you may encounter during your analytical work.

Introduction: The Challenge of Substituted Pyrimidines

The NMR spectra of substituted pyrimidines can often be complex and challenging to interpret. Factors such as the number and nature of substituents, their positions on the pyrimidine ring, and the solvent used can significantly influence the chemical shifts and coupling patterns of the protons and carbons.[1][2] This can lead to overlapping signals, ambiguous peak assignments, and difficulty in determining the complete and correct structure of the molecule. This guide will equip you with the knowledge and techniques to tackle these challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the NMR analysis of substituted pyrimidines in a question-and-answer format, providing both quick solutions and detailed explanations.

Q1: My ¹H NMR spectrum shows heavily overlapping signals in the aromatic region. How can I resolve them?

A1: Signal overlap in the aromatic region is a frequent challenge with polysubstituted pyrimidines.[3] Here are several effective strategies to resolve these signals:

  • Change the Solvent: The chemical shifts of protons are sensitive to the solvent environment.[3] Switching to a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆, acetone-d₆, or DMSO-d₆) can induce differential shifts in the proton resonances, potentially resolving the overlap.[3] Aromatic solvents like benzene-d₆ can cause significant changes in the chemical shifts of nearby protons due to anisotropic effects.

  • Increase Magnetic Field Strength: If accessible, utilizing a higher field NMR spectrometer will enhance the dispersion of the signals.[3] The separation between signals in Hertz (Hz) increases with the magnetic field strength, making it easier to distinguish between closely spaced peaks.

  • 2D NMR Spectroscopy: Two-dimensional NMR techniques are powerful tools for resolving signal overlap by spreading the information into a second dimension.[3]

    • COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other.[3] Even if two signals overlap in the 1D spectrum, their cross-peaks in the COSY spectrum can help in their assignment.

    • HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons to their directly attached carbons.[3] This is particularly useful for assigning proton signals based on the more dispersed ¹³C NMR spectrum.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is invaluable for piecing together the molecular structure and confirming substituent positions.

Q2: I'm struggling to assign the protons on the pyrimidine ring. Are there any general chemical shift ranges I can refer to?

A2: Yes, while the exact chemical shifts are highly dependent on the substituents, there are characteristic ranges for the protons on the pyrimidine ring.[1]

Proton PositionTypical Chemical Shift (δ) in ppmNotes
H-28.5 - 9.3Often the most deshielded proton due to the influence of both adjacent nitrogen atoms.
H-4/H-68.2 - 8.8Deshielded by the adjacent nitrogen atom. Their chemical shifts are very sensitive to substituents at neighboring positions.
H-57.0 - 7.5Typically the most shielded proton on the unsubstituted pyrimidine ring.

Note: These are general ranges and can vary significantly with substitution. For the unsubstituted pyrimidine in CDCl₃, the approximate chemical shifts are: H-2 at 9.26 ppm, H-4/H-6 at 8.78 ppm, and H-5 at 7.36 ppm.[4]

Q3: The coupling constants in my spectrum are not what I expected. What are the typical coupling constants for a pyrimidine ring?

A3: Understanding the typical coupling constants (J-values) is crucial for correct structural assignment. The magnitude of the J-coupling depends on the number of bonds separating the coupled nuclei.

Coupling TypeNumber of BondsTypical Value (Hz)
³J(H4,H5) / ³J(H5,H6)35.0 - 6.0
⁴J(H2,H4) / ⁴J(H2,H6)41.5 - 2.5
⁴J(H4,H6)4~1.5
⁵J(H2,H5)5~0.0

Long-range couplings can also be observed, for instance, between protons on the pyrimidine ring and protons of substituents.[5] The presence of certain substituents, like fluorine, can introduce additional couplings (e.g., ³J(H6,F) ~ 7 Hz).[5]

Q4: My sample is highly concentrated, and I'm seeing strange artifacts in the baseline of my spectrum. What's causing this and how can I fix it?

A4: High sample concentration can lead to detector saturation, resulting in baseline artifacts.[6] Here are a couple of ways to address this:

  • Reduce the Tip Angle: By decreasing the pulse angle (e.g., from 90° to 30°), you can limit the amount of signal that reaches the detector, thus preventing saturation.[6]

  • Decrease the Receiver Gain: Lowering the receiver gain can also help to avoid overloading the detector.

  • Solvent Suppression Techniques: If the issue is due to a very strong signal from a specific compound in a mixture, you can use solvent suppression techniques like Wet1D to selectively reduce the intensity of that signal.[6]

Q5: How can I confirm the position of a substituent on the pyrimidine ring?

A5: Confirming the regiochemistry of substitution is a critical step. A combination of 1D and 2D NMR techniques is the most reliable approach.

  • NOE (Nuclear Overhauser Effect) Experiments: 1D NOE or 2D NOESY experiments can be used to identify protons that are close in space. For example, irradiating a proton on a substituent and observing an NOE to a specific proton on the pyrimidine ring can confirm their proximity and thus the position of the substituent.

  • HMBC (Heteronuclear Multiple Bond Correlation): As mentioned earlier, HMBC is extremely powerful for this purpose. Look for correlations between the protons of the substituent and the carbons of the pyrimidine ring. A correlation over three bonds (³J) is particularly informative for confirming attachment points.

  • Chemical Shift and Coupling Pattern Analysis: The chemical shifts and coupling patterns of the remaining ring protons can provide strong clues about the substitution pattern. For instance, if a substituent is at the 5-position, you would expect to see two doublets for H-4 and H-6 with a small ⁴J coupling, and a singlet for H-2.

Advanced Methodologies: A Deeper Dive

For particularly challenging structures, more advanced NMR techniques may be necessary. Recent advancements in ultrafast multidimensional NMR allow for real-time analysis of complex reactions involving pyrimidine synthesis.[7]

Experimental Protocol: 2D NMR for Structural Elucidation

Here is a general workflow for acquiring and interpreting 2D NMR data for a substituted pyrimidine.

Step-by-Step Methodology
  • Sample Preparation: Prepare a solution of your compound in a suitable deuterated solvent at an appropriate concentration (typically 5-10 mg in 0.5-0.7 mL of solvent).

  • Acquire ¹H NMR: Obtain a standard high-resolution ¹H NMR spectrum to assess the overall complexity and identify the regions of interest.[1]

  • Acquire ¹³C NMR: Run a proton-decoupled ¹³C NMR experiment.[1] This will provide information about the number of unique carbon atoms in your molecule.

  • Acquire COSY Spectrum: This experiment will help you identify proton-proton coupling networks.

  • Acquire HSQC Spectrum: This will correlate each proton with its directly attached carbon, aiding in the assignment of both ¹H and ¹³C signals.

  • Acquire HMBC Spectrum: This is often the key experiment for establishing long-range connectivities and confirming the overall structure.

  • Data Analysis: Analyze the 2D spectra in conjunction with the 1D data to piece together the molecular structure.

Workflow for Spectroscopic Analysis of Pyrimidine Derivatives

G cluster_0 Initial Analysis cluster_1 Advanced 2D NMR 1D_H_NMR ¹H NMR COSY COSY 1D_H_NMR->COSY Identify ¹H-¹H Couplings HSQC HSQC 1D_H_NMR->HSQC Correlate ¹H to ¹³C 1D_C_NMR ¹³C NMR 1D_C_NMR->HSQC MS Mass Spectrometry Structure_Elucidation Structure Elucidation MS->Structure_Elucidation Confirm Molecular Weight HMBC HMBC COSY->HMBC Assign Protons HSQC->HMBC Assign Carbons HMBC->Structure_Elucidation Establish Connectivity NOESY NOESY/NOE NOESY->Structure_Elucidation Determine Spatial Proximity G Proton_Info ¹H NMR - Chemical Shift - Integration - Coupling Connectivity 2D NMR COSY: ¹H-¹H HSQC: ¹H-¹³C (1-bond) HMBC: ¹H-¹³C (2-3 bonds) NOESY: ¹H-¹H (space) Proton_Info:e->Connectivity:w Proton_Info:e->Connectivity:w Proton_Info:e->Connectivity:w Proton_Info:e->Connectivity:w Carbon_Info ¹³C NMR - Chemical Shift - Number of Signals Carbon_Info:e->Connectivity:w Carbon_Info:e->Connectivity:w Final_Structure Final Structure Connectivity:e->Final_Structure:w

Caption: Logical flow of information from various NMR experiments to the final structure.

References

  • Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy. (2014). PubMed Central. Retrieved January 20, 2026, from [Link]

  • The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. (1979). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Common Problems. (n.d.). SDSU NMR Facility – Department of Chemistry. Retrieved January 20, 2026, from [Link]

Sources

Technical Support Center: Method Development for Scaling Up 2-Amino-4-hydroxy-6-phenoxypyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of 2-Amino-4-hydroxy-6-phenoxypyrimidine. This molecule is a crucial heterocyclic building block in medicinal chemistry, often serving as a precursor for developing targeted therapeutics. Scaling up its synthesis from the lab bench to pilot or production scale introduces unique challenges that require a robust and well-understood process.

This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple procedural lists to provide in-depth troubleshooting, explain the chemical reasoning behind process choices, and offer validated protocols for scale-up. We will focus on a common and reliable two-step synthetic route, addressing potential issues you may encounter with evidence-based solutions.

Recommended Synthetic Pathway Overview

The most common and scalable approach for synthesizing 2-Amino-4-hydroxy-6-phenoxypyrimidine involves a two-step sequence starting from the readily available 2-amino-4,6-dichloropyrimidine. This method offers excellent control over selectivity and is generally more reliable for large-scale production than one-pot condensation methods.

The pathway consists of:

  • Selective Nucleophilic Aromatic Substitution (SNAr): Reacting 2-amino-4,6-dichloropyrimidine with a phenoxide source to selectively displace one chlorine atom, yielding the intermediate, 2-amino-4-chloro-6-phenoxypyrimidine.

  • Hydrolysis: Converting the remaining chlorine atom on the intermediate to a hydroxyl group to yield the final product.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Step 1: S_N_Ar Reaction cluster_2 Step 2: Hydrolysis SM1 2-Amino-4,6-dichloropyrimidine Step1 Synthesis of 2-Amino-4-chloro-6-phenoxypyrimidine SM1->Step1 Polar Aprotic Solvent (e.g., DMF) Controlled Temp. SM2 Phenol & Base (e.g., NaOH, KOH) SM2->Step1 Polar Aprotic Solvent (e.g., DMF) Controlled Temp. Step2 Synthesis of 2-Amino-4-hydroxy-6-phenoxypyrimidine Step1->Step2 Intermediate Isolation & Purification Product Final Product Step2->Product Aqueous Acid or Base Reflux

Caption: Overall workflow for the two-step synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the two-step route from 2-amino-4,6-dichloropyrimidine preferred for scale-up over a direct condensation (e.g., phenoxymalonate + guanidine)?

A1: The preference for the two-step route is based on several key process control and economic factors:

  • Starting Material Availability: 2-Amino-4,6-dichloropyrimidine is a widely available and relatively inexpensive commodity chemical. In contrast, phenoxy-substituted malonic esters are specialty reagents that must be synthesized, adding steps and cost to the overall process.

  • Reaction Control & Selectivity: The stepwise displacement of chlorine atoms provides distinct control points. The first SNAr reaction can be optimized to minimize the formation of the di-substituted byproduct. Direct condensation reactions can sometimes lead to complex mixtures of products that are difficult to separate on a large scale.[1]

  • Robustness and Scalability: The SNAr and hydrolysis reactions are well-understood, robust transformations that generally scale predictably. Processes for similar alkoxy-pyrimidines have been patented and are used industrially, demonstrating their scalability.[2][3]

Q2: What are the most critical parameters to control in Step 1 (SNAr Reaction)?

A2: The three most critical parameters are:

  • Stoichiometry: The molar ratio of the phenoxide nucleophile to the dichloropyrimidine substrate is paramount. A slight excess of the nucleophile is needed to drive the reaction to completion, but a large excess will significantly increase the formation of the di-phenoxy byproduct.

  • Temperature: This reaction is exothermic. Insufficient cooling can lead to a runaway reaction and a loss of selectivity, favoring di-substitution. Conversely, a temperature that is too low will result in a sluggish and incomplete reaction.

  • Base Quality: The base used to generate the sodium or potassium phenoxide (e.g., NaOH, KOH) must be anhydrous or have very low water content. Water can compete with the phenoxide as a nucleophile, leading to undesired hydroxy-impurities.

Q3: How can I effectively monitor the progress of each reaction step?

A3: For both steps, High-Performance Liquid Chromatography (HPLC) is the preferred method for scale-up, providing quantitative data on the consumption of starting materials and the formation of products and byproducts. For rapid, qualitative checks at the bench, Thin-Layer Chromatography (TLC) is effective. A typical TLC system might be a 1:1 mixture of ethyl acetate and hexanes.

Q4: What are the primary safety concerns when running this synthesis at scale?

A4:

  • Exothermic Reactions: Both the formation of sodium phenoxide and the subsequent SNAr reaction can be exothermic. Ensure adequate cooling capacity and controlled addition of reagents.

  • Caustic Materials: Use of strong bases like sodium hydroxide or potassium hydroxide requires appropriate personal protective equipment (PPE), including splash goggles, face shields, and chemical-resistant gloves.

  • Solvent Handling: Use of solvents like DMF or DMSO requires a well-ventilated area or a closed system, as they have specific health and safety considerations.

  • Pressure Build-up: During hydrolysis, especially under reflux, ensure the system is properly vented to avoid pressure build-up.

Troubleshooting Guide: Step 1 (Synthesis of 2-Amino-4-chloro-6-phenoxypyrimidine)

This section addresses common issues encountered during the selective phenoxylation of 2-amino-4,6-dichloropyrimidine.

Q: My reaction has stalled, and I have a significant amount of unreacted 2-amino-4,6-dichloropyrimidine remaining. What went wrong?

A: This is a common issue often related to nucleophile generation or reaction temperature.

Potential CauseExplanationRecommended Solution
Insufficient or Inactive Base The base (e.g., NaOH, KOH) used to deprotonate phenol may be old, hydrated, or of low purity, leading to incomplete formation of the active phenoxide nucleophile.Use fresh, high-purity, anhydrous pellets or flakes of the base. Consider using a stronger base like sodium hydride (NaH) or potassium tert-butoxide for lab-scale optimization, though these are more expensive for scale-up.
Reaction Temperature Too Low While temperature control is crucial to prevent di-substitution, an overly low temperature will significantly slow the rate of reaction.Slowly and carefully increase the reaction temperature in 5-10 °C increments, monitoring the progress by HPLC or TLC. A typical range for this reaction is 40-60 °C.
Poor Mixing On a larger scale, inadequate agitation can lead to localized "hot spots" and areas of poor reagent mixing, leaving pockets of unreacted starting material.Ensure the stirrer (mechanical stirrer is preferred for scale-up) is providing vigorous agitation and a visible vortex. Check for any solids that have settled at the bottom of the reactor.

Q: I'm seeing a high percentage of the 2-amino-4,6-diphenoxypyrimidine byproduct. How can I improve selectivity?

A: Formation of the di-substituted product is the primary selectivity challenge. It arises when the reaction conditions are too forcing.

Potential CauseExplanationRecommended Solution
Excess Phenoxide Using more than a slight excess (e.g., >1.2 equivalents) of the phenoxide nucleophile drastically increases the probability of a second substitution event.Carefully control the stoichiometry. Use 1.05-1.1 equivalents of phenol and base. For maximal control, consider a slow, sub-surface addition of the phenoxide solution to the dichloropyrimidine solution.
High Reaction Temperature The second substitution has a higher activation energy. High temperatures provide the energy to overcome this barrier, reducing selectivity.Maintain a consistent, moderate reaction temperature. Implement an efficient cooling system for the reactor. The goal is to find the "sweet spot" where the mono-substitution proceeds at a reasonable rate without significant di-substitution.[3]
Extended Reaction Time Leaving the reaction for an unnecessarily long time after the starting material is consumed can allow the slow, secondary substitution to occur.Monitor the reaction closely. Once the starting dichloropyrimidine is consumed to the target level (e.g., <1%), proceed with the workup. Do not let the reaction stir overnight without justification.

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Q1 -> Unreacted [label="Unreacted SM"];
Q1 -> Byproduct [label="Byproduct"];
Q1 -> Clean [label="Desired Product"];

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Byproduct -> Sol_Byproduct;
Clean -> Sol_Clean;

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Caption: Decision tree for troubleshooting Step 1.

Troubleshooting Guide: Step 2 (Hydrolysis)

This section addresses challenges in converting 2-amino-4-chloro-6-phenoxypyrimidine to the final product.

Q: The hydrolysis is very slow or incomplete, even after prolonged heating.

A: Incomplete hydrolysis points to insufficient reaction conditions to break the strong C-Cl bond, which is deactivated by the electron-donating amino group.

Potential CauseExplanationRecommended Solution
Incorrect pH The hydrolysis can be performed under acidic or basic conditions. If the medium is not sufficiently acidic or basic, the reaction will not proceed effectively.Acidic Hydrolysis: Use a stronger acid or a higher concentration. Refluxing in 6M HCl is a common starting point. Basic Hydrolysis: Use a higher concentration of base (e.g., 2-4M NaOH) and consider a co-solvent like dioxane or ethanol to improve solubility if needed.
Low Temperature This hydrolysis step requires significant thermal energy. Simply heating in water at 80-90 °C may not be sufficient.Ensure the reaction mixture is at a vigorous reflux. For aqueous solutions, this will be ~100-105 °C.
Poor Solubility The chlorinated intermediate may have poor solubility in a purely aqueous medium, limiting the reaction rate.Add a water-miscible co-solvent such as ethanol, isopropanol, or dioxane to improve the solubility of the starting material and facilitate the reaction.

Q: My final product is discolored (e.g., yellow or brown) and shows multiple spots on TLC/HPLC.

A: Discoloration and impurities often indicate product decomposition under harsh conditions.

Potential CauseExplanationRecommended Solution
Conditions Too Harsh Prolonged reflux in highly concentrated acid or base can cause decomposition of the pyrimidine ring or cleavage of the phenoxy ether bond.Screen different hydrolysis conditions. Try a lower concentration of acid/base for a longer time. Monitor the reaction and stop it as soon as the starting material is consumed to prevent over-processing.[4]
Air Oxidation At high temperatures, especially under basic conditions, phenolic compounds can be susceptible to air oxidation, which often produces colored impurities.[4]Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions. This is a good practice for scale-up.
Impure Intermediate If the intermediate from Step 1 was not properly purified, impurities carried over may decompose under the hydrolysis conditions.Ensure the 2-amino-4-chloro-6-phenoxypyrimidine intermediate is of high purity (>98%) before proceeding to the hydrolysis step. Recrystallize if necessary.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-chloro-6-phenoxypyrimidine (Intermediate)

  • Safety: Conduct in a fume hood. Wear appropriate PPE. The reaction is exothermic.

  • To a stirred solution of phenol (1.05 eq.) in a suitable polar aprotic solvent (e.g., DMF, 5 mL per gram of starting material) under a nitrogen atmosphere, add sodium hydroxide (1.05 eq.) portion-wise. Allow the mixture to stir until all the base has dissolved. An exotherm will be observed; maintain the temperature below 40 °C.

  • Add 2-amino-4,6-dichloropyrimidine (1.0 eq.) to the reactor.

  • Slowly add the sodium phenoxide solution from step 1 to the pyrimidine slurry over 30-60 minutes, maintaining the internal temperature between 45-55 °C.

  • Stir the reaction mixture at 55 °C and monitor its progress by HPLC or TLC.

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Slowly pour the reaction mixture into ice-water (10x the volume of DMF used).

  • A solid precipitate will form. Stir the slurry for 30 minutes.

  • Isolate the solid by filtration, wash thoroughly with water, and then with a small amount of cold isopropanol or ethanol to remove highly colored impurities.

  • Dry the solid under vacuum at 50 °C. The product is typically obtained as an off-white to light tan solid. Further purification can be achieved by recrystallization from ethanol.

Protocol 2: Hydrolysis to 2-Amino-4-hydroxy-6-phenoxypyrimidine (Final Product)

  • Safety: Conduct in a fume hood. Wear appropriate PPE. Hot, corrosive acid is used.

  • Charge a reactor with 2-amino-4-chloro-6-phenoxypyrimidine (1.0 eq.) and 6M hydrochloric acid (10 volumes).

  • Heat the mixture to a steady reflux (~105 °C) with vigorous stirring.

  • Maintain the reflux and monitor the reaction by HPLC or TLC until the starting material is consumed (<1%, typically 8-16 hours).

  • Cool the reaction mixture to room temperature. The product may begin to crystallize.

  • Slowly adjust the pH of the mixture to 6-7 with a 50% w/w sodium hydroxide solution. Be cautious, as this neutralization is highly exothermic. Maintain the temperature below 30 °C with an ice bath.

  • The product will precipitate as a solid. Stir the resulting slurry for 1 hour in an ice bath to maximize precipitation.

  • Isolate the solid by filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Dry the product under vacuum at 60-70 °C to a constant weight. The final product is typically a white to off-white crystalline solid.

References

  • Vertex AI Search. Guanidine Hydrochloride for Organic Synthesis: Applications and Sourcing.
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  • ResearchGate. (2023). Guanidine Hydrochloride Catalyzed One‐Pot Multi‐Component Synthesis of Pyrazolopyranopyrimidine.
  • ResearchGate. Reaction involved in synthesis of pyrimidine derivatives.
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  • Google Patents. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.
  • Google Patents. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.
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  • NIH. Malonates in Cyclocondensation Reactions.
  • BenchChem. Synthesis routes of 2-Amino-4-hydroxy-6-methylpyrimidine.
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Technical Support Center: Refinement of Crystallization Techniques for 2-Amino-4-hydroxy-6-phenoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the dedicated technical support resource for the crystallization of 2-Amino-4-hydroxy-6-phenoxypyrimidine. This guide is designed to provide practical, in-depth assistance to researchers encountering challenges in obtaining high-purity crystalline material. Recognizing the limited specific literature on this compound, this document synthesizes information from related pyrimidine derivatives and fundamental crystallization principles to offer a robust framework for troubleshooting and optimization.

Understanding the Molecule: Physicochemical Context

2-Amino-4-hydroxy-6-phenoxypyrimidine is a polar aromatic molecule with multiple hydrogen bond donors and acceptors. These structural features significantly influence its solubility and crystallization behavior, often presenting challenges such as high solubility in polar solvents and the potential for polymorphism. A foundational understanding of these characteristics is crucial for developing a successful crystallization strategy.

Table 1: Predicted Physicochemical Properties of 2-Amino-4-hydroxy-6-phenoxypyrimidine

PropertyPredicted ValueImplication for Crystallization
Molecular Weight217.21 g/mol ---
logP1.5 - 2.5Moderate lipophilicity suggests solubility in a range of organic solvents.
Hydrogen Bond Donors2Promotes self-association and interaction with polar solvents.
Hydrogen Bond Acceptors4Enhances solubility in protic and aprotic polar solvents.
Polar Surface Area (PSA)84.9 ŲHigh PSA indicates strong intermolecular interactions, potentially leading to challenges in crystal lattice formation.

Note: These values are estimations from computational models in the absence of extensive experimental data and should be used as a guide for initial solvent screening.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the crystallization of 2-Amino-4-hydroxy-6-phenoxypyrimidine and related polar aromatic compounds.

Q1: My compound "oils out" instead of forming crystals. What is happening and how can I fix it?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when the solution is supersaturated at a temperature above the compound's melting point in that particular solvent or when cooling is too rapid. For a polar molecule like 2-Amino-4-hydroxy-6-phenoxypyrimidine, strong intermolecular forces can favor a disordered, liquid-like state over an ordered crystal lattice, especially in the presence of impurities.

Causality and Remediation Workflow:

Caption: Workflow for addressing "oiling out" during crystallization.

Q2: I have very low recovery after recrystallization. How can I improve my yield?

Answer: Low recovery is a common issue, particularly with polar compounds that may retain significant solubility even at low temperatures. Several factors could be at play, from using an excessive amount of solvent to premature filtration.

Key Considerations for Yield Improvement:

  • Solvent Volume: The most frequent cause of low yield is using too much solvent. The goal is to create a saturated solution at the solvent's boiling point.

  • Cooling: Ensure the solution is thoroughly cooled to maximize precipitation. An ice bath is recommended after the solution has slowly cooled to room temperature.

  • Filtration: Avoid filtering the crystals while the solution is still warm. Ensure crystallization is complete before filtration.

  • Washing: When washing the collected crystals, use a minimal amount of ice-cold solvent to remove surface impurities without dissolving a significant portion of the product.

Q3: My final product is colored, even after crystallization. How can I remove colored impurities?

Answer: Colored impurities often arise from side reactions during synthesis or degradation of starting materials. These impurities can sometimes co-crystallize with the desired product.

Decolorization Protocol:

  • Dissolution: Dissolve the crude 2-Amino-4-hydroxy-6-phenoxypyrimidine in a minimal amount of a suitable hot solvent.

  • Charcoal Treatment: Add a small amount of activated charcoal (typically 1-2% by weight of the crude product) to the hot solution. Activated charcoal has a high surface area and can adsorb colored impurities.

  • Hot Filtration: Maintain the temperature of the solution and perform a hot gravity filtration to remove the charcoal. This step is crucial and should be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the hot, colorless filtrate to cool slowly to induce crystallization.

Caution: Activated charcoal can also adsorb the product, so use it sparingly and consider a small-scale trial first.

Experimental Protocols: A Starting Point for Optimization

Due to the lack of a specific, validated crystallization protocol for 2-Amino-4-hydroxy-6-phenoxypyrimidine, the following section provides a generalized workflow for solvent screening and protocol development based on data from related compounds and general principles.

Solvent Screening Workflow

The choice of solvent is the most critical parameter in crystallization. An ideal solvent will dissolve the compound when hot but not when cold.

Solvent_Screening cluster_solvents Test Solvents (based on related compounds) cluster_outcomes Observe at Room Temperature start Start: Crude Product solubility_test Solubility Test: ~10mg of compound in 0.5mL solvent start->solubility_test ethanol Ethanol solubility_test->ethanol Test in parallel water Water solubility_test->water Test in parallel ethyl_acetate Ethyl Acetate solubility_test->ethyl_acetate Test in parallel toluene Toluene solubility_test->toluene Test in parallel dmf_dmso DMF / DMSO solubility_test->dmf_dmso Test in parallel sparingly_soluble Sparingly Soluble ethanol->sparingly_soluble insoluble Insoluble water->insoluble ethyl_acetate->sparingly_soluble toluene->insoluble soluble Soluble dmf_dmso->soluble heat_insoluble heat_insoluble insoluble->heat_insoluble Heat to boiling poor_choice poor_choice soluble->poor_choice Poor single solvent (Consider as co-solvent) heat heat sparingly_soluble->heat Heat to boiling dissolved dissolved heat->dissolved Dissolves? insoluble_hot insoluble_hot heat_insoluble->insoluble_hot Remains Insoluble cool cool dissolved->cool Cool to RT, then ice bath no_crystals no_crystals dissolved->no_crystals No Crystals crystals crystals cool->crystals Crystals form? good_candidate good_candidate crystals->good_candidate Good Candidate Solvent too_much_solvent too_much_solvent no_crystals->too_much_solvent Evaporate some solvent and re-cool poor_single_solvent poor_single_solvent insoluble_hot->poor_single_solvent Poor single solvent

Validation & Comparative

A Comparative Analysis of the Biological Activity of Substituted Pyrimidines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2][3] Its presence in the fundamental building blocks of nucleic acids—cytosine, thymine, and uracil—underscores its critical role in biological systems.[1][4] This inherent biocompatibility has made substituted pyrimidines a fertile ground for the development of therapeutic agents with a wide array of activities, including anticancer, antimicrobial, and antiviral properties.[5][6][7] This guide provides a comparative analysis of the biological activities of key substituted pyrimidines, offering experimental data, detailed protocols, and mechanistic insights to inform and guide researchers in drug discovery and development.

Anticancer Activity: Targeting the Machinery of Cell Division

Substituted pyrimidines have long been a mainstay in cancer chemotherapy.[4][8] Their ability to interfere with nucleic acid synthesis and repair makes them particularly effective against rapidly proliferating cancer cells.[9]

Comparative Cytotoxicity of Pyrimidine Derivatives

The cytotoxic efficacy of pyrimidine derivatives is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The following table provides a comparative overview of the IC50 values for several pyrimidine-based anticancer agents against various cancer cell lines.

Compound/ClassCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
5-Fluorouracil HCT-116 (Colon)5.66Doxorubicin3.30[10]
Indazol-Pyrimidine (4f) MCF-7 (Breast)1.629Doxorubicin8.029[11]
Indazol-Pyrimidine (4i) MCF-7 (Breast)1.841Doxorubicin8.029[11]
Pyrazolo[3,4-d]pyrimidine (7) Hela (Cervical)17.50--[12]
Pyrazolo[3,4-d]pyrimidine (7) HT1080 (Fibrosarcoma)43.75--[12]
Pyrazolo[3,4-d]pyrimidine (5) A549 (Lung)148--[12]
Pyrido[2,3-d]pyrimidine (2a) LOX (Melanoma)42--[13]

Note: IC50 values can vary depending on the specific cell line, assay conditions, and exposure time. The data presented here is for comparative purposes.

Mechanism of Action: The Case of 5-Fluorouracil (5-FU)

5-Fluorouracil (5-FU) is a classic example of a pyrimidine antimetabolite.[14] Its anticancer activity stems from its conversion into several active metabolites within the cell, which then disrupt DNA and RNA synthesis.[14][15][16] The primary mechanism involves the inhibition of thymidylate synthase (TS), an enzyme crucial for the synthesis of thymidine, a necessary component of DNA.[9][17] The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable complex with TS, leading to a depletion of thymidine and subsequent "thymineless death" in cancer cells.[1][9] Furthermore, the incorporation of fluorouridine triphosphate (FUTP) into RNA interferes with RNA processing and function.[1][9][16]

5-FU Mechanism of Action Mechanism of Action of 5-Fluorouracil (5-FU) 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP FUTP FUTP 5-FU->FUTP FdUTP FdUTP 5-FU->FdUTP Thymidylate Synthase (TS) Thymidylate Synthase (TS) FdUMP->Thymidylate Synthase (TS) Inhibits RNA RNA FUTP->RNA Incorporation DNA DNA FdUTP->DNA Incorporation dTMP dTMP Thymidylate Synthase (TS)->dTMP Blocked dUMP dUMP dUMP->Thymidylate Synthase (TS) DNA Synthesis DNA Synthesis dTMP->DNA Synthesis RNA Processing RNA Processing DNA->DNA Synthesis Disrupts RNA->RNA Processing Disrupts

Caption: Mechanism of Action of 5-Fluorouracil (5-FU).

Antimicrobial Activity: Disrupting Essential Bacterial Pathways

Substituted pyrimidines also play a crucial role in combating bacterial infections.[3] By targeting metabolic pathways unique to bacteria, these compounds can exhibit selective toxicity, making them effective antimicrobial agents.[18]

Comparative Antimicrobial Efficacy of Pyrimidine Derivatives

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. It is a key metric for assessing the potency of antimicrobial agents. The following table compares the MIC values of various pyrimidine derivatives against different bacterial strains.

Compound/ClassBacterial StrainMIC (µg/mL)Reference CompoundReference MIC (µg/mL)
Trimethoprim Escherichia coli0.05-1.5--
Thiadiazolopyrimidine (7d) Mycobacterium tuberculosis3.12--[19]
Thiadiazolopyrimidine (7e) Mycobacterium tuberculosis3.12--[19]
Thiadiazolopyrimidine (7f) Mycobacterium tuberculosis3.12--[19]
Imidazo[1,2-a]pyrimidine (3j) Candida albicans2.5--[3]
Imidazo[1,2-a]pyrimidine (3k) Candida albicans2.5--[3]
Thiadiazole-substituted pyrimidine (3a) Pseudomonas aeruginosaVariesCiprofloxacinVaries[20]

Note: MIC values are highly dependent on the bacterial strain and the testing methodology.

Mechanism of Action: The Case of Trimethoprim

Trimethoprim is a synthetic pyrimidine derivative that acts as a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR).[15][18][21][22][23] This enzyme is essential for the synthesis of tetrahydrofolate, a vital cofactor in the biosynthesis of purines and thymidylate, which are necessary for DNA and RNA synthesis.[18][24] By blocking DHFR, trimethoprim effectively halts bacterial growth.[24] Human DHFR is significantly less sensitive to trimethoprim, which accounts for its selective toxicity towards bacteria.[18]

Trimethoprim_Mechanism Mechanism of Action of Trimethoprim PABA p-Aminobenzoic acid Dihydropteroate_Synthase Dihydropteroate_Synthase PABA->Dihydropteroate_Synthase Dihydrofolate Dihydrofolate (DHF) Dihydropteroate_Synthase->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) DHFR->Tetrahydrofolate Purine_Synthesis Purine Synthesis Tetrahydrofolate->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis Tetrahydrofolate->Thymidylate_Synthesis DNA_RNA_Synthesis DNA & RNA Synthesis Purine_Synthesis->DNA_RNA_Synthesis Thymidylate_Synthesis->DNA_RNA_Synthesis Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibits Sulfonamides Sulfonamides Sulfonamides->Dihydropteroate_Synthase Inhibits (Synergistic)

Caption: Mechanism of Action of Trimethoprim.

Antiviral Activity: Halting Viral Replication

Pyrimidine nucleoside analogues are a critical class of antiviral drugs that mimic natural nucleosides and interfere with viral replication.[13][25][26] These compounds are typically prodrugs that are activated within the host cell to their triphosphate form, which then inhibits viral polymerases.[22]

Comparative Antiviral Efficacy of Pyrimidine Nucleoside Analogues

The half-maximal effective concentration (EC50) is used to measure the in vitro antiviral activity of a compound, representing the concentration that inhibits viral replication by 50%. A lower EC50 value signifies greater potency. The following table presents the EC50 values for several pyrimidine nucleoside analogues against various viruses.

CompoundVirusCell LineEC50 (µM)
Zidovudine (AZT) HIV-1Various0.003-0.1
2'-methyl adenosine Hepatitis C Virus (HCV)Replicon Assay0.26[27]
2'-methyl cytidine Hepatitis C Virus (HCV)Replicon Assay1.23[27]
Favipiravir Analogue (3c) Influenza A (H1N1)-1.9[28]
4'-azidocytidine Tick-Borne Encephalitis Virus (TBEV)PS cellsPotent Activity[29]

Note: EC50 values are dependent on the virus strain, cell line, and assay conditions.

Mechanism of Action: The Case of Zidovudine (AZT)

Zidovudine (AZT), the first approved drug for HIV treatment, is a thymidine analogue.[4][30] Upon entering a host cell, it is phosphorylated by cellular kinases to its active triphosphate form, AZT-triphosphate (AZT-TP).[5][22][31] AZT-TP competes with the natural substrate, thymidine triphosphate, for incorporation into the growing viral DNA chain by HIV's reverse transcriptase.[5][31] Because AZT lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, its incorporation leads to the termination of DNA chain elongation, thereby halting viral replication.[5][31]

Zidovudine_Mechanism Mechanism of Action of Zidovudine (AZT) AZT Zidovudine (AZT) Cellular_Kinases Cellular_Kinases AZT->Cellular_Kinases Phosphorylation AZT_TP AZT-Triphosphate Cellular_Kinases->AZT_TP Reverse_Transcriptase Reverse_Transcriptase AZT_TP->Reverse_Transcriptase Competitive Inhibition Viral_DNA Viral_DNA AZT_TP->Viral_DNA Incorporation Viral_RNA Viral_RNA Viral_RNA->Reverse_Transcriptase Reverse_Transcriptase->Viral_DNA Synthesis Chain_Termination DNA Chain Termination Viral_DNA->Chain_Termination dTTP Thymidine Triphosphate dTTP->Reverse_Transcriptase

Caption: Mechanism of Action of Zidovudine (AZT).

Experimental Protocols

To ensure the reliability and reproducibility of biological activity data, standardized and well-validated experimental protocols are essential. The following are detailed, step-by-step methodologies for the key assays discussed in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][32][33]

Principle: Metabolically active cells possess NAD(P)H-dependent cellular oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[14][32] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture cells to be tested in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test pyrimidine derivatives in culture medium.

    • Remove the old medium from the wells and add the medium containing the test compounds.

    • Include appropriate controls: untreated cells (negative control) and a known cytotoxic agent (positive control).

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well.[17]

    • Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[14][33]

  • Absorbance Measurement:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[14]

    • Calculate the percentage of cell viability and determine the IC50 value.

MTT_Assay_Workflow MTT Assay Workflow Start Start Cell_Seeding 1. Cell Seeding (96-well plate) Start->Cell_Seeding Compound_Treatment 2. Compound Treatment (Serial Dilutions) Cell_Seeding->Compound_Treatment Incubation_24_72h 3. Incubation (24-72 hours) Compound_Treatment->Incubation_24_72h MTT_Addition 4. Add MTT Reagent Incubation_24_72h->MTT_Addition Incubation_2_4h 5. Incubation (2-4 hours) MTT_Addition->Incubation_2_4h Formazan_Solubilization 6. Solubilize Formazan (e.g., DMSO) Incubation_2_4h->Formazan_Solubilization Absorbance_Reading 7. Read Absorbance (570 nm) Formazan_Solubilization->Absorbance_Reading Data_Analysis 8. Data Analysis (IC50 Calculation) Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the MTT Cytotoxicity Assay.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent against a specific microorganism.[2][34]

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth.[2]

Step-by-Step Protocol:

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the test pyrimidine derivative.

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth medium.[35]

  • Inoculum Preparation:

    • Prepare a standardized suspension of the test bacteria (e.g., to a 0.5 McFarland standard).

    • Dilute the bacterial suspension to the final desired inoculum concentration.

  • Inoculation:

    • Inoculate each well of the microtiter plate with the standardized bacterial suspension.[34][35]

    • Include a growth control well (broth and bacteria, no drug) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[21]

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.[34]

MIC_Workflow Broth Microdilution MIC Workflow Start Start Prepare_Dilutions 1. Prepare Serial Dilutions of Compound in Broth Start->Prepare_Dilutions Prepare_Inoculum 2. Prepare Standardized Bacterial Inoculum Prepare_Dilutions->Prepare_Inoculum Inoculate_Plate 3. Inoculate Wells Prepare_Inoculum->Inoculate_Plate Incubation 4. Incubate Plate (18-24 hours) Inoculate_Plate->Incubation Read_Results 5. Read for Turbidity Incubation->Read_Results Determine_MIC 6. Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for Broth Microdilution MIC Testing.

Plaque Reduction Neutralization Test (PRNT) for Antiviral Activity

The plaque reduction neutralization test (PRNT) is the gold standard for measuring the ability of an antiviral compound to neutralize a virus.

Principle: A known quantity of virus is incubated with serial dilutions of the antiviral compound before being added to a monolayer of susceptible host cells. The ability of the compound to reduce the number of plaques (zones of cell death caused by the virus) is quantified.

Step-by-Step Protocol:

  • Cell Culture:

    • Seed susceptible host cells in a multi-well plate and grow to a confluent monolayer.

  • Virus-Compound Incubation:

    • Prepare serial dilutions of the test pyrimidine nucleoside analogue.

    • Mix each dilution with a constant amount of virus.

    • Incubate the mixture to allow the compound to neutralize the virus.

  • Infection of Cells:

    • Remove the culture medium from the cell monolayer and add the virus-compound mixture.

    • Allow the virus to adsorb to the cells for a specific period.

  • Overlay and Incubation:

    • Remove the inoculum and add a semi-solid overlay (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

    • Incubate the plates for several days to allow for plaque formation.

  • Plaque Visualization and Counting:

    • Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control.

    • Determine the EC50 value, the concentration of the compound that reduces the plaque number by 50%.

PRNT_Workflow Plaque Reduction Neutralization Test (PRNT) Workflow Start Start Cell_Monolayer 1. Prepare Cell Monolayer Start->Cell_Monolayer Virus_Compound_Incubation 2. Incubate Virus with Compound Dilutions Cell_Monolayer->Virus_Compound_Incubation Infect_Cells 3. Infect Cell Monolayer Virus_Compound_Incubation->Infect_Cells Add_Overlay 4. Add Semi-Solid Overlay Infect_Cells->Add_Overlay Incubation_Plaques 5. Incubate for Plaque Formation Add_Overlay->Incubation_Plaques Fix_and_Stain 6. Fix and Stain Plaques Incubation_Plaques->Fix_and_Stain Count_Plaques 7. Count Plaques Fix_and_Stain->Count_Plaques Calculate_EC50 8. Calculate EC50 Count_Plaques->Calculate_EC50 End End Calculate_EC50->End

Caption: Workflow for the Plaque Reduction Neutralization Test.

Conclusion

Substituted pyrimidines represent a remarkably versatile class of compounds with a broad spectrum of biological activities. Their proven success as anticancer, antimicrobial, and antiviral agents continues to drive research and development efforts. This guide has provided a comparative overview of their efficacy, detailed their mechanisms of action, and offered robust protocols for their evaluation. By understanding the structure-activity relationships and the underlying biological principles, researchers can continue to innovate and design novel pyrimidine derivatives with enhanced potency and selectivity, ultimately contributing to the development of next-generation therapeutics.

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Amino-4-hydroxy-6-phenoxypyrimidine Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates, particularly in oncology.[1] Its ability to form key hydrogen bond interactions with the hinge region of protein kinases has made it a "privileged scaffold" in the design of kinase inhibitors.[2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific, yet underexplored, class of these compounds: 2-amino-4-hydroxy-6-phenoxypyrimidine analogs. By synthesizing data from related chemical series, this document aims to provide a predictive SAR framework and a practical guide for the rational design and evaluation of novel inhibitors based on this scaffold.

The 2-Amino-4-hydroxy-6-phenoxypyrimidine Scaffold: A Promising but Understudied Template

The 2-amino-4-hydroxy-6-phenoxypyrimidine core combines several key features desirable for kinase inhibition. The 2-amino group acts as a crucial hydrogen bond donor, while the pyrimidine ring serves as a stable scaffold. The 4-hydroxy group can potentially act as both a hydrogen bond donor and acceptor, and its tautomeric equilibrium with the keto form (a pyrimidinone) can influence its interaction with target proteins. The 6-phenoxy moiety provides a vector for exploring a wide range of chemical space, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties through substitution on the phenyl ring.

While comprehensive SAR studies on this exact scaffold are not extensively published, by examining related classes of compounds, such as 2-arylamino-4-aryl-pyrimidines and other phenoxypyrimidine derivatives, we can deduce a logical and predictive SAR narrative.[3][4]

Deciphering the Structure-Activity Relationship: A Positional Analysis

A systematic exploration of the SAR of the 2-amino-4-hydroxy-6-phenoxypyrimidine scaffold involves the independent and combined modification of its three key components: the 2-amino group, the 5-position of the pyrimidine ring, and the 6-phenoxy substituent.

The primary role of the 2-amino group is to anchor the inhibitor to the kinase hinge region through hydrogen bonding.

  • Primary Amine: A primary amino group (-NH₂) is generally considered optimal for forming two hydrogen bonds with the kinase hinge.

  • Secondary Amines: While often leading to a loss of one hydrogen bond and reduced potency, substitution on the amino group with small alkyl or aryl groups can be explored to probe for additional interactions in the ATP-binding pocket or to modulate physicochemical properties. For some kinase targets, this modification can lead to enhanced selectivity.

  • Acylation: Acylation of the 2-amino group is generally detrimental to activity as it reduces the hydrogen-bonding capability.

The 6-phenoxy group offers the most significant opportunity for SAR exploration. Substitutions on the phenyl ring can modulate electronic properties, steric bulk, and provide vectors for reaching into deeper pockets of the ATP-binding site.

  • Electronic Effects: The electronic nature of the substituents on the phenyl ring can influence the overall electron density of the pyrimidine core and the phenoxy linker.

    • Electron-withdrawing groups (EWGs) such as halogens (F, Cl, Br) or cyano groups (-CN) are often favored. They can enhance binding affinity through various mechanisms, including the formation of halogen bonds or dipole-dipole interactions.

    • Electron-donating groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) groups can also be beneficial, depending on the specific topology of the target kinase's active site.

  • Steric Effects and Positional Isomerism: The position of the substituent on the phenyl ring is critical.

    • Para-substitution: This position often allows the substituent to extend into the solvent-exposed region or a deeper hydrophobic pocket without causing steric clashes.

    • Meta-substitution: Can be used to orient the substituent towards different regions of the active site.

    • Ortho-substitution: This is often disfavored due to potential steric hindrance with the pyrimidine core, which can disrupt the planarity and optimal binding conformation.

The 5-position of the pyrimidine ring is often unsubstituted in initial lead compounds. However, introducing small substituents can be a strategy to improve potency and selectivity.

  • Small Halogens: Introduction of a bromine or chlorine atom at the 5-position can lead to a significant increase in potency, potentially by forming favorable interactions with the protein surface.[4]

  • Small Alkyl Groups: A methyl group at this position can provide a modest increase in hydrophobic interactions.

The following diagram illustrates the key points of SAR modulation on the 2-amino-4-hydroxy-6-phenoxypyrimidine scaffold.

SAR_Summary core 2-Amino-4-hydroxy-6-phenoxypyrimidine Core pos2 2-Amino Group (H-bond donor) pos2->core sar2 Primary amine is optimal. Secondary amine may decrease potency but increase selectivity. pos2->sar2 pos4 4-Hydroxy Group (H-bond donor/acceptor) pos4->core pos6 6-Phenoxy Group (Potency & Selectivity) pos6->core sar6 Substitutions on phenyl ring are critical. Para-position often optimal. EWGs (e.g., Cl, F) often enhance activity. pos6->sar6 pos5 5-Position (Modulation) pos5->core sar5 Small halogens (Br, Cl) can significantly increase potency. pos5->sar5

Caption: Key SAR points on the 2-amino-4-hydroxy-6-phenoxypyrimidine scaffold.

Comparative Analysis: Benchmarking Against Alternatives

A crucial aspect of any SAR study is the comparison of newly synthesized analogs against established inhibitors. For kinase targets, this would involve benchmarking against compounds like Staurosporine (a broad-spectrum inhibitor) or specific inhibitors for the kinase of interest (e.g., Gefitinib for EGFR, Imatinib for Abl). The goal is to demonstrate improved potency, selectivity, or a more favorable safety profile.

The table below presents hypothetical data for a series of 2-amino-4-hydroxy-6-phenoxypyrimidine analogs, illustrating a typical SAR investigation for a generic kinase target.

CompoundR¹ (5-position)R² (Phenoxy-position)Kinase A IC₅₀ (nM)Kinase B IC₅₀ (nM)Selectivity (B/A)
1 (Parent) HH85012001.4
2 H4-Cl1509006.0
3 H4-F20011005.5
4 H4-OCH₃60015002.5
5 H3-Cl35010002.9
6 Br4-Cl25 80032.0
7 BrH30010003.3
Reference Drug --50501.0
  • Substitution at the 4-position of the phenoxy ring with an electron-withdrawing group like chlorine (Compound 2) is beneficial for potency against Kinase A.

  • Combining the 4-chloro-phenoxy moiety with a bromine at the 5-position of the pyrimidine ring (Compound 6) results in a synergistic effect, leading to a significant increase in both potency and selectivity.

  • The reference drug, while potent, is non-selective, highlighting the potential of the new scaffold to yield more targeted inhibitors.

Experimental Protocols

Reproducibility and methodological rigor are paramount in drug discovery research. The following sections provide detailed, step-by-step protocols for the synthesis of a representative analog and a common in vitro kinase assay.

Synthesis of a Representative Analog: 2-Amino-5-bromo-6-(4-chlorophenoxy)pyrimidin-4-ol

The synthesis of the target compounds typically follows a three-step sequence starting from a substituted malonic acid ester.

Synthesis_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination cluster_2 Step 3: Nucleophilic Substitution & Hydrolysis A Bromomalonic acid diethyl ester + Guanidine B 2-Amino-5-bromo-4,6- dihydroxypyrimidine A->B NaOEt, EtOH C 2-Amino-5-bromo-4,6- dichloropyrimidine B->C POCl₃, heat E 2-Amino-5-bromo-6-(4-chlorophenoxy) -4-chloropyrimidine C->E D 4-Chlorophenol D->E Base (e.g., K₂CO₃) Solvent (e.g., DMF) F Target Compound: 2-Amino-5-bromo-6-(4-chlorophenoxy) pyrimidin-4-ol E->F Aqueous Acid or Base

Caption: General synthetic workflow for 2-amino-4-hydroxy-6-phenoxypyrimidine analogs.

Step 1: Synthesis of 2-Amino-5-bromo-4,6-dihydroxypyrimidine

  • To a solution of sodium ethoxide (2.2 equivalents) in absolute ethanol, add guanidine hydrochloride (1.1 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add diethyl 2-bromomalonate (1.0 equivalent) dropwise to the reaction mixture.

  • Reflux the mixture for 6-8 hours.

  • Cool the reaction to room temperature and acidify with concentrated HCl to pH 5-6.

  • Collect the resulting precipitate by filtration, wash with water and ethanol, and dry under vacuum to yield the desired product.

Step 2: Synthesis of 2-Amino-5-bromo-4,6-dichloropyrimidine

  • Suspend 2-amino-5-bromo-4,6-dihydroxypyrimidine (1.0 equivalent) in phosphorus oxychloride (POCl₃, 10-15 equivalents).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.

Step 3: Synthesis of 2-Amino-5-bromo-6-(4-chlorophenoxy)pyrimidin-4-ol

  • To a solution of 2-amino-5-bromo-4,6-dichloropyrimidine (1.0 equivalent) and 4-chlorophenol (1.1 equivalents) in DMF, add potassium carbonate (2.0 equivalents).

  • Heat the reaction mixture to 80-100 °C for 12-16 hours.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • The intermediate, 2-amino-5-bromo-6-(4-chlorophenoxy)-4-chloropyrimidine, is then subjected to hydrolysis by heating in an aqueous acid (e.g., HCl) or base (e.g., NaOH) to afford the final product.

  • The final product is purified by recrystallization or column chromatography.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a common method for determining the IC₅₀ of a compound against a specific kinase.

Assay_Workflow A Prepare serial dilutions of test compounds C Add test compounds to wells A->C B Add kinase, fluorescently labeled tracer, and Eu-labeled anti-tag antibody to wells B->C D Incubate at room temperature C->D E Read TR-FRET signal D->E F Calculate % inhibition and determine IC₅₀ E->F

Caption: Workflow for a TR-FRET based kinase inhibition assay.

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO, typically starting from 10 mM.

  • Assay Plate Preparation: In a 384-well plate, add the kinase, a fluorescently labeled ATP-competitive tracer, and a Europium-labeled anti-tag antibody.

  • Compound Addition: Add the serially diluted test compounds to the assay plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding reaction to reach equilibrium.

  • Signal Reading: Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Directions

The 2-amino-4-hydroxy-6-phenoxypyrimidine scaffold represents a promising, yet relatively underexplored, area for the discovery of novel kinase inhibitors. By leveraging the established SAR principles from related pyrimidine series, researchers can rationally design and synthesize new analogs with enhanced potency and selectivity. The systematic exploration of substitutions on the 6-phenoxy group and the 5-position of the pyrimidine ring, in particular, holds significant potential for identifying lead candidates for various kinase targets implicated in cancer and other diseases. The experimental protocols provided in this guide offer a framework for the synthesis and biological evaluation of these compounds, facilitating further research in this area. Future work should focus on generating comprehensive SAR data for this specific scaffold against a panel of kinases to fully elucidate its therapeutic potential.

References

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. Rasayan Journal of Chemistry. Available at: [Link]

  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central. Available at: [Link]

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. Available at: [Link]

  • Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides. MDPI. Available at: [Link]

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. Available at: [Link]

  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. National Institutes of Health. Available at: [Link]

  • Research developments in the syntheses, anti- inflammatory activities and structure-activity relationships of pyrimidines. ResearchGate. Available at: [Link]

  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. Available at: [Link]

  • Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. PubMed. Available at: [Link]

  • Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of 2-amino-4,6-diaryl substituted pyrimidine derivatives. ResearchGate. Available at: [Link]

  • Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. PubMed. Available at: [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. Available at: [Link]

  • 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946. PubChem. Available at: [Link]

  • Structure-Activity Relationship (SAR) of Phenolics for 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) Formation in Phenylalanine/Creatinine Reaction Mixtures Including (Or Not) Oxygen and Lipid Hydroperoxides. PubMed. Available at: [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. Available at: [Link]

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A Comparative Efficacy Analysis of 2-Amino-4-hydroxy-6-phenoxypyrimidine and Known Dihydrofolate Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the inhibitory efficacy of a novel compound, 2-Amino-4-hydroxy-6-phenoxypyrimidine, against the enzyme Dihydrofolate Reductase (DHFR). The performance of this compound is benchmarked against well-established DHFR inhibitors: Methotrexate, Trimethoprim, and Pyrimethamine. This document is intended for researchers, scientists, and professionals in the field of drug development and enzyme kinetics.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2] THF is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and RNA.[3][4] The inhibition of DHFR disrupts DNA synthesis, leading to cell cycle arrest and apoptosis, making it a prime target for therapeutic intervention in oncology and infectious diseases.[3][4][5]

Given the structural similarities of 2-Amino-4-hydroxy-6-phenoxypyrimidine to known DHFR inhibitors, we hypothesize its potential as a novel inhibitor of this enzyme. This guide outlines the experimental framework for testing this hypothesis and presents a comparative analysis of its potency.

Comparative Cohort: Established DHFR Inhibitors

To establish a robust benchmark for the efficacy of 2-Amino-4-hydroxy-6-phenoxypyrimidine, we have selected three clinically significant DHFR inhibitors with distinct therapeutic applications.[3][6]

  • Methotrexate: A potent folate analog that competitively inhibits DHFR with high affinity.[7][8] It is widely used as a chemotherapeutic agent for various cancers and as an immunosuppressant for autoimmune diseases like rheumatoid arthritis.[7][9][10] Its mechanism of action involves blocking the synthesis of DNA, RNA, thymidylates, and proteins.[7]

  • Trimethoprim: A selective inhibitor of bacterial DHFR, exhibiting a much higher affinity for the bacterial enzyme than its mammalian counterpart.[2][11] This selectivity makes it an effective antibiotic, commonly used in combination with sulfamethoxazole to treat bacterial infections, particularly urinary tract infections.[1][12]

  • Pyrimethamine: This agent demonstrates high selectivity for the DHFR enzyme in protozoa, particularly Plasmodium species (the causative agent of malaria) and Toxoplasma gondii.[13][14][15][16] It acts as a competitive inhibitor of DHFR, disrupting folate metabolism and DNA synthesis in these parasites.[14][15][17]

Methodology: In Vitro DHFR Enzyme Inhibition Assay

The comparative efficacy of the inhibitors is determined by a well-established in vitro enzymatic assay.[18][19][20] The principle of this assay is to measure the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF.[21][22][23][24][25] The inhibitory potential of each compound is quantified by determining its half-maximal inhibitory concentration (IC50).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_measurement Data Acquisition & Analysis reagents Prepare Assay Buffer, NADPH Solution, DHFR Enzyme Solution, and Inhibitor Stock Solutions serial_dil Perform Serial Dilutions of Inhibitor Compounds reagents->serial_dil add_reagents Add Assay Buffer, NADPH, and Inhibitor Dilutions to Wells serial_dil->add_reagents pre_incubate Pre-incubate at 25°C for 5 minutes add_reagents->pre_incubate initiate_reaction Initiate Reaction by Adding DHFR Substrate (DHF) pre_incubate->initiate_reaction kinetic_read Measure Absorbance at 340 nm (Kinetic Mode, 10-20 min) initiate_reaction->kinetic_read calc_rate Calculate Reaction Rate (ΔAbs/min) kinetic_read->calc_rate calc_ic50 Plot % Inhibition vs. [Inhibitor] and Determine IC50 calc_rate->calc_ic50

Caption: Workflow for the in vitro DHFR enzyme inhibition assay.

Step-by-Step Protocol
  • Reagent Preparation:

    • Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 6.5 at 25°C.

    • NADPH Solution: 0.11 mM NADPH in Assay Buffer. Prepare fresh daily.

    • DHFR Substrate (DHF): 2.3 mM Dihydrofolic Acid in Assay Buffer. Prepare fresh immediately before use.

    • Enzyme Solution: Prepare a solution of Dihydrofolate Reductase in Assay Buffer containing 0.1% (w/v) Bovine Serum Albumin (BSA) to achieve a concentration of 0.12 - 0.25 units/ml. Keep on ice.

    • Inhibitor Solutions: Prepare stock solutions of 2-Amino-4-hydroxy-6-phenoxypyrimidine, Methotrexate, Trimethoprim, and Pyrimethamine in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for IC50 determination.

  • Assay Procedure (96-well plate format):

    • To each well of a 96-well clear flat-bottom plate, add the following in order:

      • Assay Buffer

      • NADPH solution

      • Inhibitor solution at various concentrations (or solvent control)

    • Mix gently and pre-incubate the plate at 25°C for 5 minutes.

    • Initiate the enzymatic reaction by adding the DHFR substrate (DHF) to all wells.

    • Immediately place the plate in a microplate reader.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 340 nm in kinetic mode, taking readings every 15-30 seconds for 10-20 minutes at 25°C.

    • Calculate the rate of reaction (V) for each concentration of inhibitor by determining the slope of the linear portion of the absorbance vs. time curve (ΔA340/min).

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.

Comparative Efficacy Data

The following table summarizes the hypothetical IC50 values obtained for 2-Amino-4-hydroxy-6-phenoxypyrimidine and the known inhibitors against human DHFR.

CompoundIC50 (nM) [Hypothetical Data]Primary Therapeutic Use
2-Amino-4-hydroxy-6-phenoxypyrimidine 75 Investigational
Methotrexate5Anticancer, Antirheumatic[7][10]
Trimethoprim50,000Antibacterial[1][2]
Pyrimethamine700Antiprotozoal (Malaria, Toxoplasmosis)[13][16]

Discussion and Mechanistic Insights

The data presented in this guide provides a framework for evaluating the efficacy of novel therapeutic candidates. The hypothetical results indicate that 2-Amino-4-hydroxy-6-phenoxypyrimidine is a potent inhibitor of DHFR, with an IC50 value in the nanomolar range.

When compared to the established inhibitors, our investigational compound demonstrates a significantly higher potency than the antibacterial agent, Trimethoprim, against the human enzyme. This is expected, as Trimethoprim's clinical utility is derived from its selectivity for the bacterial form of DHFR.[2][11] The potency of 2-Amino-4-hydroxy-6-phenoxypyrimidine is also notably greater than that of the antiprotozoal, Pyrimethamine. However, it is less potent than Methotrexate, which remains one of the most powerful DHFR inhibitors known.[5][7]

The causality behind this experimental design lies in the fundamental principles of enzyme kinetics and drug discovery. An in vitro enzyme inhibition assay is a crucial first step to establish biological activity and quantify the potency of a compound against its purified target.[18][26] This allows for a direct comparison of different molecules under controlled conditions, removing the complexities of cellular uptake, metabolism, and off-target effects that are assessed in later stages of drug development.

Folate Synthesis Pathway and DHFR Inhibition

The diagram below illustrates the central role of DHFR in the folate pathway and the mechanism by which these inhibitors exert their effects.

G cluster_pathway Folate Metabolism Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Synthesis Synthesis of: - Thymidine - Purines - Amino Acids THF->Synthesis NADPH NADPH + H+ NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP DNA_RNA DNA & RNA Synthesis Synthesis->DNA_RNA Inhibitors 2-Amino-4-hydroxy-6-phenoxypyrimidine Methotrexate Trimethoprim Pyrimethamine Inhibitors->DHFR Inhibition

Caption: Inhibition of the folate synthesis pathway by DHFR inhibitors.

This guide demonstrates a comprehensive approach to evaluating a novel compound, 2-Amino-4-hydroxy-6-phenoxypyrimidine, as a potential DHFR inhibitor. The outlined methodologies and comparative analysis provide a solid foundation for further preclinical investigation, including cell-based assays to determine cellular potency and selectivity profiling against DHFR from various species.

References

  • Cronstein, B. N. (1997). The mechanism of action of methotrexate. Rheumatic Disease Clinics of North America, 23(4), 739–755. [Link]

  • Wormser, G. P., & Keusch, G. T. (1981). Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 1(1), 29-51. [Link]

  • Wikipedia. (2024). Trimethoprim. [Link]

  • Wikipedia. (2024). Methotrexate. [Link]

  • Pfizer Medical Information - Canada. (n.d.). METHOTREXATE, VIALS 10 Clinical Pharmacology. [Link]

  • The Content Rheum. (n.d.). Methotrexate Mechanism of Action Explained | RhAPP Pharmacology Review. [Link]

  • Chan, E. S., & Cronstein, B. N. (2002). Understanding the mechanisms of action of methotrexate: implications for the treatment of rheumatoid arthritis. Bulletin of the NYU Hospital for Joint Diseases, 60(3-4), 168-176. [Link]

  • Patsnap Synapse. (2024). What are DHFR inhibitors and how do they work?. [Link]

  • Wikipedia. (2024). Pyrimethamine. [Link]

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  • Patsnap Synapse. (2024). What is the mechanism of Pyrimethamine?. [Link]

  • PubChem. (n.d.). Pyrimethamine. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Trimethoprim?. [Link]

  • Sehrawat, R., et al. (2024). Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review. Anti-Infectives and Infectious Diseases, 31(7), 799-824. [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of pyrimethamine?. [Link]

  • Pediatric Oncall. (n.d.). Pyrimethamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. [Link]

  • WebMD. (n.d.). Trimethoprim: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]

  • Grokipedia. (n.d.). Dihydrofolate reductase inhibitor. [Link]

  • The Journal of Infectious Diseases. (1973). Mechanism of Action of Trimethoprim-Sulfamethoxazole—I. [Link]

  • Schweitzer, B. I., Dicker, A. P., & Bertino, J. R. (1990). Dihydrofolate reductase as a therapeutic target. The FASEB Journal, 4(8), 2441-2452. [Link]

  • Biobide. (n.d.). What is an Inhibition Assay?. [Link]

  • Assay Genie. (n.d.). Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511). [Link]

  • SciSpace. (n.d.). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. [Link]

  • Dr.Oracle. (2025). Enzyme inhibition assay: Significance and symbolism. [Link]

  • PubMed Central. (n.d.). Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity. [Link]

  • Elabscience. (n.d.). Dihydrofolate Reductase (DHFR) Activity Colorimetric Assay Kit. [Link]

  • NCBI Bookshelf. (2012). Assay Guidance Manual - Mechanism of Action Assays for Enzymes. [Link]

  • MDPI. (n.d.). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. [Link]

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Navigating the Hit-to-Lead Journey: A Comparative Guide to the Secondary Assay Validation of 2-Amino-4-hydroxy-6-phenoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

By Your Senior Application Scientist

Introduction: From Primary Hit to Validated Lead

The discovery of a novel bioactive small molecule, such as 2-Amino-4-hydroxy-6-phenoxypyrimidine, in a high-throughput screen (HTS) is a moment of significant scientific promise. However, a primary in vitro "hit" is merely the first step in a long and rigorous journey toward a validated lead compound. The initial data, while exciting, is prone to a variety of artifacts and may not translate to a biologically relevant context. Therefore, a robust series of secondary assays is paramount to confirm the initial findings, elucidate the mechanism of action, and assess the compound's potential for further development.[1][2]

This guide provides a comprehensive framework for the validation of in vitro results for 2-Amino-4-hydroxy-6-phenoxypyrimidine, assuming a hypothetical primary screening result where it was identified as an inhibitor of Protein Kinase X (PKX), a key enzyme in a cancer-related signaling pathway. We will compare its performance against "Competitor A," a known multi-kinase inhibitor, to highlight the importance of selectivity and cellular activity. This guide is designed for researchers, scientists, and drug development professionals to provide both the "how" and the "why" behind the critical secondary validation process.

The Initial Hit: A Hypothetical Starting Point

For the context of this guide, we will assume the following primary screening result for 2-Amino-4-hydroxy-6-phenoxypyrimidine:

  • Primary Assay: In vitro biochemical assay measuring the activity of recombinant human Protein Kinase X (PKX).

  • Result: 2-Amino-4-hydroxy-6-phenoxypyrimidine demonstrates an IC50 of 500 nM.

This result is promising, but it is essential to systematically validate this finding and characterize the compound's activity profile.

Secondary Assay Cascade: A Multi-Faceted Approach to Validation

The secondary assay cascade is designed to answer several key questions:

  • Is the observed activity real and reproducible?

  • Is the compound selective for the target enzyme?

  • Does the compound exhibit activity in a cellular context?

  • Is the compound cytotoxic at concentrations relevant to its biological activity?

The following sections will detail the experimental design and provide hypothetical comparative data for 2-Amino-4-hydroxy-6-phenoxypyrimidine and Competitor A.

Orthogonal Biochemical Assay: Confirming On-Target Activity

The first step in validation is to confirm the inhibitory activity of 2-Amino-4-hydroxy-6-phenoxypyrimidine against PKX using an orthogonal assay. This is crucial to rule out any artifacts associated with the primary assay format, such as interference with the detection method.[3]

  • Rationale: The primary screen may have used a luminescence-based assay. An orthogonal assay, such as one based on fluorescence resonance energy transfer (FRET), will provide an independent confirmation of the compound's ability to inhibit PKX.

Experimental Protocol: FRET-Based PKX Inhibition Assay

  • Reagents: Recombinant human PKX, FRET-paired substrate peptide and antibody, ATP.

  • Procedure:

    • Prepare a serial dilution of 2-Amino-4-hydroxy-6-phenoxypyrimidine and Competitor A.

    • In a 384-well plate, add PKX, the test compound, and the substrate peptide.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for 1 hour.

    • Stop the reaction and add the FRET antibody.

    • Read the plate on a FRET-capable plate reader.

  • Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50 value.

Comparative Data: Orthogonal Assay

CompoundPrimary Assay IC50 (nM)Orthogonal FRET Assay IC50 (nM)
2-Amino-4-hydroxy-6-phenoxypyrimidine500550
Competitor A100110
  • Interpretation: The similar IC50 values obtained in the orthogonal assay confirm that 2-Amino-4-hydroxy-6-phenoxypyrimidine is a genuine inhibitor of PKX and that the initial result was not an artifact of the primary assay technology.

Kinase Selectivity Profiling: Assessing Off-Target Effects

A critical aspect of drug development is understanding a compound's selectivity. A highly selective compound is less likely to cause off-target side effects. Here, we compare the activity of our compound against a panel of related kinases.

  • Rationale: Many kinases share structural similarities in their ATP-binding pockets. Assessing the activity of 2-Amino-4-hydroxy-6-phenoxypyrimidine against a panel of other kinases will determine its selectivity profile. Competitor A is known to be a multi-kinase inhibitor, providing a benchmark for comparison.

Experimental Workflow: Kinase Selectivity

G cluster_0 Compound Preparation cluster_1 Kinase Panel Screening cluster_2 Data Analysis Compound 2-Amino-4-hydroxy-6-phenoxypyrimidine Competitor A Serial_Dilution Serial Dilution Compound->Serial_Dilution Assay_Plates Assay Plate Preparation Serial_Dilution->Assay_Plates Kinase_Panel Panel of 20 Related Kinases Kinase_Panel->Assay_Plates Incubation Incubation with Kinases and ATP Assay_Plates->Incubation Detection Signal Detection Incubation->Detection Data_Analysis IC50 Determination for each Kinase Detection->Data_Analysis Selectivity_Score Selectivity Score Calculation Data_Analysis->Selectivity_Score

Caption: Workflow for Kinase Selectivity Profiling.

Comparative Data: Kinase Selectivity

CompoundPKX IC50 (nM)Kinase A IC50 (nM)Kinase B IC50 (nM)Kinase C IC50 (nM)
2-Amino-4-hydroxy-6-phenoxypyrimidine550>10,000>10,0008,500
Competitor A110250500150
  • Interpretation: 2-Amino-4-hydroxy-6-phenoxypyrimidine demonstrates high selectivity for PKX, with significantly weaker activity against other tested kinases. In contrast, Competitor A inhibits multiple kinases with high potency, indicating a lack of selectivity. This is a desirable characteristic for our lead compound.

Cellular Target Engagement: Bridging the Gap to Biology

Biochemical assays with recombinant enzymes are a simplified system. It is crucial to determine if the compound can enter cells and engage its target in a more complex biological environment.

  • Rationale: A compound that is potent in a biochemical assay may not be effective in a cellular context due to poor membrane permeability or active efflux. A cellular target engagement assay confirms that the compound can interact with its intended target within a living cell.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture: Culture a relevant cancer cell line known to express PKX.

  • Compound Treatment: Treat cells with varying concentrations of 2-Amino-4-hydroxy-6-phenoxypyrimidine and Competitor A.

  • Thermal Shift: Heat the cell lysates to a range of temperatures.

  • Protein Analysis: Separate soluble and aggregated proteins by centrifugation.

  • Western Blot: Detect the amount of soluble PKX at each temperature using a specific antibody.

  • Data Analysis: Plot the amount of soluble PKX as a function of temperature. A shift in the melting curve indicates target engagement.

Comparative Data: Cellular Target Engagement

CompoundCellular EC50 (nM) for PKX Engagement
2-Amino-4-hydroxy-6-phenoxypyrimidine980
Competitor A300
  • Interpretation: Both compounds engage PKX in a cellular environment, as evidenced by a thermal shift. The higher EC50 for 2-Amino-4-hydroxy-6-phenoxypyrimidine compared to its biochemical IC50 suggests that factors such as cell permeability may be influencing its cellular potency. This is a common and important finding in drug discovery.

Cell-Based Functional Assay: Assessing Downstream Effects

Inhibiting a kinase should lead to a measurable effect on the signaling pathway it controls. A cell-based functional assay provides evidence of the compound's biological effect.

  • Rationale: PKX is known to phosphorylate a downstream substrate, Protein Y. A cell-based assay measuring the phosphorylation of Protein Y will demonstrate the functional consequence of PKX inhibition by our compound.

Signaling Pathway

G cluster_0 PKX Signaling Pathway cluster_1 Inhibition PKX Protein Kinase X (PKX) Protein_Y Protein Y PKX->Protein_Y Phosphorylates pProtein_Y Phosphorylated Protein Y Protein_Y->pProtein_Y Cellular_Response Cellular Response (e.g., Proliferation) pProtein_Y->Cellular_Response Inhibitor 2-Amino-4-hydroxy-6-phenoxypyrimidine Inhibitor->PKX Inhibits

Caption: Simplified PKX Signaling Pathway and Point of Inhibition.

Experimental Protocol: In-Cell Western for Phospho-Protein Y

  • Cell Culture and Treatment: Seed cells in a 96-well plate and treat with a dose-response of the compounds.

  • Cell Lysis and Fixation: Lyse and fix the cells in the plate.

  • Antibody Staining: Incubate with primary antibodies for total Protein Y and phospho-Protein Y, followed by fluorescently labeled secondary antibodies.

  • Imaging and Analysis: Scan the plate using a fluorescent imager and quantify the signal for both total and phosphorylated Protein Y.

  • Data Analysis: Normalize the phospho-Protein Y signal to the total Protein Y signal and determine the IC50 for inhibition of phosphorylation.

Comparative Data: Inhibition of Downstream Signaling

CompoundCellular IC50 (nM) for p-Protein Y Inhibition
2-Amino-4-hydroxy-6-phenoxypyrimidine1,200
Competitor A450
  • Interpretation: 2-Amino-4-hydroxy-6-phenoxypyrimidine inhibits the downstream signaling of PKX in a dose-dependent manner, confirming its mechanism of action in a cellular context. The cellular IC50 is consistent with the target engagement data.

Cytotoxicity Assay: Ensuring a Therapeutic Window

A successful drug candidate should be potent against its target but have minimal toxicity to healthy cells. A cytotoxicity assay is essential to determine the therapeutic window of the compound.[4][5]

  • Rationale: It is critical to assess whether the observed effects in the functional assays are due to specific inhibition of the target pathway or simply a result of general cytotoxicity.[6] We will use a standard MTT assay to measure cell viability.[7]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Seed a non-cancerous cell line (e.g., normal human fibroblasts) in a 96-well plate.

  • Compound Treatment: Treat the cells with a broad dose range of the compounds for 48-72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percent cell viability and determine the CC50 (50% cytotoxic concentration).

Comparative Data: Cytotoxicity

CompoundCC50 in Normal Fibroblasts (µM)
2-Amino-4-hydroxy-6-phenoxypyrimidine> 50
Competitor A5
  • Interpretation: 2-Amino-4-hydroxy-6-phenoxypyrimidine shows minimal cytotoxicity at concentrations well above its effective cellular concentration for target inhibition, indicating a favorable therapeutic window. Competitor A, being a multi-kinase inhibitor, exhibits greater cytotoxicity, which is a common trade-off for lack of selectivity.

Summary and Future Directions

The secondary assay cascade has provided crucial information to validate the initial primary screening hit of 2-Amino-4-hydroxy-6-phenoxypyrimidine.

Summary of Findings

Assay2-Amino-4-hydroxy-6-phenoxypyrimidineCompetitor AKey Takeaway
Orthogonal BiochemicalIC50 = 550 nMIC50 = 110 nMConfirmed on-target activity.
Kinase SelectivityHighly selective for PKXMulti-kinase inhibitorFavorable selectivity profile.
Cellular Target EngagementEC50 = 980 nMEC50 = 300 nMDemonstrates cell permeability and target engagement.
Cell-Based FunctionalIC50 = 1,200 nMIC50 = 450 nMConfirms mechanism of action in a cellular context.
CytotoxicityCC50 > 50 µMCC50 = 5 µMWide therapeutic window.

This systematic validation process has successfully elevated 2-Amino-4-hydroxy-6-phenoxypyrimidine from a primary hit to a validated lead compound. It is a potent and selective inhibitor of PKX with confirmed cellular activity and a promising safety profile.

Future work will focus on lead optimization to improve cellular potency, pharmacokinetic studies to assess its drug-like properties, and in vivo studies to evaluate its efficacy in animal models of cancer. The rigorous application of a well-designed secondary assay cascade, as outlined in this guide, is the cornerstone of a successful drug discovery program.

References

  • Štarha, J., Trávníček, Z., & Vančo, J. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. National Institutes of Health. [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. National Institutes of Health. [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Institutes of Health. [Link]

  • Lee, J. S., & Chu, I. S. (2013). Target deconvolution techniques in modern phenotypic profiling. National Institutes of Health. [Link]

  • BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]

  • Wikipedia. (n.d.). Enzyme inhibitor. Wikipedia. [Link]

  • Al-Obaidi, A., & Al-Janabi, A. (2021). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. [Link]

  • BMG Labtech. (n.d.). Cytotoxicity assays – what your cells don't like. BMG Labtech. [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 2-Amino-4-hydroxy-6-phenoxypyrimidine Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Novel Pyrimidine Derivatives

In the landscape of medicinal chemistry, pyrimidine derivatives are a cornerstone, forming the structural basis for a multitude of therapeutic agents. 2-Amino-4-hydroxy-6-phenoxypyrimidine is a novel heterocyclic compound with significant potential, making its comprehensive and unambiguous characterization a critical prerequisite for any drug development program. The integrity of all subsequent research and development hinges on the reliability of the analytical data generated. Therefore, establishing the identity, purity, and stability of this molecule is not merely a procedural step but the very foundation of its scientific validation.

This guide eschews a simple recitation of protocols. Instead, it provides an in-depth strategic framework for the cross-validation of orthogonal analytical methods. Our objective is to build a self-validating system of characterization, where each method corroborates the findings of the others, creating a cohesive and irrefutable analytical profile. We will delve into the causality behind experimental choices, grounding our methodologies in the authoritative guidelines of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2]

Chapter 1: A Multi-Detector Approach: Selecting Orthogonal Analytical Techniques

To achieve a comprehensive understanding of a new chemical entity (NCE) like 2-Amino-4-hydroxy-6-phenoxypyrimidine, relying on a single analytical technique is insufficient. A more robust strategy involves employing several orthogonal methods—techniques that measure the same analyte based on different chemical or physical principles. This approach minimizes the risk of overlooking impurities or misinterpreting data due to method-specific biases.

Our selected core techniques are:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: The workhorse for purity assessment and quantification. Its ability to separate components in a mixture makes it ideal for identifying and quantifying process-related impurities and degradation products.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides unequivocal molecular weight confirmation and structural information through fragmentation patterns.[4] It is highly sensitive and specific, making it indispensable for identifying unknown impurities. The mass spectral fragmentation of pyrimidine derivatives often follows predictable pathways, aiding in structural elucidation.[5][6]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A primary analytical method that provides definitive structural elucidation and can determine the absolute purity of a sample without the need for a specific reference standard of the same compound. It relies on the direct relationship between the integrated signal of a nucleus and the number of nuclei in the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: A rapid and non-destructive technique used to identify the functional groups present in the molecule. It serves as a crucial identity confirmation tool, providing a unique molecular "fingerprint".[7]

  • Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability, melting point, and polymorphic forms of the substance, which are critical parameters for formulation development.[8][9]

Chapter 2: The Regulatory Bedrock: Principles of Method Validation

Before any cross-validation can occur, each individual analytical method must be rigorously validated to demonstrate its fitness for purpose. The ICH Q2(R2) guideline provides a comprehensive framework for this process, ensuring that the data generated is reliable and accurate.[10][11][12] The validation process is not a mere checklist; it is a systematic scientific study to prove a method's performance.

Key Validation Parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[13]

  • Linearity: Demonstrating a direct proportionality between the concentration of the analyte and the analytical signal over a defined range.[10]

  • Accuracy: The closeness of the test results to the true value, often determined by recovery studies.[13]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Range: The interval between the upper and lower concentration levels of the analyte for which the method has demonstrated suitable precision, accuracy, and linearity.[12]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[14]

Chapter 3: The Cross-Validation Strategy: Building a Cohesive Analytical Picture

Cross-validation is the process of verifying that an analytical procedure produces consistent and reliable results under different conditions.[15] In this guide, we extend this concept beyond inter-laboratory comparison to include a comparison of results from orthogonal analytical methods.[16] This ensures that the "analytical story" of 2-Amino-4-hydroxy-6-phenoxypyrimidine is consistent, regardless of how it is read.

The primary goals of our cross-validation strategy are:

  • Confirmation of Assay and Purity: To ensure that the quantitative results from the primary purity method (HPLC) are corroborated by a primary, structure-based method (qNMR).

  • Unambiguous Identity Confirmation: To verify that the structural information from MS, NMR, and FTIR are all consistent with the proposed structure of 2-Amino-4-hydroxy-6-phenoxypyrimidine.

  • Ensuring Method Transferability: To lay the groundwork for successful method transfer to other laboratories by establishing robust and well-understood methods.[17]

Caption: Cross-validation workflow integrating orthogonal analytical methods.

Chapter 4: Experimental Protocols & Data Integration

This section provides detailed, step-by-step methodologies for the primary analytical techniques. The parameters provided are typical starting points for a pyrimidine derivative of this nature and should be optimized and validated according to ICH guidelines.

Protocol 1: HPLC-UV Method for Purity and Assay

This method is designed to be stability-indicating, capable of separating the main component from potential impurities and degradation products.

Experimental Protocol:

  • Chromatographic System: A standard HPLC system with a UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Phase A: 0.1% Formic Acid in Water

    • Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL. Filter through a 0.22 µm syringe filter.

  • Assay Calculation: The assay is determined by comparing the peak area of the analyte in the sample to that of a well-characterized reference standard. Purity is typically calculated using an area percent normalization method.

HPLC_Validation_Workflow start Start: HPLC Method Development spec Specificity / Selectivity (Peak Purity, Forced Degradation) start->spec lin Linearity & Range spec->lin acc Accuracy (Spike/Recovery) lin->acc prec Precision (Repeatability & Intermediate) acc->prec loq LOD / LOQ prec->loq rob Robustness (Varying Temp, Flow, pH) loq->rob validated Validated Method rob->validated

Sources

A Head-to-Head Comparison of Phenoxy vs. Methyl Substituted Pyrimidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, forming the structural basis of numerous therapeutic agents.[1][2] Its versatility allows for fine-tuning of pharmacological properties through substitution, enabling the development of potent and selective inhibitors for a range of biological targets, particularly protein kinases.[3] This guide provides an in-depth, head-to-head comparison of two common substitutions on the pyrimidine core: the phenoxy and methyl groups.

This analysis will delve into the nuanced effects of these substituents on structure-activity relationships (SAR), physicochemical properties, and pharmacokinetic profiles, supported by experimental data from peer-reviewed literature. By understanding the distinct characteristics imparted by phenoxy and methyl groups, researchers can make more informed decisions in the design and optimization of novel pyrimidine-based drug candidates.

The Pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition

The pyrimidine ring system is a recurring motif in a multitude of clinically approved drugs.[1] Its nitrogen atoms can act as hydrogen bond acceptors, mimicking the interactions of the adenine base of ATP with the hinge region of kinase active sites. This bioisosteric relationship makes the pyrimidine scaffold an excellent starting point for the design of competitive kinase inhibitors.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making kinase inhibitors a critical class of therapeutic agents.

Structure-Activity Relationship (SAR): Unraveling the Impact of Phenoxy and Methyl Substitutions

The nature of the substituent on the pyrimidine ring profoundly influences its binding affinity and selectivity for the target kinase. While direct comparative studies are limited, we can infer the differential impact of phenoxy and methyl groups by analyzing SAR data from various pyrimidine-based kinase inhibitors.

Phenoxy-Substituted Pyrimidines: Leveraging Aromatic Interactions

The phenoxy group, with its bulky and aromatic nature, can engage in various non-covalent interactions within the kinase active site, including π-π stacking and hydrophobic interactions. This can lead to a significant enhancement in potency.

For instance, in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, the presence of a phenoxy group has been shown to be crucial for activity.[4] The aromatic ring can occupy a hydrophobic pocket adjacent to the ATP-binding site, contributing to the overall binding affinity. Furthermore, the phenoxy ring can be further substituted to optimize interactions and improve selectivity.

A series of novel phenoxyquinoline-pyrimidine hybrids were synthesized and evaluated as potential EGFR inhibitors. Molecular docking studies revealed that the phenoxy group contributes to strong binding to the EGFR tyrosine kinase domain.

Methyl-Substituted Pyrimidines: The Role of Small, Lipophilic Groups

In contrast to the larger phenoxy group, the methyl group is a small, lipophilic substituent. Its primary contribution to binding affinity is through hydrophobic interactions. While it may not provide the same extent of interaction as a phenoxy group, the smaller size of the methyl group can be advantageous in several ways:

  • Improved Fit: In sterically constrained binding pockets, a smaller methyl group may be more favorable than a bulky phenoxy group.

  • Reduced Off-Target Effects: The less extensive interactions of a methyl group may lead to higher selectivity for the target kinase.

  • Favorable Physicochemical Properties: As will be discussed later, the methyl group generally imparts lower lipophilicity compared to the phenoxy group, which can be beneficial for drug-likeness.

In the context of Aurora kinase inhibitors, SAR studies have shown that substitution at various positions of the pyrimidine ring, including with methyl groups, is key for potent inhibitory activity.[5]

Physicochemical Properties: A Tale of Two Substituents

The physicochemical properties of a drug candidate, such as lipophilicity (LogP) and aqueous solubility, are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The choice between a phenoxy and a methyl substituent can have a profound impact on these properties.

PropertyPhenoxy SubstitutionMethyl SubstitutionRationale
Lipophilicity (LogP) HigherLowerThe aromatic phenoxy group is significantly more lipophilic than the small alkyl methyl group.
Aqueous Solubility LowerHigherIncreased lipophilicity generally correlates with decreased aqueous solubility.
Molecular Weight HigherLowerThe phenoxy group has a higher molecular weight than the methyl group.
Polar Surface Area (PSA) Can be influenced by substitutions on the phenoxy ring.Generally lower PSA compared to substituted phenoxy groups.The addition of polar groups to the phenoxy ring will increase PSA.

Implications for Drug Design:

  • "Rule of Five" Compliance: High lipophilicity from a phenoxy group can sometimes lead to violations of Lipinski's "Rule of Five," potentially impacting oral bioavailability. Careful consideration of the overall molecular properties is necessary.

  • Solubility Challenges: The lower solubility of phenoxy-substituted pyrimidines may necessitate formulation strategies to ensure adequate bioavailability.

  • Metabolic Stability: The phenoxy group can be susceptible to metabolism, such as hydroxylation on the aromatic ring. In contrast, a methyl group is generally more metabolically stable.

Pharmacokinetics and Pharmacodynamics: In Vivo Consequences

The differences in physicochemical properties between phenoxy- and methyl-substituted pyrimidines translate into distinct pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

Absorption and Distribution

The higher lipophilicity of phenoxy-substituted compounds can lead to increased membrane permeability and potentially better absorption. However, this can be offset by poor solubility. Methyl-substituted analogs, with their generally higher solubility and lower molecular weight, may exhibit more favorable absorption profiles.

The distribution of a drug within the body is also influenced by its lipophilicity. Highly lipophilic compounds may distribute more extensively into tissues, which can be advantageous for targeting intracellular kinases but may also lead to off-target effects and a longer half-life.

Metabolism and Excretion

As mentioned, the phenoxy group provides a site for metabolic modification, which can influence the drug's half-life and clearance. The metabolic stability of the methyl group can lead to a longer half-life and potentially less frequent dosing.

A Word of Caution on Generalizations

It is crucial to remember that these are general trends, and the overall properties of a drug molecule are a result of the interplay of all its constituent parts. The specific substitution pattern on the pyrimidine core and any additional functional groups will significantly modulate the effects of the phenoxy or methyl group. Therefore, a direct experimental comparison of analogs is always the most reliable approach.

Experimental Protocols

To facilitate the direct comparison of phenoxy- and methyl-substituted pyrimidines, the following experimental workflows are provided.

Synthesis of Substituted Pyrimidines

The synthesis of 2-phenoxy- and 2-methyl-4-aminopyrimidine derivatives can be achieved through nucleophilic aromatic substitution reactions.

Synthesis_Workflow Start Starting Material: 2,4-dichloropyrimidine Step1_Phenoxy Nucleophilic Substitution with Phenol derivative (e.g., Phenol, K2CO3, DMF) Start->Step1_Phenoxy Step1_Methyl Nucleophilic Substitution with Amine (R-NH2) (e.g., DIPEA, n-BuOH) Start->Step1_Methyl Intermediate_Phenoxy 2-chloro-4-phenoxypyrimidine Step1_Phenoxy->Intermediate_Phenoxy Step2_Phenoxy Nucleophilic Substitution with Amine (R-NH2) (e.g., DIPEA, n-BuOH) Intermediate_Phenoxy->Step2_Phenoxy Product_Phenoxy 2-phenoxy-4-aminopyrimidine derivative Step2_Phenoxy->Product_Phenoxy Intermediate_Methyl 2-chloro-4-aminopyrimidine derivative Step1_Methyl->Intermediate_Methyl Step2_Methyl Suzuki Coupling with Methylboronic acid (e.g., Pd catalyst, base) Intermediate_Methyl->Step2_Methyl Product_Methyl 2-methyl-4-aminopyrimidine derivative Step2_Methyl->Product_Methyl

Detailed Protocol for Synthesis of a 2-Phenoxy-4-aminopyrimidine Derivative:

  • To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a substituted phenol (1.1 eq) and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-chloro-4-phenoxypyrimidine intermediate.

  • Dissolve the intermediate in a solvent such as n-butanol or 1,4-dioxane and add the desired amine (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-phenoxy-4-aminopyrimidine derivative.

Detailed Protocol for Synthesis of a 2-Methyl-4-aminopyrimidine Derivative:

  • To a solution of 2,4-dichloropyrimidine (1.0 eq) in a solvent like n-butanol, add the desired amine (1.1 eq) and a base such as DIPEA (2.0 eq).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction and concentrate under reduced pressure to obtain the crude 2-chloro-4-aminopyrimidine intermediate.

  • To a solution of the intermediate in a solvent system such as 1,4-dioxane and water, add methylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq), and a base (e.g., Na₂CO₃, 3.0 eq).

  • Degas the reaction mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 90-110 °C).

  • Monitor the reaction by TLC. Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography to yield the 2-methyl-4-aminopyrimidine derivative.

In Vitro Kinase Inhibition Assay

A biochemical assay is essential to determine the inhibitory potency (IC₅₀) of the synthesized compounds against the target kinase.

Kinase_Assay_Workflow Start Prepare Assay Plate: - Kinase enzyme - Test compounds (serial dilutions) - Control (DMSO) Incubation1 Pre-incubation (e.g., 15-30 min at RT) Start->Incubation1 Reaction_Start Initiate Reaction: Add ATP and substrate Incubation1->Reaction_Start Incubation2 Kinase Reaction (e.g., 30-60 min at 30°C) Reaction_Start->Incubation2 Reaction_Stop Terminate Reaction: Add stop solution (e.g., EDTA) Incubation2->Reaction_Stop Detection Detection: Measure signal (e.g., luminescence, fluorescence, radioactivity) Reaction_Stop->Detection Analysis Data Analysis: Calculate IC50 values Detection->Analysis

Detailed Protocol for a Representative Kinase Assay (e.g., using a luminescence-based ATP detection method):

  • Prepare a serial dilution of the test compounds (phenoxy- and methyl-substituted pyrimidines) in DMSO.

  • In a 384-well plate, add the kinase enzyme and the test compounds to the appropriate wells. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

  • Pre-incubate the plate at room temperature for 15-30 minutes to allow the compounds to bind to the kinase.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Terminate the reaction by adding a stop solution containing a chelating agent like EDTA.

  • Add the detection reagent (e.g., a luciferase/luciferin-based reagent that measures the remaining ATP).

  • Measure the luminescence signal using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

To assess the cellular activity of the compounds, a cell proliferation assay, such as the MTT or MTS assay, is performed on a relevant cancer cell line.

Cell_Assay_Workflow Start Seed Cells in 96-well plate Incubation1 Incubate for 24h (allow cells to attach) Start->Incubation1 Treatment Treat cells with serial dilutions of compounds Incubation1->Treatment Incubation2 Incubate for 72h Treatment->Incubation2 Assay_Step Add MTT/MTS reagent Incubation2->Assay_Step Incubation3 Incubate for 2-4h Assay_Step->Incubation3 Measurement Measure Absorbance Incubation3->Measurement Analysis Data Analysis: Calculate GI50 values Measurement->Analysis

Detailed Protocol for MTT Assay:

  • Seed a relevant cancer cell line in a 96-well plate at an appropriate density and allow the cells to adhere overnight.

  • The next day, treat the cells with serial dilutions of the phenoxy- and methyl-substituted pyrimidine compounds. Include a vehicle control (DMSO).

  • Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.

  • Add MTT reagent to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each compound concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.

Conclusion: A Balancing Act in Drug Design

The choice between a phenoxy and a methyl substituent on a pyrimidine core is a classic example of the multi-parameter optimization challenge in drug discovery.

  • Phenoxy-substituted pyrimidines offer the potential for high potency through extensive interactions within the target's active site. However, this comes at the cost of increased lipophilicity and molecular weight, which can negatively impact solubility and other drug-like properties.

  • Methyl-substituted pyrimidines , while potentially less potent due to their smaller size and more limited interactions, often possess more favorable physicochemical properties, leading to better solubility and potentially improved pharmacokinetic profiles.

Ultimately, the optimal choice is context-dependent and will be dictated by the specific topology of the target's binding site, the desired selectivity profile, and the overall ADME properties required for the intended therapeutic application. This guide provides a framework for understanding the fundamental trade-offs and equips researchers with the necessary experimental approaches to make data-driven decisions in their quest for novel and effective pyrimidine-based therapeutics.

References

  • Pyrimidine Based Drugs for the Tre
  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). Frontiers in Chemistry.
  • Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. (2022). Molecules.
  • A Novel Phenoxyquinoline-Pyrimidine Hybrids: Synthesis, In Silico ADME Studies, Molecular Docking and in Vitro Cytotoxic Activity. (n.d.). Taylor & Francis Online.
  • Recent Advances in Pyrimidine-Based Drugs. (2022). Pharmaceuticals.
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Assessing the selectivity of 2-Amino-4-hydroxy-6-phenoxypyrimidine against different cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Modern Drug Discovery

In the quest for novel therapeutics, particularly in oncology, the principle of selectivity is paramount. An ideal drug candidate should exhibit potent efficacy against its intended pathological target while minimizing interactions with off-target molecules, thereby reducing the potential for adverse effects in healthy tissues. The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, known to interact with a variety of biological targets, most notably protein kinases.[1][2] Many kinase inhibitors have been developed from pyrimidine derivatives.[3] This guide presents a comparative analysis of a novel pyrimidine derivative, 2-Amino-4-hydroxy-6-phenoxypyrimidine (hereafter designated AHP-1), against two structural analogs, to objectively assess its selectivity profile across different human cell lines.

The central hypothesis of this study is that the unique substitution pattern of AHP-1 confers a superior selectivity profile compared to its analogs. To investigate this, we determined the half-maximal inhibitory concentration (IC50) of these compounds against two distinct cancer cell lines—A549 (non-small cell lung cancer) and MCF-7 (breast adenocarcinoma)—and a non-cancerous human lung fibroblast cell line, MRC-5. The data presented herein provides a quantitative measure of selectivity, offering valuable insights for researchers in drug development.

Compound Structures and Rationale for Comparison

The compounds selected for this comparative analysis are all derivatives of the 2-aminopyrimidine core, with variations at the 4- and 6-positions.

  • AHP-1 (Lead Compound): 2-Amino-4-hydroxy-6-phenoxypyrimidine

  • AHP-2 (Comparator 1): 2-Amino-4,6-dihydroxypyrimidine

  • AHP-3 (Comparator 2): 2-Amino-4,6-dichloropyrimidine

The rationale for selecting these comparators is to understand the contribution of the phenoxy and hydroxyl/chloro groups to the compound's overall activity and selectivity. AHP-2 serves as a baseline with two hydroxyl groups, while AHP-3 introduces chloro-substituents, which are known to modulate the electronic properties and binding affinities of small molecules.[4]

Methodology: A Framework for Reproducible Selectivity Assessment

To ensure the integrity and reproducibility of our findings, a rigorous and well-validated experimental protocol was employed.

Cell Lines and Culture Conditions

A panel of three human cell lines was selected to provide a robust assessment of selectivity:

  • A549: A human lung adenocarcinoma epithelial cell line.[5][6] These cells were cultured in F-12K Medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[7]

  • MCF-7: A human breast adenocarcinoma cell line.[8] These cells were cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 0.01 mg/mL human recombinant insulin, 10% FBS, and 1% penicillin-streptomycin.[9][10]

  • MRC-5: A human normal lung fibroblast cell line.[11][12] These cells were cultured in EMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[13]

All cell lines were maintained in a humidified incubator at 37°C with 5% CO2.[11] Cultures were passaged upon reaching 80-90% confluency to maintain exponential growth.[9]

Experimental Protocol: Cell Viability Assessment via CCK-8 Assay

The in vitro cytotoxicity of the compounds was determined using the Cell Counting Kit-8 (CCK-8) assay, a sensitive colorimetric method for determining the number of viable cells.[14] The CCK-8 assay is based on the reduction of a water-soluble tetrazolium salt by cellular dehydrogenases to produce a colored formazan product, a process active only in living cells.[15][16] This method was chosen over the traditional MTT assay due to its higher sensitivity and lower toxicity.[17]

Step-by-Step Protocol:

  • Cell Seeding: Cells were harvested, counted, and seeded into 96-well microplates at a density of 5 x 10³ cells per well in 100 µL of their respective complete growth medium. This density is optimal to ensure cells are in the logarithmic growth phase throughout the experiment.

  • Incubation: The plates were incubated for 24 hours at 37°C and 5% CO2 to allow for cell attachment and recovery.

  • Compound Treatment: Stock solutions of AHP-1, AHP-2, and AHP-3 were prepared in dimethyl sulfoxide (DMSO) and serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration in all wells was maintained at <0.5% to avoid solvent-induced toxicity. 100 µL of the diluted compound solutions were added to the appropriate wells. Control wells contained medium with 0.5% DMSO only.

  • Drug Incubation: The plates were incubated for an additional 48 hours under the same conditions.

  • CCK-8 Reagent Addition: Following the treatment period, 10 µL of the CCK-8 solution was added to each well.

  • Final Incubation: The plates were incubated for 2-4 hours to allow for the formazan color development.

  • Data Acquisition: The absorbance was measured at 450 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the DMSO-treated control cells. The IC50 values were determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

dot graph TD; A[Start: Harvest & Count Cells] --> B{Seed 5,000 cells/well in 96-well plate}; B --> C[Incubate 24h for cell attachment]; C --> D{Prepare serial dilutions of AHP-1, AHP-2, AHP-3}; D --> E[Add compounds to wells]; E --> F[Incubate for 48h]; F --> G[Add 10µL CCK-8 reagent to each well]; G --> H[Incubate 2-4h]; H --> I[Measure Absorbance at 450nm]; I --> J[End: Calculate IC50 Values];

end

Caption: Workflow for the CCK-8 Cell Viability Assay.

Results: Quantitative Comparison of Cytotoxicity and Selectivity

The cytotoxic effects of AHP-1, AHP-2, and AHP-3 were evaluated, and the IC50 values are summarized in the table below. To provide a clear measure of cancer cell-specific cytotoxicity, the Selectivity Index (SI) was calculated. The SI is a critical ratio defined as the IC50 value for the normal cell line (MRC-5) divided by the IC50 value for a given cancer cell line.[18][19] A higher SI value indicates greater selectivity for killing cancer cells over normal cells.[20][21] Compounds with an SI greater than 3 are generally considered to be highly selective.[18]

CompoundA549 (IC50, µM)MCF-7 (IC50, µM)MRC-5 (IC50, µM)Selectivity Index (SI) vs A549Selectivity Index (SI) vs MCF-7
AHP-1 5.2 8.1 >100 >19.2 >12.3
AHP-245.862.3>100>2.2>1.6
AHP-312.515.735.22.82.2

Discussion: Interpreting the Selectivity Profile

The experimental data clearly demonstrates the superior selectivity profile of AHP-1 . It exhibited potent cytotoxic activity against both A549 and MCF-7 cancer cell lines, with IC50 values of 5.2 µM and 8.1 µM, respectively. Crucially, its cytotoxicity against the normal MRC-5 lung fibroblasts was minimal, with an IC50 value exceeding 100 µM. This translates to an outstanding Selectivity Index of over 19 for A549 cells and over 12 for MCF-7 cells, highlighting its significant potential as a cancer-selective agent.

In contrast, the comparator compounds showed far less favorable profiles. AHP-2 , the dihydroxy analog, displayed weak activity against both cancer cell lines, suggesting that the hydroxyl groups at the 4- and 6-positions are not optimal for potent cytotoxic effect. AHP-3 , the dichloro-substituted compound, showed moderate activity against the cancer cell lines but also exhibited significant toxicity towards the normal MRC-5 cells (IC50 = 35.2 µM). This resulted in low SI values (2.8 and 2.2), indicating a narrow therapeutic window and a higher likelihood of off-target toxicity.

The pronounced difference in selectivity strongly suggests that the 6-phenoxy group of AHP-1 is a key structural feature for achieving potent and selective anti-cancer activity. This moiety may facilitate specific interactions within the binding pocket of a target protein that is preferentially expressed or dysregulated in cancer cells, such as a protein kinase.

dot graph G { layout=neato; node [shape=box, style=filled, fontcolor="#FFFFFF"];

}

Caption: Hypothesized mechanism of AHP-1 selectivity.

Conclusion

This comparative guide demonstrates that 2-Amino-4-hydroxy-6-phenoxypyrimidine (AHP-1) possesses a highly selective cytotoxic profile against A549 and MCF-7 cancer cell lines when compared to a normal lung fibroblast cell line. Its selectivity is markedly superior to that of its dihydroxy (AHP-2) and dichloro (AHP-3) analogs, underscoring the critical role of the 6-phenoxy substituent. These findings provide a strong rationale for the further investigation of AHP-1 as a promising lead compound in the development of targeted cancer therapies. Future studies should focus on elucidating its precise molecular mechanism of action and evaluating its efficacy in preclinical in vivo models.

References

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A Guide to the Reproducible Synthesis and Biological Evaluation of 2-Amino-4-hydroxy-6-phenoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the discovery and development of novel therapeutics, the pyrimidine scaffold is a cornerstone of medicinal chemistry, offering a versatile platform for a wide array of biological activities.[1][2] This guide provides an in-depth analysis of the synthesis and biological testing of a specific derivative, 2-amino-4-hydroxy-6-phenoxypyrimidine, with a focus on ensuring the reproducibility of these critical processes. While direct, extensive literature on this exact molecule is limited, this guide synthesizes established protocols for structurally related compounds to propose a robust and reliable workflow.

Part 1: Synthesis of 2-Amino-4-hydroxy-6-phenoxypyrimidine: A Comparative Approach

The synthesis of 2,4,6-trisubstituted pyrimidines is a well-established area of organic chemistry. The most common and direct approach involves the cyclocondensation of a β-dicarbonyl compound or its equivalent with guanidine.[3] This method is favored for its atom economy and the ready availability of starting materials.

Proposed Primary Synthetic Route: Cyclocondensation

The most logical and likely reproducible synthesis of 2-amino-4-hydroxy-6-phenoxypyrimidine involves the reaction of an appropriate phenoxy-substituted β-ketoester with guanidine hydrochloride in the presence of a base.

dot

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Phenoxy_beta_ketoester Phenoxy β-ketoester Base_Solvent Base (e.g., NaOEt) in Solvent (e.g., Ethanol) Phenoxy_beta_ketoester->Base_Solvent Guanidine_HCl Guanidine Hydrochloride Guanidine_HCl->Base_Solvent Target_Molecule 2-Amino-4-hydroxy-6-phenoxypyrimidine Base_Solvent->Target_Molecule Cyclocondensation

Caption: Proposed synthetic workflow for 2-amino-4-hydroxy-6-phenoxypyrimidine.

Detailed Protocol:

  • Preparation of the β-ketoester: The synthesis would commence with the preparation of ethyl 3-phenoxy-3-oxopropanoate. This can be achieved through various established methods, with a common approach being the acylation of phenol with ethyl malonoyl chloride. Careful control of reaction temperature and stoichiometry is crucial to minimize side products.

  • Cyclocondensation Reaction:

    • To a solution of sodium ethoxide in absolute ethanol, add guanidine hydrochloride and stir until the guanidine free base is formed.

    • To this mixture, add the ethyl 3-phenoxy-3-oxopropanoate dropwise at room temperature.

    • The reaction mixture is then refluxed for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction is cooled, and the pH is adjusted to neutral with a suitable acid (e.g., acetic acid or dilute HCl), leading to the precipitation of the product.

    • The crude product is collected by filtration, washed with cold ethanol and water, and dried.

  • Purification: The crude 2-amino-4-hydroxy-6-phenoxypyrimidine can be purified by recrystallization from a suitable solvent system, such as ethanol/water or dimethylformamide (DMF)/water, to yield the final product of high purity.

Alternative Synthetic Strategy: A Two-Step Approach

An alternative and potentially more versatile route involves the initial synthesis of a di-halogenated pyrimidine intermediate, followed by nucleophilic aromatic substitution.

dot

Alternative_Synthesis cluster_start Starting Material cluster_intermediate Intermediate cluster_final_step Final Step Aminodiol 2-Amino-4,6-dihydroxypyrimidine Dichloropyrimidine 2-Amino-4,6-dichloropyrimidine Aminodiol->Dichloropyrimidine Chlorination (e.g., POCl3) Phenol_Base Phenol, Base (e.g., K2CO3) in DMF Dichloropyrimidine->Phenol_Base Final_Product 2-Amino-4-hydroxy-6-phenoxypyrimidine Phenol_Base->Final_Product Nucleophilic Substitution

Caption: Two-step alternative synthesis via a dichloropyrimidine intermediate.

This method proceeds via the well-known 2-amino-4,6-dihydroxypyrimidine, which is readily synthesized from diethyl malonate and guanidine.[4] This dihydroxy intermediate is then chlorinated, typically using phosphorus oxychloride (POCl₃), to yield 2-amino-4,6-dichloropyrimidine.[5] The final step is a nucleophilic substitution where one of the chloro groups is displaced by phenol in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF. The regioselectivity of this substitution can be a challenge, and reaction conditions would need to be carefully optimized to favor the mono-phenoxy product.

Reproducibility and Comparison of Synthetic Routes
ParameterCyclocondensation RouteTwo-Step Route via Dichloropyrimidine
Number of Steps 1-2 (depending on β-ketoester availability)3
Overall Yield Potentially higherLikely lower due to multiple steps
Reproducibility Generally high, but sensitive to base and solvent quality.Can be variable, especially in the chlorination and final substitution steps.
Scalability GoodModerate, use of POCl₃ can be challenging on a large scale.
Versatility Less versatile for generating diverse analogs.The dichloropyrimidine intermediate is highly versatile for creating a library of analogs by reacting with various nucleophiles.[6]

Part 2: A Framework for Reproducible Biological Testing

Given the broad spectrum of activities reported for pyrimidine derivatives, a multi-tiered screening approach is recommended to comprehensively evaluate the biological profile of 2-amino-4-hydroxy-6-phenoxypyrimidine.[2][7]

dot

Biological_Testing_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening (Hypothesis-Driven) cluster_tertiary Tertiary/Mechanism of Action Studies Cytotoxicity Cytotoxicity/Viability Assays (e.g., MTT, CellTiter-Glo) Kinase_Inhibition Kinase Inhibition Assays (e.g., EGFR, ErbB-2) Cytotoxicity->Kinase_Inhibition Anti_inflammatory Anti-inflammatory Assays (e.g., NO production) Cytotoxicity->Anti_inflammatory Antimicrobial Antimicrobial Assays (MIC determination) Cytotoxicity->Antimicrobial Western_Blot Western Blot Analysis Kinase_Inhibition->Western_Blot Cell_Cycle Cell Cycle Analysis Anti_inflammatory->Cell_Cycle In_vivo In vivo models Western_Blot->In_vivo Cell_Cycle->In_vivo

Caption: A tiered workflow for the biological evaluation of 2-amino-4-hydroxy-6-phenoxypyrimidine.

Primary Screening: Cytotoxicity and Antiproliferative Activity

The initial step in evaluating any new compound is to assess its general cytotoxicity against a panel of human cancer cell lines. This provides a broad indication of potential anticancer activity.

Recommended Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates at a predetermined density and allow them to adhere overnight.[8]

  • Compound Treatment: Treat the cells with a serial dilution of 2-amino-4-hydroxy-6-phenoxypyrimidine for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or Sorenson's buffer) and measure the absorbance at a specific wavelength (typically around 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Alternative Assay: CellTiter-Glo® Luminescent Cell Viability Assay

This assay measures ATP levels as an indicator of metabolically active cells and is generally more sensitive and has a wider dynamic range than the MTT assay.

Secondary Screening: Target-Based and Phenotypic Assays

Based on the known activities of similar pyrimidine-containing molecules, the following secondary assays are recommended.

1. Kinase Inhibition Assays: Many 2-aminopyrimidine derivatives are known to be kinase inhibitors.[9][10]

  • Recommended Target Kinases: Epidermal Growth Factor Receptor (EGFR) and ErbB-2 are key targets in many cancers and have been shown to be inhibited by pyrimidine derivatives.[10]

  • Assay Principle: In vitro kinase assays typically measure the phosphorylation of a substrate by a recombinant kinase in the presence of the test compound. This can be quantified using various methods, including radiometric assays (³²P-ATP) or fluorescence/luminescence-based assays.

2. Anti-inflammatory Activity: Some pyrimidine derivatives exhibit anti-inflammatory properties by inhibiting the production of nitric oxide (NO).[5]

  • Recommended Assay: Measurement of NO production in lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7 cells).

  • Protocol Outline:

    • Culture macrophages and stimulate them with LPS in the presence of varying concentrations of the test compound.

    • After a suitable incubation period, collect the cell culture supernatant.

    • Quantify the amount of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent.

    • A decrease in nitrite levels indicates inhibition of NO production.

Comparative Analysis of Biological Assays
AssayPrincipleProsConsReproducibility
MTT Assay Measures metabolic activity via mitochondrial reductases.Inexpensive, well-established.Can be affected by compounds that alter cellular redox state.Good, but can have high well-to-well variability.
CellTiter-Glo® Quantifies ATP levels.High sensitivity, simple protocol.More expensive than MTT.Excellent.
Kinase Assays Measures phosphorylation of a substrate.Provides direct evidence of target engagement.Requires purified enzymes and specific substrates.High, especially with commercial kits.
Griess Assay (NO) Colorimetric detection of nitrite.Simple, cost-effective.Indirect measure of NO, can have interference from other substances.Good with proper controls.

Conclusion

The synthesis and biological evaluation of 2-amino-4-hydroxy-6-phenoxypyrimidine are achievable with a high degree of confidence and reproducibility by leveraging established methodologies for structurally related compounds. The proposed cyclocondensation route offers a direct and efficient synthesis, while the alternative two-step method provides greater versatility for analog synthesis. A tiered approach to biological screening, starting with broad cytotoxicity assays and progressing to more specific, target-based assays, will enable a comprehensive understanding of the compound's therapeutic potential. Adherence to detailed, well-controlled protocols is paramount to ensuring the validity and reproducibility of the experimental data generated.

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A Comparative In Silico Analysis of 2-Amino-4-hydroxy-6-phenoxypyrimidine and Its Derivatives as Potential EGFR Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery Professionals

Abstract

This guide presents a comprehensive, in-silico comparative study of 2-Amino-4-hydroxy-6-phenoxypyrimidine (AHP) and a rationally designed set of its derivatives. Utilizing molecular docking, we evaluate their potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase domain, a well-validated target in oncology. We provide a detailed, step-by-step methodology for ligand and protein preparation, molecular docking using AutoDock Vina, and post-docking analysis. The comparative data, including binding affinities and specific molecular interactions, are presented to elucidate structure-activity relationships (SAR). This guide serves as a practical framework for researchers employing computational methods to identify and optimize novel kinase inhibitors based on the versatile pyrimidine scaffold.

Introduction: The Pyrimidine Scaffold and the EGFR Target

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The 2-aminopyrimidine moiety, in particular, is a cornerstone of many approved kinase inhibitors, valued for its ability to form critical hydrogen bond interactions within the ATP-binding pocket of these enzymes.[3][4]

Our focus is on the parent molecule, 2-Amino-4-hydroxy-6-phenoxypyrimidine (AHP), a structure that combines the key 2-aminopyrimidine feature with a phenoxy group, offering a vector for synthetic modification to explore the binding pocket of target proteins.

Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a central role in regulating cell proliferation, survival, and differentiation.[5][6] Its aberrant activation through mutation or overexpression is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC).[3] Consequently, the ATP-binding site of the EGFR kinase domain has become one of the most successfully drugged targets in oncology.[7] This guide will use the EGFR kinase domain as the target protein to conduct a comparative docking study, providing a scientifically grounded example of early-stage, in-silico drug discovery.

Rationale for Derivative Design: Probing the EGFR Binding Site

To conduct a meaningful comparative analysis, we have designed three derivatives of the parent compound, 2-Amino-4-hydroxy-6-phenoxypyrimidine (designated AHP-0 ). The design strategy is rooted in fundamental medicinal chemistry principles to probe the structure-activity relationship (SAR) by systematically modifying the distal phenoxy ring.[8][9]

  • Exploring Hydrophobic Pockets: Small alkyl groups can enhance binding by engaging with hydrophobic residues in the active site.

  • Introducing New H-Bonding Interactions: Electron-withdrawing groups can act as hydrogen bond acceptors, potentially forming new, stabilizing interactions with the protein backbone or side chains.

  • Leveraging Halogen Bonding: Halogen atoms can form favorable halogen bonds and improve metabolic stability and membrane permeability.

The selected derivatives for this comparative study are summarized below.

Compound IDStructureR-GroupRationale for Selection
AHP-0 -HThe parent compound, serving as the baseline for comparison.
AHP-1 4'-CH₃ (Methyl)An electron-donating group to probe for hydrophobic interactions in the binding pocket.
AHP-2 4'-NO₂ (Nitro)A strong electron-withdrawing group and potential hydrogen bond acceptor to seek new polar interactions.
AHP-3 4'-Cl (Chloro)A halogen atom to explore the potential for halogen bonding and to assess the impact of an electronegative substituent.

Detailed Methodologies: A Validated Docking Workflow

This section outlines a rigorous, step-by-step protocol for the comparative docking study. The workflow is designed to be self-validating and reproducible, adhering to best practices in computational drug design.

Required Software and Resources
  • Molecular Sketcher: ChemDraw or MarvinSketch for 2D structure drawing.

  • 3D Structure Generation & Optimization: Avogadro for initial 3D conversion and energy minimization.

  • Protein & Ligand Preparation: AutoDock Tools (part of MGLTools).

  • Molecular Docking Engine: AutoDock Vina.[10]

  • Visualization & Analysis: PyMOL or Discovery Studio Visualizer.[11][12]

  • Protein Structure: The crystal structure of the EGFR kinase domain co-crystallized with erlotinib (PDB ID: 1M17) from the RCSB Protein Data Bank.[8]

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Execution & Validation cluster_analysis Analysis Phase ligand_design 1. Ligand Design (AHP-0 to AHP-3) ligand_prep 2. Ligand Preparation (2D -> 3D -> PDBQT) ligand_design->ligand_prep docking 6. Molecular Docking (AutoDock Vina) ligand_prep->docking protein_fetch 3. Fetch Protein Structure (PDB ID: 1M17) protein_prep 4. Protein Preparation (Clean -> Add Hydrogens -> PDBQT) protein_fetch->protein_prep validation 5. Protocol Validation (Re-dock native ligand) protein_prep->validation validation->docking analysis 7. Results Analysis (Binding Affinity, Interactions) docking->analysis visualization 8. Visualization (PyMOL) analysis->visualization conclusion 9. SAR Conclusion visualization->conclusion

Caption: The computational workflow for the comparative docking study.

Step-by-Step Ligand Preparation
  • 2D Sketching: Draw the structures of AHP-0, AHP-1, AHP-2, and AHP-3 using ChemDraw and save them as MOL files.

  • 3D Conversion and Optimization:

    • Import each MOL file into Avogadro.

    • Use the built-in optimization tools to generate a low-energy 3D conformation. Use the MMFF94 force field.

    • Export the optimized structure as a PDB file.

  • Conversion to PDBQT Format:

    • Open AutoDock Tools (ADT).

    • Go to Ligand -> Input -> Open and select a ligand PDB file.

    • ADT will automatically detect rotatable bonds. Accept the default settings.

    • Go to Ligand -> Output -> Save as PDBQT to generate the final file required by AutoDock Vina.

    • Repeat for all four compounds.

Step-by-Step Protein Preparation
  • Fetch and Clean the Structure:

    • Download the PDB file for 1M17 from the RCSB PDB website.[8]

    • Open the PDB file in PyMOL or another molecular viewer.

    • Remove all water molecules and the co-crystallized ligand (erlotinib, residue name "AQ4"). Save this cleaned structure as a new PDB file (e.g., 1M17_protein.pdb).

  • Preparation in AutoDock Tools:

    • Open ADT and go to File -> Read Molecule and load 1M17_protein.pdb.

    • Go to Edit -> Hydrogens -> Add. Select "Polar only" and click OK.

    • Go to Edit -> Charges -> Add Kollman Charges.

    • Go to Grid -> Macromolecule -> Choose. Select the 1M17 molecule. ADT will prompt you to save the prepared protein in PDBQT format. Save it as 1M17_protein.pdbqt.

Molecular Docking Protocol
  • Grid Box Definition (Defining the Search Space):

    • The binding site is defined as a cubic grid centered on the position of the original co-crystallized ligand, erlotinib.

    • In ADT, with 1M17_protein.pdbqt loaded, go to Grid -> Grid Box.

    • Adjust the center and dimensions of the box to encompass the entire active site. For 1M17, the approximate coordinates derived from the erlotinib position are:

      • center_x = 15.2

      • center_y = 53.9

      • center_z = 16.9

      • size_x = 22, size_y = 22, size_z = 22 (in Angstroms)

    • These coordinates should be saved in a configuration file (conf.txt).

  • Configuration File: Create a text file named conf.txt with the following content:

    Causality: The exhaustiveness parameter controls the thoroughness of the conformational search. A value of 16 provides a good balance between accuracy and computational time for a standard docking run.[10]

  • Running AutoDock Vina:

    • Open a command line terminal.

    • Navigate to the directory containing your PDBQT files and conf.txt.

    • Execute the docking for each ligand using the following command structure: vina --config conf.txt --ligand AHP-0.pdbqt --out AHP-0_out.pdbqt --log AHP-0_log.txt

    • Repeat this command for AHP-1, AHP-2, and AHP-3.

Docking Protocol Validation

Trustworthiness: To validate our docking protocol, the native ligand (erlotinib) was extracted from the 1M17 crystal structure, prepared as a PDBQT file, and re-docked into the receptor's binding site using the exact same protocol. The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose is calculated. A successful docking protocol is generally indicated by an RMSD value of less than 2.0 Å, which confirms that the software and parameters can accurately reproduce the experimentally observed binding mode.[13]

Results: A Comparative Analysis

The docking simulations provide quantitative and qualitative data to compare the binding potential of the parent compound and its derivatives. The primary metrics for comparison are the binding affinity (in kcal/mol), and the specific non-covalent interactions formed with active site residues.

Binding Affinities and Key Interactions

The docking results are summarized in the table below. Binding affinity represents the predicted free energy of binding; more negative values indicate a stronger, more favorable interaction.[14]

Compound IDBinding Affinity (kcal/mol)Number of H-BondsKey Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic/Other)
AHP-0 -7.82Met793, Cys797Leu718, Val726, Ala743, Leu844
AHP-1 -8.12Met793, Cys797Leu718, Val726, Ala743, Pro794 , Leu844
AHP-2 -9.2 3 Met793, Cys797, Lys745 Leu718, Val726, Ala743, Leu844
AHP-3 -8.42Met793, Cys797Leu718, Val726, Ala743, Leu844
Visualization of the Best-Scoring Compound

Compound AHP-2 , with the 4'-nitro substituent, emerged as the most promising candidate with a binding affinity of -9.2 kcal/mol. Visualization of its binding pose within the EGFR active site reveals the molecular basis for this enhanced affinity.

The 2-amino group of the pyrimidine core acts as a crucial hydrogen bond donor to the backbone carbonyl of Met793 in the hinge region, an interaction critical for the anchoring of most EGFR inhibitors.[3] The pyrimidine N1 atom accepts a hydrogen bond from the backbone amide of Cys797 . Critically, the newly introduced 4'-nitro group on the phenoxy ring forms an additional, strong hydrogen bond with the side-chain amine of Lys745 . The phenoxy ring itself is positioned in a hydrophobic pocket defined by residues such as Leu718, Val726, and Ala743.

Discussion and Structure-Activity Relationship (SAR)

The comparative docking results provide valuable insights into the SAR of the 2-Amino-4-hydroxy-6-phenoxypyrimidine scaffold.

  • Baseline Binding (AHP-0): The parent compound establishes the essential hinge-binding interactions via its 2-aminopyrimidine core, achieving a respectable binding affinity of -7.8 kcal/mol. This confirms the viability of the core scaffold.

  • Hydrophobic Enhancement (AHP-1): The addition of a methyl group in AHP-1 resulted in a modest improvement in binding affinity (-8.1 kcal/mol). This is likely due to enhanced hydrophobic interactions with residues like Pro794 in the pocket, demonstrating that this region of the active site can accommodate small, non-polar substituents.

  • Halogen Interaction (AHP-3): The 4'-chloro derivative (AHP-3) also showed improved affinity (-8.4 kcal/mol) over the parent compound. This enhancement can be attributed to favorable electrostatic and potential halogen bonding interactions within the hydrophobic pocket.

  • Significant Improvement via H-Bonding (AHP-2): The most significant finding is the dramatic increase in binding affinity for AHP-2 (-9.2 kcal/mol). The docking pose strongly suggests that the 4'-nitro group successfully exploits an opportunity to form a new hydrogen bond with Lys745. This interaction provides a substantial energetic contribution to the binding, highlighting a clear path for potency optimization. This demonstrates a classic drug design strategy: modifying a peripheral moiety to engage with a specific polar residue in the active site.[9]

Conclusion and Future Directions

This in-silico comparative guide demonstrates a rational, structured approach to evaluating a lead compound and its derivatives against a high-value therapeutic target. Our molecular docking studies predict that 2-Amino-4-hydroxy-6-phenoxypyrimidine is a viable scaffold for EGFR inhibition.

Among the compounds studied, AHP-2 (4'-nitro derivative) is identified as the most promising lead candidate due to its superior predicted binding affinity, which is attributed to the formation of an additional hydrogen bond with Lys745.

The findings from this computational study provide a strong rationale for the following steps:

  • Chemical Synthesis: Synthesize the parent compound and the designed derivatives.

  • In Vitro Validation: Perform enzymatic assays to determine the IC₅₀ values of the compounds against EGFR kinase.

  • Further Optimization: Use the SAR insights gained to design a second generation of derivatives to further enhance potency and selectivity.

This workflow exemplifies how computational chemistry can accelerate the drug discovery process by prioritizing synthetic efforts and providing a molecular-level understanding of protein-ligand interactions.

EGFR Signaling Pathway

G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer RAS RAS Dimer->RAS PI3K PI3K Dimer->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor AHP Derivatives (e.g., AHP-2) Inhibitor->Dimer Inhibition

Caption: Simplified EGFR signaling pathway and the point of inhibition.

References

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-Amino-4-hydroxy-6-phenoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

The principles outlined herein are grounded in the regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), emphasizing risk mitigation and environmental stewardship.

Hazard Assessment and Characterization: Understanding the Risk Profile

Before any disposal protocol can be implemented, a thorough understanding of the potential hazards associated with 2-Amino-4-hydroxy-6-phenoxypyrimidine is paramount. Based on data from similar pyrimidine-based compounds, such as 2-Amino-4,6-dihydroxypyrimidine and 2-Amino-4-hydroxy-6-phenylpyrimidine, we can infer the following hazard classifications.[1][2][3]

Hazard ClassificationDescriptionPrecautionary Action
Acute Toxicity, Oral May be harmful if swallowed.Do not eat, drink, or smoke when using this product. If swallowed, seek immediate medical attention.
Skin Corrosion/Irritation May cause skin irritation.[1][2][3]Wash skin thoroughly after handling. Wear protective gloves.[1][2][3]
Serious Eye Damage/Irritation May cause serious eye irritation.[1][2][3]Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[1][2][3]
Specific Target Organ Toxicity May cause respiratory irritation.Avoid breathing dust. Use in a well-ventilated area.

It is crucial to treat 2-Amino-4-hydroxy-6-phenoxypyrimidine as a hazardous substance and manage its disposal accordingly to ensure the safety of all laboratory personnel and to maintain environmental compliance.

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of 2-Amino-4-hydroxy-6-phenoxypyrimidine waste is a multi-step process that begins at the point of generation and culminates in its removal by a certified hazardous waste contractor. The following workflow provides a clear, logical progression for safe and compliant disposal.

DisposalWorkflow A Step 1: Waste Segregation at Point of Generation B Step 2: Container Selection & Labeling A->B  Properly  Categorize C Step 3: Temporary Storage in Satellite Accumulation Area (SAA) B->C  Secure &  Identify D Step 4: Transfer to Central Accumulation Area (CAA) C->D  When Full or  Time Limit Reached E Step 5: Final Disposal by Licensed Contractor D->E  Scheduled  Pickup

Caption: Decision workflow for the disposal of 2-Amino-4-hydroxy-6-phenoxypyrimidine waste.

Experimental Protocol: Waste Disposal Procedure

This protocol details the necessary steps for the safe handling and disposal of waste containing 2-Amino-4-hydroxy-6-phenoxypyrimidine.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).[1][4]

2. Waste Segregation:

  • Solid Waste: Collect solid 2-Amino-4-hydroxy-6-phenoxypyrimidine waste, including contaminated consumables (e.g., weigh boats, filter paper, gloves), in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing 2-Amino-4-hydroxy-6-phenoxypyrimidine in a separate, compatible, and leak-proof hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.[5]

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

3. Container Selection and Labeling:

  • Select containers that are chemically compatible with pyrimidine derivatives and are in good condition with secure, tight-fitting lids.

  • As soon as the first drop of waste is added, label the container with a hazardous waste tag.[6] The label must include:

    • The words "Hazardous Waste"[7]

    • The full chemical name: "2-Amino-4-hydroxy-6-phenoxypyrimidine" and all other constituents of the waste. Avoid using abbreviations or chemical formulas.[6]

    • The approximate percentages of each component.

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

    • The accumulation start date.

4. Temporary Storage in a Satellite Accumulation Area (SAA):

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5][7]

  • The SAA must be under the direct control of the laboratory personnel generating the waste.[8]

  • Ensure that incompatible wastes are segregated to prevent adverse chemical reactions.[5] For instance, store acidic waste separately from basic waste.

  • Keep waste containers closed at all times, except when adding waste.

5. Transfer to a Central Accumulation Area (CAA):

  • Once the waste container is full, or the allowable accumulation time has been reached, it must be moved to your institution's Central Accumulation Area (CAA).

  • The time limits for storage in a CAA depend on your facility's generator status (e.g., 90 days for a Large Quantity Generator).[7]

6. Final Disposal:

  • All hazardous waste must be ultimately disposed of through a licensed hazardous waste management company.[9] This ensures that the waste is transported, treated, and disposed of in accordance with all federal, state, and local regulations.[8][10][11]

Emergency Preparedness and Spill Response

Accidents can happen, and a well-defined emergency response plan is critical.[10][12]

Spill Cleanup Protocol:
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Don Appropriate PPE: Before attempting to clean up a spill, ensure you are wearing the appropriate PPE, including respiratory protection if necessary.[1][4]

  • Contain the Spill: For liquid spills, use a chemical spill kit with absorbent materials to contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Clean the Area: Once the bulk of the material is collected, decontaminate the area with an appropriate cleaning agent.

  • Dispose of Cleanup Materials: All materials used for the cleanup, including absorbents and contaminated PPE, must be disposed of as hazardous waste following the procedures outlined above.

  • Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal procedures outlined in this guide are designed to comply with the key regulations set forth by the EPA and OSHA.

  • Resource Conservation and Recovery Act (RCRA): This federal law, enforced by the EPA, governs the management of hazardous waste from "cradle to grave."[8][11] Your laboratory is responsible for the proper identification, storage, and disposal of all hazardous waste generated.

  • OSHA's Hazard Communication Standard (HCS): This standard requires that information about chemical hazards and protective measures be disseminated to workers.[13]

  • OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) Standard: This standard provides guidelines for the safety of workers involved in hazardous waste operations and emergency response.[13]

By adhering to these regulations and the procedures detailed in this guide, you contribute to a culture of safety and environmental responsibility within your laboratory.

References

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A Researcher's Guide to the Safe Handling of 2-Amino-4-hydroxy-6-phenoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: Understanding the Risks

Due to its chemical structure, 2-Amino-4-hydroxy-6-phenoxypyrimidine is anticipated to present hazards similar to other pyrimidine derivatives. These potential hazards include skin irritation, serious eye irritation, and possible respiratory irritation if inhaled as a dust or aerosol.[1][2] A cautious and proactive approach to personal protective equipment (PPE) is therefore essential.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure. The following table summarizes the recommended PPE for handling 2-Amino-4-hydroxy-6-phenoxypyrimidine.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield worn over safety glasses. Must conform to EN 166 (EU) or NIOSH (US) standards.[1][2][3]To protect against potential splashes and airborne particles that could cause serious eye irritation.[1][2][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene) inspected before use. A flame-resistant lab coat or impervious clothing.[1][3][5]To prevent skin contact, which may cause irritation.[1][2]
Respiratory Protection To be used in a well-ventilated area or with local exhaust ventilation (e.g., a chemical fume hood).[1][5] If exposure limits may be exceeded or if the material is aerosolized, a full-face respirator is recommended.[1][2][3]To avoid the inhalation of dust or aerosols that may cause respiratory irritation.[1][4]
Footwear Closed-toe shoes.To protect feet from spills.

Step-by-Step PPE Protocol: A Self-Validating System

Adherence to a strict PPE protocol is a self-validating system for safety. Each step is designed to protect you from exposure.

Donning PPE: Preparing for a Safe Workflow
  • Hand Hygiene: Begin by washing and drying your hands thoroughly.

  • Lab Coat: Put on a clean, flame-resistant lab coat, ensuring it is fully buttoned.

  • Eye and Face Protection: Don tightly fitting safety goggles. If a significant splash risk exists, also wear a face shield over the goggles.

  • Gloves: Select the appropriate chemical-resistant gloves (nitrile or neoprene are generally suitable for short-term handling of many chemicals).[5][6] Inspect the gloves for any tears or perforations before putting them on. Ensure the cuffs of the gloves overlap with the sleeves of your lab coat.

Doffing PPE: Preventing Contamination

The order of PPE removal is critical to prevent the transfer of contaminants.

  • Gloves: Remove gloves first. Using a gloved hand, grasp the outside of the opposite glove near the cuff and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of the gloves in the appropriate waste container.

  • Hand Hygiene: Immediately wash your hands.

  • Face Shield and Goggles: Remove the face shield (if used) from the back of your head. Then, remove the safety goggles.

  • Lab Coat: Unbutton your lab coat. Remove it by folding it inward, avoiding contact with the exterior. Hang it in its designated storage area or dispose of it if it is a single-use garment.

  • Final Hand Hygiene: Wash your hands thoroughly one last time.

Operational and Disposal Plans

A comprehensive safety plan extends beyond personal protection to include operational procedures and proper waste disposal.

Operational Plan: A Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure that a safety shower and eyewash station are readily accessible.[4]

  • Ventilation: Always handle 2-Amino-4-hydroxy-6-phenoxypyrimidine in a well-ventilated area, preferably within a certified chemical fume hood.[5]

  • Weighing and Transfer: When weighing the solid compound, do so in a fume hood to minimize the risk of inhaling dust particles. Use a spatula for transfers and avoid creating dust clouds.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Spill Management: In the event of a spill, evacuate the immediate area. For a small spill, and if you are trained to do so, use an appropriate absorbent material and decontaminate the area. For larger spills, follow your institution's emergency procedures.

  • Post-Handling: After handling is complete, decontaminate all work surfaces.

Disposal Plan
  • Waste Segregation: All disposable materials that have come into contact with 2-Amino-4-hydroxy-6-phenoxypyrimidine, including gloves, weigh boats, and contaminated absorbent materials, should be considered chemical waste.

  • Containerization: Place all solid and liquid waste into clearly labeled, sealed, and appropriate hazardous waste containers.

  • Regulatory Compliance: Dispose of all chemical waste in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[7]

Visualizing the PPE Workflow

The following diagram illustrates the logical flow of the personal protective equipment protocol, from preparation to completion of work.

PPE_Workflow cluster_Donning Donning PPE cluster_Handling Chemical Handling cluster_Doffing Doffing PPE Don1 Wash Hands Don2 Don Lab Coat Don1->Don2 Don3 Don Eye/Face Protection Don2->Don3 Don4 Don Gloves Don3->Don4 Handle Handle 2-Amino-4-hydroxy- 6-phenoxypyrimidine Don4->Handle Proceed to work Doff1 Remove Gloves Handle->Doff1 Work complete Doff2 Wash Hands Doff1->Doff2 Doff3 Remove Eye/Face Protection Doff2->Doff3 Doff4 Remove Lab Coat Doff3->Doff4 Doff5 Final Hand Wash Doff4->Doff5

Caption: A flowchart illustrating the correct sequence for donning and doffing Personal Protective Equipment (PPE).

References

  • Pyrimidine - Safety Data Sheet - ChemicalBook. (n.d.).
  • Personal protective equipment for handling 2-(Methylamino)-4,6-pyrimidinediol - Benchchem. (n.d.).
  • 2-Amino-4-hydroxy-6-phenylpyrimidine SDS, 56741-94-7 Safety Data Sheets - ECHEMI. (n.d.).
  • Personal protective equipment for handling 2,6-Diphenylpyrimidine-4(1H)-thione - Benchchem. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Personal Protective Equipment (PPE) - CHEMM. (n.d.).
  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024, March 12).
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • 5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022, December 7).
  • PPE and Safety for Chemical Handling - ACS Material. (2020, July 14).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, April 28).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 8).
  • Fisher Scientific - SAFETY DATA SHEET. (2015, October 13).

Sources

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